Product packaging for 17(S)-Hete(Cat. No.:CAS No. 183509-25-3)

17(S)-Hete

Cat. No.: B573865
CAS No.: 183509-25-3
M. Wt: 320.5 g/mol
InChI Key: OPPIPPRXLIDJKN-LNRPRRCASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

17(S)-HETE is a hydroxy fatty acid and a polyunsaturated fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B573865 17(S)-Hete CAS No. 183509-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-LNRPRRCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347697
Record name 17(S)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183509-25-3
Record name 17(S)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 17(S)-HETE in Cardiac Hypertrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli that can progress to heart failure. Emerging evidence points to the significant role of lipid mediators in the pathophysiology of cardiac hypertrophy. Among these, 17(S)-hydroxyeicosatetraenoic acid [17(S)-HETE], a metabolite of arachidonic acid, has been identified as a pro-hypertrophic agent. This technical guide provides an in-depth analysis of the mechanisms through which this compound contributes to cardiac hypertrophy, with a focus on its signaling pathways, experimental validation, and quantitative effects. This document is intended to serve as a comprehensive resource for researchers and professionals in cardiovascular drug development.

Introduction: The Emerging Role of HETEs in Cardiac Pathophysiology

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes.[1] These molecules are involved in a variety of physiological and pathological processes, including inflammation and cardiovascular regulation. While some HETEs have been shown to be cardioprotective, others, particularly mid-chain HETEs, are increasingly implicated in the pathogenesis of cardiac diseases such as ischemic heart disease and heart failure.[1][2] Recent studies have specifically highlighted the enantioselective effects of HETEs, with this compound emerging as a key player in the induction of cardiac hypertrophy.[3][4]

The Pro-Hypertrophic Effects of this compound on Cardiomyocytes

In vitro studies utilizing the human cardiomyocyte cell line AC16 have demonstrated that treatment with this compound leads to cellular hypertrophy.[3] This is characterized by a significant increase in cardiomyocyte surface area and the upregulation of key hypertrophic markers.[3][4]

Quantitative Impact of this compound on Hypertrophic Markers

The pro-hypertrophic effects of this compound have been quantified through the measurement of changes in cell size and the expression of fetal genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are re-expressed in the adult heart during hypertrophy.

ParameterTreatmentFold Change vs. ControlReference
Cell Surface Area 20 µM this compound~1.5 - 2.0[3][4]
ANP mRNA Expression 20 µM this compoundSignificant Increase[3][4]
BNP mRNA Expression 20 µM this compoundSignificant Increase[3][4]

Table 1: Summary of quantitative data on the effects of this compound on AC16 human cardiomyocytes. The exact fold changes for ANP and BNP mRNA are not consistently reported as precise numerical values in the abstracts but are stated as significantly increased.

Signaling Pathways of this compound-Induced Cardiac Hypertrophy

The primary mechanism by which this compound induces cardiac hypertrophy involves the allosteric activation of Cytochrome P450 1B1 (CYP1B1).[3][5] This enzyme is expressed in cardiac tissue and its upregulation is associated with various models of cardiac hypertrophy.[2][6]

The Central Role of CYP1B1

This compound acts as an autocrine mediator, allosterically activating CYP1B1.[3] This activation leads to a cascade of downstream events that collectively promote a hypertrophic phenotype in cardiomyocytes.[7] The signaling pathway is initiated by the binding of this compound to CYP1B1, which enhances its enzymatic activity.[3]

G This compound Signaling Pathway in Cardiac Hypertrophy 17_S_HETE This compound CYP1B1 CYP1B1 17_S_HETE->CYP1B1 Allosteric Activation ROS Reactive Oxygen Species (ROS) CYP1B1->ROS Generation MAPK MAPK Pathway (e.g., p38) ROS->MAPK NF_kB NF-κB Pathway ROS->NF_kB Hypertrophic_Gene_Expression Hypertrophic Gene Expression (ANP, BNP) MAPK->Hypertrophic_Gene_Expression NF_kB->Hypertrophic_Gene_Expression Cardiac_Hypertrophy Cardiac Hypertrophy (Increased Cell Size) Hypertrophic_Gene_Expression->Cardiac_Hypertrophy

This compound signaling cascade.
Downstream Effectors: ROS, MAPK, and NF-κB

Activation of CYP1B1 by this compound leads to the generation of reactive oxygen species (ROS).[6] ROS act as second messengers, activating downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[7][8] Both MAPK and NF-κB are well-established regulators of the hypertrophic gene program in cardiomyocytes, leading to the expression of fetal genes like ANP and BNP, and ultimately, an increase in cell size.[7][9][10]

The Unexplored Role of GPR32

G protein-coupled receptor 32 (GPR32) is expressed in the heart and has been identified as a receptor for pro-resolving lipid mediators.[11][12] While some HETEs are known to interact with G protein-coupled receptors, a direct signaling link between this compound and GPR32 in the context of cardiac hypertrophy has not been established and remains an area for future investigation.[13][14]

Experimental Protocols for Studying this compound in Cardiac Hypertrophy

The following section details the key experimental methodologies used to investigate the role of this compound in cardiac hypertrophy.

G Experimental Workflow for Studying this compound Effects cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Hypertrophy AC16_Culture Culture AC16 Human Cardiomyocytes HETE_Treatment Treat with 20 µM This compound for 24h AC16_Culture->HETE_Treatment Immunofluorescence Immunofluorescence (α-actinin staining) HETE_Treatment->Immunofluorescence RT_PCR Real-Time PCR (ANP, BNP expression) HETE_Treatment->RT_PCR Western_Blot Western Blot (CYP1B1, p-p38, etc.) HETE_Treatment->Western_Blot EROD_Assay EROD Assay (CYP1B1 Activity) HETE_Treatment->EROD_Assay Image_Analysis Image Analysis (Measure Cell Surface Area) Immunofluorescence->Image_Analysis

Workflow for hypertrophy studies.
Cell Culture and Treatment

  • Cell Line: AC16 human ventricular cardiomyocyte cell line.[3][15]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM): F-12 medium supplemented with 12.5% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are treated with 20 µM of 17(R)-HETE or this compound for 24 hours. A vehicle control (e.g., ethanol) is run in parallel.[4]

Measurement of Cardiomyocyte Surface Area
  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a solution containing bovine serum albumin (BSA).

    • Incubate with a primary antibody against a cardiomyocyte-specific protein, such as α-actinin, to delineate the cell borders.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Images are captured using a fluorescence microscope.

    • The surface area of individual cardiomyocytes is measured using image analysis software (e.g., ImageJ) by tracing the outline of the α-actinin-stained cells.

Real-Time PCR for Hypertrophic Markers
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells, and cDNA is synthesized using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using primers specific for human ANP, BNP, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of ANP and BNP is calculated using the ΔΔCt method.

Western Blot Analysis
  • Protein Extraction and Quantification: Total protein is extracted from cells, and the concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CYP1B1, phosphorylated and total p38 MAPK, and other proteins of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

CYP1B1 Activity Assay (EROD Assay)
  • Principle: The ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A1 and CYP1B1. It is based on the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin.[16][17]

  • Procedure:

    • Cardiac microsomes or recombinant CYP1B1 are incubated with this compound.[3]

    • 7-ethoxyresorufin is added as the substrate.

    • The reaction is initiated by the addition of NADPH.

    • The formation of resorufin is measured fluorometrically over time.[18][19]

Implications for Drug Development

The identification of this compound and the CYP1B1 pathway as key drivers of cardiac hypertrophy presents novel therapeutic targets for the prevention and treatment of heart failure.

  • CYP1B1 Inhibitors: Small molecule inhibitors of CYP1B1 could potentially block the pro-hypertrophic effects of this compound and other endogenous activators.

  • Modulation of Arachidonic Acid Metabolism: Targeting the enzymes responsible for the synthesis of this compound could reduce its availability to induce hypertrophy.

  • Downstream Signaling Inhibitors: Targeting ROS production, or the MAPK and NF-κB pathways downstream of CYP1B1 activation, represents another avenue for therapeutic intervention.

Conclusion

This compound is a potent inducer of cardiac hypertrophy, acting through the allosteric activation of CYP1B1 and subsequent engagement of ROS, MAPK, and NF-κB signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the role of this lipid mediator in cardiovascular disease. A deeper understanding of this pathway will be crucial for the development of novel therapeutic strategies to combat pathological cardiac hypertrophy and its progression to heart failure. Future research should also aim to elucidate the potential involvement of other receptors, such as GPR32, in mediating the effects of this compound in the heart.

References

17(S)-HETE: A Cytochrome P450-Derived Metabolite of Arachidonic Acid Driving Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) is a stereoisomer of the hydroxyeicosatetraenoic acid family of lipid mediators, produced from arachidonic acid via the cytochrome P450 (CYP) enzyme pathway. While the roles of other HETEs, such as 20-HETE and 12-HETE, in vascular tone and inflammation have been extensively studied, emerging evidence highlights a significant and distinct role for this compound in cardiac pathophysiology. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, signaling pathways, and biological effects, with a particular emphasis on its recently discovered role in inducing cardiac hypertrophy. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic targets for cardiovascular diseases.

Introduction

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a precursor to a diverse array of bioactive lipid mediators collectively known as eicosanoids. The metabolism of AA occurs through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway, often referred to as the "third pathway" of AA metabolism, generates a variety of epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][2] These metabolites are critical signaling molecules involved in a wide range of physiological and pathophysiological processes, including inflammation, vascular function, and cell growth.[3]

The CYP-mediated hydroxylation of arachidonic acid can occur at various positions, leading to the formation of different HETE regioisomers and stereoisomers. Among these are the ω-1, ω-2, and ω-3 hydroxy metabolites, including 16-HETE, 17-HETE, 18-HETE, and 19-HETE.[1][4] While many of these have been implicated in various biological processes, the specific roles of the individual enantiomers are often not well-delineated. This guide focuses specifically on this compound, a subterminal HETE, and its emerging role as a key player in the development of cardiac hypertrophy.

Synthesis of this compound by Cytochrome P450 Enzymes

The stereoselective synthesis of this compound from arachidonic acid is catalyzed by specific isoforms of the cytochrome P450 enzyme superfamily. While the complete profile of CYP isoforms responsible for the formation of this compound is still under investigation, studies on the metabolism of arachidonic acid and other polyunsaturated fatty acids by various CYP enzymes provide some insights.

Human CYP1A1 has been shown to be an arachidonic acid hydroxylase, with 19-OH-AA being its major product.[5] The CYP4A and CYP4F subfamilies are known to be the primary enzymes responsible for the ω- and (ω-1)-hydroxylation of fatty acids, producing metabolites like 20-HETE.[4] The specific isoforms that exhibit a preference for ω-3 hydroxylation to produce 17-HETE, and particularly the stereoselectivity for the (S)-enantiomer, are an active area of research. It is plausible that multiple CYP isoforms contribute to the endogenous pool of this compound, with their relative contributions varying depending on tissue type and physiological or pathological conditions.

Biological Effects of this compound: Induction of Cardiac Hypertrophy

Recent groundbreaking research has identified a significant role for both 17(R)- and this compound in the pathogenesis of cardiac hypertrophy, the enlargement of cardiac muscle cells.[1][6] Studies utilizing human adult cardiomyocyte (AC16) cell lines have demonstrated that treatment with 17-HETE enantiomers leads to a significant increase in cell surface area and the expression of cardiac hypertrophy markers.[1]

Quantitative Data on 17-HETE-Induced Cardiac Hypertrophy

The following table summarizes the key quantitative findings from a pivotal study investigating the hypertrophic effects of 17-HETE enantiomers.

ParameterConditionConcentrationResultReference
Cell Viability AC16 cells treated with 17(R)-HETE or this compound20 µMNo significant effect on cell viability after 24 hours.[1][6]
Cardiac Hypertrophy AC16 cells treated with 17(R)-HETE or this compound20 µMSignificant increase in cell surface area and cardiac hypertrophy markers.[1]
CYP1B1 Activity (in vitro) Human recombinant CYP1B1 incubated with 17-HETE enantiomers10-80 nMAllosteric activation of CYP1B1.[1]
CYP1B1 Gene and Protein Expression AC16 cells treated with 17-HETE enantiomersµM rangeUpregulation of CYP1B1 gene and protein expression.[1]

Signaling Pathway of this compound in Cardiomyocytes

This compound appears to function as an autocrine mediator, initiating a signaling cascade that culminates in cardiac hypertrophy. A key component of this pathway is the cytochrome P450 enzyme CYP1B1.[1]

Allosteric Activation and Upregulation of CYP1B1

Studies have shown that 17-HETE enantiomers, at nanomolar concentrations, allosterically activate recombinant human CYP1B1 and CYP1B1 in heart microsomes.[1] Furthermore, at micromolar concentrations in cultured cardiomyocytes, 17-HETE upregulates the gene and protein expression of CYP1B1.[1] This suggests a feed-forward mechanism where this compound not only enhances the activity of existing CYP1B1 but also promotes the synthesis of more of the enzyme, amplifying its downstream effects.

Downstream Effectors of CYP1B1

CYP1B1 is known to metabolize various endogenous compounds, including arachidonic acid, to produce other bioactive lipid mediators.[7] The induction of CYP1B1 by this compound likely leads to an altered profile of these downstream metabolites, which then act as effectors of the hypertrophic response. While the specific downstream effectors in this pathway are yet to be fully elucidated, the inhibition of CYP1B1 has been shown to ameliorate cardiac hypertrophy, underscoring its critical role.[7]

The following diagram illustrates the proposed signaling pathway for this compound-induced cardiac hypertrophy.

Proposed signaling pathway of this compound-induced cardiac hypertrophy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Chiral Separation and Quantification of 17-HETE Enantiomers by LC-MS/MS

The following is a representative protocol for the chiral separation and quantification of 17-HETE enantiomers in biological samples.

G start Start: Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) start->extraction derivatization Derivatization (optional) (e.g., with a chiral derivatizing agent) extraction->derivatization lc_separation Chiral LC Separation (e.g., Chiralpak IA-3 column) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) (Negative ion electrospray) lc_separation->ms_detection quantification Quantification (Stable isotope-labeled internal standard) ms_detection->quantification end End: Separate Quantification of 17(R)-HETE and this compound quantification->end

Workflow for chiral LC-MS/MS analysis of 17-HETE enantiomers.

Protocol Details:

  • Sample Preparation:

    • For plasma or serum samples, acidify to pH 3-4 with a weak acid (e.g., formic acid).

    • For tissue samples, homogenize in a suitable buffer and acidify.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d8).

  • Extraction:

    • Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or hexane/isopropanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Chromatographic Separation:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample onto a chiral HPLC column (e.g., Chiralpak IA-3).

    • Use an isocratic or gradient elution with a mobile phase suitable for chiral separation, such as a mixture of hexane and ethanol with a small amount of acid.

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of 17(R)- and this compound standards.

    • Calculate the concentration of each enantiomer in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cardiomyocyte Hypertrophy Assay

This protocol describes the assessment of cardiomyocyte hypertrophy by measuring cell surface area using immunofluorescence staining.[5][8]

G start Start: Culture Cardiomyocytes (e.g., AC16 cells on coverslips) treatment Treat with this compound (20 µM) and controls for 24h start->treatment fixation Fix cells (e.g., 4% Paraformaldehyde) treatment->fixation permeabilization Permeabilize cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block non-specific binding (e.g., BSA solution) permeabilization->blocking primary_ab Incubate with Primary Antibody (e.g., anti-α-actinin) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi_stain Counterstain nuclei (DAPI) secondary_ab->dapi_stain imaging Image cells (Fluorescence Microscopy) dapi_stain->imaging analysis Measure Cell Surface Area (Image analysis software) imaging->analysis end End: Quantify Hypertrophy analysis->end

Workflow for cardiomyocyte hypertrophy assessment by immunofluorescence.

Protocol Details:

  • Cell Culture and Treatment:

    • Culture cardiomyocytes (e.g., AC16 or primary neonatal ventricular cardiomyocytes) on sterile glass coverslips.

    • Treat the cells with this compound (e.g., 20 µM) or vehicle control for the desired time period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against a cardiomyocyte marker that outlines the cell shape, such as anti-α-actinin, overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to trace the outline of individual cardiomyocytes and calculate the cell surface area.

    • Measure a sufficient number of cells per condition to obtain statistically significant results.

EROD Assay for CYP1B1 Activity

The ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to measure the catalytic activity of CYP1A1 and CYP1B1.[9][10]

G start Start: Prepare cell lysate or recombinant CYP1B1 reaction_setup Set up reaction in a 96-well plate: - Lysate/Enzyme - Buffer - 7-Ethoxyresorufin (substrate) - this compound (allosteric activator) start->reaction_setup initiate_reaction Initiate reaction by adding NADPH reaction_setup->initiate_reaction incubation Incubate at 37°C (kinetic or endpoint) initiate_reaction->incubation measure_fluorescence Measure resorufin fluorescence (Ex: ~530 nm, Em: ~590 nm) incubation->measure_fluorescence calculate_activity Calculate enzyme activity (pmol resorufin/min/mg protein) measure_fluorescence->calculate_activity end End: Determine CYP1B1 Activity calculate_activity->end

Workflow for the EROD assay to measure CYP1B1 activity.

Protocol Details:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of 7-ethoxyresorufin (substrate) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of resorufin (product standard) in the same solvent.

    • Prepare a solution of NADPH (cofactor) in buffer immediately before use.

  • Assay Procedure:

    • In a 96-well plate, add the cell lysate or recombinant CYP1B1 enzyme.

    • Add the reaction buffer and this compound at the desired concentration.

    • Add the 7-ethoxyresorufin substrate.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding NADPH.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence over time (kinetic assay) or after a fixed time point (endpoint assay) using a fluorescence plate reader with excitation and emission wavelengths appropriate for resorufin (typically around 530 nm and 590 nm, respectively).

  • Data Analysis:

    • Generate a standard curve using the resorufin stock solution to convert fluorescence units to moles of product formed.

    • Calculate the rate of reaction and normalize it to the amount of protein in the sample to determine the specific activity of CYP1B1 (e.g., in pmol/min/mg protein).

Conclusion and Future Directions

The discovery of this compound as a potent inducer of cardiac hypertrophy via the upregulation and allosteric activation of CYP1B1 opens up new avenues for understanding and potentially treating heart disease. This technical guide has summarized the current knowledge on the synthesis, signaling, and biological effects of this important arachidonic acid metabolite.

Several key areas warrant further investigation:

  • Identification of the specific CYP isoforms responsible for the stereoselective synthesis of this compound in cardiomyocytes will be crucial for understanding the regulation of its production.

  • Elucidation of the upstream signaling events , including the potential identification of a specific G-protein coupled receptor for this compound, will provide a more complete picture of its mechanism of action.

  • Characterization of the downstream effectors of CYP1B1 that mediate the hypertrophic response will be essential for identifying novel therapeutic targets.

  • In vivo studies are needed to confirm the role of the this compound/CYP1B1 axis in animal models of cardiac hypertrophy and to assess the therapeutic potential of targeting this pathway.

The continued exploration of the cytochrome P450 pathway of arachidonic acid metabolism, and specifically the role of this compound, holds significant promise for the development of novel diagnostics and therapeutics for cardiovascular diseases.

References

The Biosynthesis of 17(S)-HETE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the biosynthesis of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE), a critical lipid mediator involved in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoids and their role in human health and disease.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling molecules derived from the metabolism of arachidonic acid. These bioactive lipids are implicated in a wide range of cellular processes, including inflammation, cell proliferation, and ion channel regulation. This compound, a specific stereoisomer, is produced through the enzymatic action of cytochrome P450 (CYP) enzymes and has been a subject of interest for its potential role in various physiological systems. Understanding the biosynthetic pathway of this compound is crucial for elucidating its biological functions and for the development of novel therapeutic agents targeting this pathway.

The Biosynthesis Pathway of this compound

The primary pathway for the formation of this compound involves the ω-1 hydroxylation of arachidonic acid by cytochrome P450 monooxygenases. This process is part of the broader arachidonic acid cascade, which is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).

The key steps in the biosynthesis of this compound are as follows:

  • Release of Arachidonic Acid: Cellular stimuli, such as hormones or inflammatory signals, activate phospholipase A2, which hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, releasing free arachidonic acid into the cytoplasm.

  • Cytochrome P450-mediated Hydroxylation: The free arachidonic acid is then metabolized by specific cytochrome P450 enzymes. These enzymes, primarily from the CYP4A and CYP4F families, catalyze the insertion of a hydroxyl group at the ω-1 position (C-17) of the arachidonic acid molecule.[1] This reaction is NADPH-dependent.

  • Formation of this compound: The hydroxylation reaction can result in the formation of both this compound and its enantiomer, 17(R)-HETE. The stereoselectivity of this reaction is dependent on the specific CYP450 isoform involved. While the precise isoform with the highest selectivity for this compound is a subject of ongoing research, members of the CYP4A and CYP4F families are the principal candidates.

The following diagram illustrates the core biosynthesis pathway of this compound.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA CYP450 Cytochrome P450 (CYP4A/CYP4F) AA->CYP450 substrate HETE_17S This compound CYP450->HETE_17S catalyzes (ω-1 hydroxylation) PLA2 Phospholipase A₂ PLA2->Membrane hydrolyzes Stimuli Cellular Stimuli Stimuli->PLA2 activates

Biosynthesis of this compound from membrane phospholipids.

Quantitative Data

While specific enzyme kinetic parameters for the synthesis of this compound are not extensively documented, data from closely related reactions catalyzed by human CYP450 enzymes provide valuable context. The following table summarizes the kinetic parameters for the formation of 20-HETE, another major HETE, by human CYP4A11 and CYP4F2.

EnzymeSubstrateProductKm (μM)Vmax (nmol/min/nmol P450)Reference
CYP4A11Arachidonic Acid20-HETE22849.1[2]
CYP4F2Arachidonic Acid20-HETE247.4[2]

Experimental Protocols

In Vitro Assay for this compound Synthesis using Human Liver Microsomes

This protocol describes a method to assess the in vitro synthesis of this compound from arachidonic acid using human liver microsomes, which contain a mixture of CYP450 enzymes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Arachidonic Acid

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., this compound-d8)

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and the desired concentration of human liver microsomes.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add arachidonic acid to the reaction mixture to initiate the reaction. The final concentration of arachidonic acid should be varied to determine enzyme kinetics.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

  • Sample Preparation (Solid-Phase Extraction):

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Acidify the supernatant to pH 3-4 with formic acid.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the HETEs with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the quantification of this compound using liquid chromatography-tandem mass spectrometry with chiral separation.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., amylose-based) for separation of this compound and 17(R)-HETE.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of the analytes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 17-HETE: Q1: m/z 319.2 -> Q3: specific product ions (e.g., m/z 179.1, 219.1)

    • 17-HETE-d8 (Internal Standard): Q1: m/z 327.2 -> Q3: corresponding product ions

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

The following diagram provides a workflow for the experimental analysis of this compound.

G Incubation In Vitro Incubation (HLMs + AA + NADPH) Termination Reaction Termination (Methanol + IS) Incubation->Termination SPE Solid-Phase Extraction (C18) Termination->SPE LCMS Chiral LC-MS/MS Analysis SPE->LCMS Quantification Quantification of this compound LCMS->Quantification

Experimental workflow for this compound analysis.

Conclusion

The biosynthesis of this compound is a key process in the generation of bioactive lipid mediators. While the involvement of cytochrome P450 enzymes from the CYP4A and CYP4F families is established, further research is needed to identify the specific isoforms responsible for the stereoselective production of this compound and to fully characterize their enzyme kinetics. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the formation and function of this compound, which will be instrumental in advancing our understanding of its role in health and disease and in the development of targeted therapeutics.

References

An In-depth Technical Guide to 17(S)-Hydroxyeicosatetraenoic Acid (17(S)-HETE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eicosanoids, a class of signaling lipids derived from the metabolism of arachidonic acid (AA), play pivotal roles in a myriad of physiological and pathological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have emerged as critical regulators of cellular function. This guide focuses on 17(S)-HETE, one of the ω-1 hydroxy metabolites of AA. While less studied than its counterparts like 20-HETE or 12-HETE, this compound is gaining attention for its potential involvement in cardiovascular physiology and other biological systems. This document provides a comprehensive overview of the discovery, characterization, biosynthesis, and known biological functions of this compound, intended to serve as a foundational resource for the scientific community.

Discovery and Biosynthesis

The discovery of this compound is rooted in the broader exploration of the third major pathway of arachidonic acid metabolism: the cytochrome P450 (CYP) pathway.[1][2] Unlike the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which were identified earlier, the CYP pathway was found to generate a diverse array of metabolites, including epoxyeicosatrienoic acids (EETs) and various HETEs.[1][2]

This compound is formed via the ω-1 hydroxylation of arachidonic acid, a reaction catalyzed by specific cytochrome P450 enzymes.[3] While multiple CYP enzymes can hydroxylate AA, enzymes in the CYP4F family are particularly noted for their role in producing ω- and (ω-1)-hydroxy metabolites.[4][5][6] Specifically, CYP4F2 and CYP4A11 have been identified as key enzymes in the ω-hydroxylation of AA to form 20-HETE, and they are also implicated in the formation of other ω-series HETEs, including 17-HETE.[4][5][6][7] The biosynthesis is an NADPH-dependent process occurring primarily in the endoplasmic reticulum of cells in tissues like the liver and kidneys.[6][8]

G cluster_membrane Cellular Membrane cluster_cytosol Cytosol / Endoplasmic Reticulum Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA Cleavage CYP4F Cytochrome P450 (e.g., CYP4F family) AA->CYP4F Substrate NADP NADP+ CYP4F->NADP HETE_17S This compound CYP4F->HETE_17S (ω-1) Hydroxylation NADPH NADPH NADPH->CYP4F Cofactor

Caption: Biosynthesis pathway of this compound from membrane phospholipids.

Characterization and Analysis

Chemical Structure: this compound, or (5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid, is a C20 polyunsaturated fatty acid with a hydroxyl group at the C-17 position and an S-stereochemical configuration.[9]

Analytical Methodologies: The accurate detection and quantification of this compound in biological matrices is challenging due to its low endogenous concentrations and the presence of numerous isomeric HETEs. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its analysis.[10] Chiral chromatography is essential to resolve the S and R enantiomers, which is critical as enzymatic production is highly stereospecific, whereas non-enzymatic, free-radical-mediated formation results in racemic mixtures.[11]

Experimental Protocol: Extraction and Analysis of this compound from Biological Samples

This protocol provides a general framework for the analysis of HETEs, which can be optimized for this compound.

  • Sample Preparation & Lipid Extraction:

    • Homogenize tissue samples or use liquid samples (plasma, urine, cell culture media) directly.

    • Add an internal standard, typically a deuterated analog like [²H₈]-15(S)-HETE, to correct for sample loss during extraction and analysis.[12]

    • Perform lipid extraction using a method such as the Bligh and Dyer technique or solid-phase extraction (SPE) with C18 columns.[10] For SPE, condition the column with methanol and water, apply the sample, wash with 10% methanol to remove polar impurities, and elute the eicosanoids with pure methanol.[13]

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended for Sensitivity):

    • To enhance sensitivity in certain mass spectrometry ionization modes (like Electron Capture Atmospheric Pressure Chemical Ionization - ECAPCI), derivatize the carboxyl group of HETEs.

    • Reconstitute the dried extract in acetonitrile and add pentafluorobenzyl (PFB) bromide and diisopropylethylamine.

    • Incubate at room temperature to form PFB esters.[11]

    • Dry the sample again under nitrogen and reconstitute in the initial mobile phase for injection.

  • Chromatographic Separation (UHPLC):

    • Employ a chiral column, such as a Chiralpak AD-H column (e.g., 250 × 4.6 mm, 5 µm), to separate HETE enantiomers.[12]

    • Use a mobile phase gradient, typically consisting of a polar solvent like water with a small amount of formic acid (Solvent A) and an organic phase like acetonitrile/isopropanol (Solvent B).[13]

    • A typical gradient might run from a high percentage of A to a high percentage of B over 15-20 minutes to resolve the various isomers.

  • Mass Spectrometric Detection (MS/MS):

    • Utilize a mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, equipped with an ESI or APCI source.

    • Operate in negative ion mode.

    • For quantification, use Multiple Reaction Monitoring (MRM), monitoring the specific precursor-to-product ion transition for this compound and its internal standard. For underivatized HETEs, the precursor ion [M-H]⁻ is m/z 319.2.[11]

G start Biological Sample (Plasma, Tissue, etc.) extraction Lipid Extraction (e.g., Solid-Phase Extraction) start->extraction Add Internal Std. derivatization Derivatization (PFB Ester Formation) extraction->derivatization lc Chiral UHPLC Separation derivatization->lc ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms quant Data Analysis & Quantification ms->quant

Caption: General experimental workflow for this compound analysis.

Biological Functions and Signaling Pathways

The biological activities of this compound are an active area of investigation. Current research, primarily extrapolated from studies on its enantiomer or closely related HETEs, suggests potential roles in cardiovascular disease and angiogenesis.

Cardiac Hypertrophy: Recent studies have shown that 17-HETE enantiomers can induce cellular hypertrophy in human adult cardiomyocytes. This effect was linked to the allosteric activation and upregulation of CYP1B1 gene and protein expression.[14] This suggests that 17-HETE may act as an autocrine mediator in the heart, contributing to pathological cardiac remodeling.[14]

Angiogenesis: Other HETE molecules, such as 12-HETE and 15-HETE, are known to be pro-angiogenic.[15][16] They can stimulate the expression of growth factors like VEGF and FGF-2, promoting the formation of new blood vessels.[15][17] While the direct role of this compound in angiogenesis is not yet fully elucidated, its structural similarity to other pro-angiogenic HETEs suggests it may have similar functions.

Signaling Pathways and Receptors: A specific, dedicated receptor for this compound has not yet been definitively identified. However, other HETEs exert their effects through various mechanisms, including activation of G protein-coupled receptors (GPCRs) and nuclear receptors.

  • GPR31 & GPR32: 12(S)-HETE is a high-affinity ligand for GPR31, also known as 12-HETER1.[17][18] The orphan receptor GPR32 has been identified as a receptor for the pro-resolving lipid mediator Resolvin D1 (RvD1), but its potential interaction with HETEs is less clear.[19][20][21] Given the structural similarities among eicosanoids, it is plausible that this compound could interact with one or more of these receptors, but this requires experimental validation.

  • Intracellular Signaling: Upon receptor binding, HETEs can trigger downstream signaling cascades. For instance, 12-HETE/GPR31 signaling can involve Gαi/o coupling, leading to inhibition of adenylate cyclase, or activation of MAPK and PI3K/Akt pathways, which are central to cell growth, proliferation, and survival.[16][22]

G cluster_receptor Putative Cell Surface Receptor cluster_downstream Potential Downstream Effects HETE_17S This compound Receptor GPCR? (e.g., GPR31/GPR32) HETE_17S->Receptor Binds? PI3K_Akt PI3K / Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK CYP1B1 Upregulation of CYP1B1 Receptor->CYP1B1 Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Angiogenesis Hypertrophy Cardiac Hypertrophy MAPK->Hypertrophy CYP1B1->Hypertrophy

Caption: Postulated signaling pathways for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data related to 17-HETE and the analytical methods used for its characterization. Data specifically for the 17(S) isomer is limited, and some data pertains to the enantiomeric mixture.

Table 1: Biological Activity of 17-HETE

Parameter Cell Type Concentration Effect Reference
Cellular Hypertrophy Human Cardiomyocytes (AC16) 20 µM Increase in cell surface area and hypertrophy markers [14]
CYP1B1 Activation Recombinant CYP1B1 / Rat Heart Microsomes 10-80 nM Allosteric activation [14]

| CYP1B1 Upregulation | Human Cardiomyocytes (AC16) | µM range | Increased gene and protein expression |[14] |

Table 2: Analytical Parameters for HETE Detection

Method Parameter Value Analyte Reference
LC-MS/MS Limit of Detection (LOD) 0.40 ng/mL (aqueous) 17-hydroxyprogesterone* [23]
LC-MS/MS Limit of Quantification (LOQ) 1.21 ng/mL (aqueous) 17-hydroxyprogesterone* [23]
LC-MS/MS Limit of Detection (LOD) 1-50 pg (on column) General Eicosanoids [13]
Chiral UHPLC-MS/HRMS Retention Time (5(R)-HETE) 11.0 min 5(R)-HETE [11]

| Chiral UHPLC-MS/HRMS | Retention Time (5(S)-HETE) | 11.3 min | 5(S)-HETE |[11] |

*Note: Data for 17-hydroxyprogesterone is included to provide a general reference for the sensitivity of modern LC-MS/MS methods for similar steroid-like molecules, as specific LOD/LOQ values for this compound were not found in the initial search.

Conclusion and Future Directions

This compound is an emerging member of the HETE family of lipid mediators, produced via the cytochrome P450 pathway. While its characterization is still in the early stages compared to other eicosanoids, initial evidence points towards a significant role in cardiovascular pathophysiology, particularly in promoting cardiac hypertrophy.

Future research should focus on several key areas:

  • Definitive Receptor Identification: Elucidating the specific cell surface or nuclear receptor(s) for this compound is critical to understanding its mechanism of action.

  • Stereospecific Functions: Directly comparing the biological activities of this compound and 17(R)-HETE is necessary to determine the functional importance of its stereochemistry.

  • In Vivo Studies: Moving beyond in vitro models to investigate the role of this compound in animal models of cardiovascular disease and angiogenesis will be crucial for validating its physiological relevance.

  • Pharmacological Tool Development: The development of selective inhibitors for the enzymes that synthesize this compound and specific antagonists for its receptor(s) will be invaluable tools for both basic research and potential therapeutic development.

This guide provides a current snapshot of the knowledge surrounding this compound. As research progresses, a deeper understanding of this bioactive lipid will undoubtedly uncover new roles in health and disease, potentially opening novel avenues for therapeutic intervention.

References

Endogenous Levels of 17(S)-HETE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid (HETE) family, it is implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current knowledge on endogenous this compound levels in various tissues, detailed methodologies for its quantification, and insights into its potential signaling pathways. While quantitative data for many HETEs are available, specific endogenous concentrations of this compound across different tissues are not widely reported in the current scientific literature, highlighting a significant area for future research. This guide synthesizes the available information to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction to this compound

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the oxygenation of arachidonic acid by three main enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. These molecules act as local mediators in a variety of cellular processes, including inflammation, cell proliferation, and ion transport. This compound is a subterminal HETE, meaning the hydroxyl group is located near the omega end of the fatty acid chain. It is primarily produced through the activity of CYP enzymes. While the biological functions of other HETEs, such as 12-HETE and 20-HETE, have been more extensively studied, this compound is emerging as a molecule of interest in cardiovascular physiology and pathology.

Endogenous Levels of this compound

A comprehensive compilation of the absolute endogenous concentrations of this compound in various human and animal tissues is currently limited in the scientific literature. Most studies focus on a broader panel of eicosanoids, and specific quantification of this compound is often not reported.

However, a study by Gerges et al. provides valuable data on the formation rates of this compound in microsomes isolated from various organs of male and female Sprague-Dawley rats. It is important to note that these values represent the enzymatic capacity to produce this compound under optimized in vitro conditions and may not directly reflect the steady-state endogenous tissue concentrations.

TissueSexThis compound Formation Rate (ng/min/mg protein)
Heart Male~0.2
Female~0.3
Liver Male~0.1
Female~0.2
Kidney Male~0.15
Female~0.25
Lung Male~0.1
Female~0.15
Intestine Male~0.05
Female~0.1
Brain Male~0.02
Female~0.03

Data adapted from Gerges SH, El-Kadi AOS. Sex- and enantiospecific differences in the formation rate of hydroxyeicosatetraenoic acids in rat organs. Drug Metab Dispos. 2022.

Experimental Protocols for this compound Quantification

The gold standard for the quantification of eicosanoids, including this compound, from biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance lipids.

Sample Preparation: Lipid Extraction

A general workflow for the extraction of HETEs from tissue samples is outlined below.

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization (e.g., in methanol) Tissue->Homogenization InternalStandard Addition of Internal Standard (e.g., d8-17(S)-HETE) Homogenization->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for the extraction and analysis of this compound.

Detailed Steps:

  • Tissue Homogenization: Immediately after collection, tissues should be snap-frozen in liquid nitrogen to prevent enzymatic activity and lipid degradation. For extraction, a known weight of the frozen tissue is homogenized in a cold solvent, typically methanol or a chloroform/methanol mixture.

  • Internal Standard Spiking: A deuterated internal standard, such as this compound-d8, is added to the homogenate. This is crucial for accurate quantification as it corrects for sample loss during extraction and for matrix effects during LC-MS/MS analysis.

  • Lipid Extraction:

    • Liquid-Liquid Extraction (LLE): A common method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to partition lipids into the organic phase.

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup. C18 or mixed-mode cartridges are often used to retain and then elute the lipid fraction of interest.

  • Solvent Evaporation and Reconstitution: The organic solvent containing the lipid extract is evaporated to dryness under a stream of nitrogen. The dried lipid residue is then reconstituted in a small volume of a solvent compatible with the LC-MS system, such as a methanol/acetonitrile mixture.

LC-MS/MS Analysis
  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is typically employed to separate HETE isomers. A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an acid (e.g., formic acid) to improve ionization. Chiral chromatography may be necessary to separate the S and R enantiomers of 17-HETE.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for both the endogenous this compound and its deuterated internal standard. Electrospray ionization (ESI) in the negative ion mode is commonly used for HETEs.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound319.2e.g., 115.1, 219.2
This compound-d8327.2e.g., 115.1, 227.2

Note: Specific MRM transitions should be optimized for the instrument used.

Signaling Pathways of this compound

The specific signaling pathways of this compound are not as well-elucidated as those of other HETEs. However, recent research provides some initial insights.

A study by El-Sherbeni et al. (2023) demonstrated that 17(R/S)-HETE induces cardiac hypertrophy in human cardiomyocytes. This effect was shown to be mediated through the allosteric activation and upregulation of cytochrome P450 1B1 (CYP1B1). While a specific cell surface receptor for this compound has not yet been identified, many eicosanoids signal through G-protein coupled receptors (GPCRs). Based on this and the known signaling of other HETEs, a putative signaling pathway for this compound in cardiomyocytes can be proposed.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR Putative GPCR G_Protein G-Protein GPCR->G_Protein Effector Downstream Effectors (e.g., PLC, AC) G_Protein->Effector Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Ca_Release Ca2+ Release Second_Messengers->Ca_Release PKC_PKA PKC/PKA Activation Second_Messengers->PKC_PKA Transcription_Factors Transcription Factors Ca_Release->Transcription_Factors PKC_PKA->Transcription_Factors CYP1B1_activation Allosteric Activation of CYP1B1 Hypertrophy Hypertrophy CYP1B1_activation->Hypertrophy Gene_Expression Upregulation of CYP1B1 & Hypertrophic Genes Transcription_Factors->Gene_Expression Gene_Expression->Hypertrophy Cardiac Hypertrophy HETE This compound HETE->GPCR HETE->CYP1B1_activation Intracellular Action

Caption: Putative signaling pathway of this compound in cardiomyocytes.

Putative Signaling Cascade:

  • Receptor Binding: this compound may bind to a yet-to-be-identified GPCR on the cell surface of cardiomyocytes.

  • G-Protein Activation: Receptor binding leads to the activation of a heterotrimeric G-protein.

  • Downstream Signaling: The activated G-protein modulates the activity of downstream effector enzymes such as phospholipase C (PLC) or adenylyl cyclase (AC), leading to the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), or cyclic AMP (cAMP).

  • Intracellular Calcium and Kinase Activation: These second messengers can trigger the release of intracellular calcium and activate protein kinases such as protein kinase C (PKC) and protein kinase A (PKA).

  • Transcription Factor Activation: Activated kinases can phosphorylate and activate transcription factors, which then translocate to the nucleus.

  • Gene Expression: In the nucleus, these transcription factors promote the expression of genes involved in cardiac hypertrophy. The study by El-Sherbeni et al. specifically identified the upregulation of CYP1B1 expression.

  • Intracellular Action: In addition to receptor-mediated signaling, this compound may also have direct intracellular effects, such as the allosteric activation of existing CYP1B1 enzyme, further contributing to the hypertrophic response.

Conclusion and Future Directions

This compound is a bioactive lipid with emerging roles in cellular physiology, particularly in the cardiovascular system. This guide has summarized the current state of knowledge regarding its endogenous levels, analytical methodologies, and potential signaling pathways. A significant gap in the literature is the lack of comprehensive quantitative data on the endogenous concentrations of this compound in various tissues under both physiological and pathological conditions. Future research should focus on:

  • Systematic Quantification: Utilizing advanced LC-MS/MS techniques to establish a comprehensive profile of endogenous this compound levels across a wide range of human and animal tissues.

  • Receptor Identification: Identifying and characterizing the specific cell surface and/or nuclear receptors that mediate the biological effects of this compound.

  • Elucidation of Signaling Pathways: Delineating the complete downstream signaling cascades activated by this compound in different cell types to understand its precise molecular mechanisms of action.

Addressing these research questions will be crucial for fully understanding the biological significance of this compound and for exploring its potential as a therapeutic target in various diseases.

17(S)-HETE and its Role in Ion Transport Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(S)-hydroxyeicosatetraenoic acid, or 17(S)-HETE, is a stereoisomer of hydroxyeicosatetraenoic acid derived from the metabolism of arachidonic acid primarily through the cytochrome P450 (CYP) epoxygenase pathway. Emerging research has highlighted its role as a signaling molecule with various physiological effects, including the regulation of ion transport. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action on ion transporters, focusing on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting this bioactive lipid.

Core Mechanism of Action: Regulation of Ion Transporters

The primary and most well-documented effect of this compound on ion transport is the inhibition of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, a process fundamental to various cellular functions, including epithelial transport, neuronal excitability, and cell volume regulation.

Quantitative Data on Na+/K+-ATPase Inhibition

The inhibitory effect of this compound on Na+/K+-ATPase has been quantified in studies on renal proximal tubules. The available data is summarized in the table below. For context, data for the related isomer 12(R)-HETE is also included, which has been more extensively studied in this regard.

CompoundTransporterTissue/Cell TypeConcentrationEffectCitation
This compound Na+/K+-ATPaseProximal Tubule2 µMInhibits activity by as much as 70%[1]
12(R)-HETENa+/K+-ATPaseCorneal Epithelium, Kidney, Heart1 µM (IC50)Concentration-dependent inhibition[2]
12(S)-HETENa+/K+-ATPaseCorneal Epithelium, Kidney, Heart> 1 µMLess potent inhibition than 12(R)-HETE[2]

Signaling Pathways

The signaling cascade initiated by this compound that leads to the regulation of ion transport is an active area of investigation. A key mediator in this pathway is Cytochrome P450 1B1 (CYP1B1). This compound has been shown to allosterically activate CYP1B1. The downstream consequences of CYP1B1 activation are complex and can involve multiple signaling pathways, including the Wnt/β-catenin pathway and the transcription factor Sp1, which are known to influence the expression of various genes, potentially including those encoding ion transport proteins.

Proposed Signaling Pathway of this compound in Ion Transport Regulation

17S-HETE_Signaling_Pathway HETE This compound CYP1B1 CYP1B1 HETE->CYP1B1 Allosteric Activation Inhibition Inhibition HETE->Inhibition Wnt Wnt/β-catenin Signaling CYP1B1->Wnt Activates Sp1 Sp1 Wnt->Sp1 Influences IonChannelGene Ion Transporter Gene Expression Sp1->IonChannelGene Regulates NaK_ATPase Na+/K+-ATPase IonChannelGene->NaK_ATPase Expression Inhibition->NaK_ATPase

Proposed signaling cascade of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the effects of this compound on ion transport.

Measurement of Na+/K+-ATPase Activity

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

  • Tissue homogenates (e.g., renal cortex microsomes)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 1 mM EGTA, 50 mM Tris-HCl, pH 7.4

  • ATP solution (100 mM)

  • This compound stock solution (in ethanol or DMSO)

  • Ouabain solution (10 mM, for determining ouabain-sensitive ATPase activity)

  • Colorimetric reagent for phosphate detection (e.g., Malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare tissue homogenates and determine protein concentration.

  • In a 96-well plate, add the desired concentration of this compound to the assay buffer. Include a vehicle control (ethanol or DMSO).

  • Add the tissue homogenate to each well and pre-incubate for 10-15 minutes at 37°C.

  • To determine total ATPase activity, initiate the reaction by adding ATP to a final concentration of 3 mM.

  • To determine ouabain-insensitive ATPase activity, perform a parallel set of reactions in the presence of 1 mM ouabain.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the colorimetric reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).

  • Calculate the amount of Pi released using a standard curve.

  • Na+/K+-ATPase activity is calculated as the difference between total ATPase activity and ouabain-insensitive ATPase activity.

Workflow for Na+/K+-ATPase Activity Assay

ATPase_Assay_Workflow start Start prep_homogenate Prepare Tissue Homogenate start->prep_homogenate add_reagents Add Assay Buffer, this compound/ Vehicle, and Homogenate to Plate prep_homogenate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate split Split into two conditions pre_incubate->split total_atpase Add ATP split->total_atpase Total ATPase ouabain_atpase Add ATP + Ouabain split->ouabain_atpase Ouabain-insensitive ATPase incubate Incubate at 37°C total_atpase->incubate ouabain_atpase->incubate stop_reaction Stop reaction and add colorimetric reagent incubate->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate Pi released and Na+/K+-ATPase activity measure->calculate end End calculate->end

Workflow for the Na+/K+-ATPase activity assay.
Patch-Clamp Electrophysiology for Ion Channel Analysis

To investigate the effects of this compound on other ion channels such as the epithelial sodium channel (ENaC), chloride channels, or calcium channels, the patch-clamp technique is the gold standard.

General Protocol Outline:

  • Cell Culture: Culture epithelial cells known to express the ion channel of interest (e.g., renal cortical collecting duct cells for ENaC) on permeable supports or glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Achieve a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Recording Configuration: Establish the desired recording configuration (e.g., whole-cell, inside-out, or outside-out).

  • Baseline Recording: Record baseline channel activity under control conditions.

  • Application of this compound: Perfuse the cell with a solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Record changes in channel activity (e.g., open probability, single-channel conductance, whole-cell current) and analyze the data using appropriate software.

Future Directions and Unanswered Questions

While the inhibitory effect of this compound on Na+/K+-ATPase is established, several key questions remain:

  • What is the precise IC50 of this compound for Na+/K+-ATPase inhibition in different tissues?

  • Does this compound directly interact with the Na+/K+-ATPase, or is its effect mediated entirely through a signaling cascade?

  • What are the downstream targets of the CYP1B1/Wnt/β-catenin/Sp1 pathway that are relevant to ion transport regulation?

  • Does this compound have any direct or indirect effects on other crucial ion transporters and channels in epithelial and other tissues?

  • What is the physiological and pathophysiological significance of this compound-mediated regulation of ion transport?

Answering these questions will be crucial for a complete understanding of the biological role of this compound and for the development of novel therapeutic strategies targeting this signaling pathway.

Conclusion

This compound is an emerging bioactive lipid with a defined role in the inhibition of Na+/K+-ATPase. Its synthesis and signaling are intricately linked to the cytochrome P450 system, particularly CYP1B1. While the direct effects of this compound on other ion transporters are yet to be fully elucidated, the methodologies and signaling pathways outlined in this guide provide a solid foundation for future research in this exciting field. A deeper understanding of this compound's role in ion transport regulation holds significant promise for the development of new treatments for a range of diseases.

References

Methodological & Application

Application Note: Quantification of 17(S)-HETE in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1][2] Eicosanoids, such as this compound, are lipid mediators involved in a variety of physiological and pathological processes. Accurate quantification of these analytes in biological matrices like plasma is crucial for understanding their roles in health and disease. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for analyzing these low-abundance molecules.[3] This application note details a robust method for the extraction and quantification of this compound from human plasma.

Signaling Pathways

Eicosanoids, including HETEs, are synthesized from arachidonic acid via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). This compound is primarily a product of the CYP450 pathway. These lipid mediators can act as signaling molecules in various cellular processes.

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs CYP450->HETEs EETs EETs CYP450->EETs Seventeen_HETE This compound HETEs->Seventeen_HETE

Caption: Arachidonic acid metabolism pathways.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plasma.

Materials and Reagents
  • This compound analytical standard

  • This compound-d8 (or other suitable deuterated internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL this compound-d8 in methanol).

  • Protein Precipitation: Add 600 µL of cold methanol containing 0.1% formic acid to the plasma sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

3.3.1. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B for re-equilibration.

3.3.2. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Ion Spray Voltage: -4500 V.

  • Source Temperature: 500°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for HETEs is typically m/z 319.2, corresponding to the [M-H]- ion.

    • Product ions for HETEs are generated through collision-induced dissociation and can vary. A common fragment for 12-HETE is m/z 179.[4] For method development, it is recommended to optimize the specific product ion for this compound.

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValueReference
Precursor Ion (m/z) 319.2[4]
Product Ion (m/z) Optimization Recommended
Internal Standard This compound-d8
Lower Limit of Quantification (LLOQ) 10 - 400 pg/mL[5]
Linearity (r²) > 0.99[5]
Intra-day Precision (%RSD) < 15%[5]
Inter-day Precision (%RSD) < 15%[5]
Accuracy 85 - 115%[5]
Recovery 80 - 120%[6]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (Negative ESI, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol, including solid-phase extraction for sample cleanup and optimized LC-MS/MS parameters, allows for accurate and precise measurements necessary for research and clinical applications. Adherence to the detailed experimental procedures is critical for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for the Quantification of 17(S)-HETE Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1][2] It plays a significant role in regulating electrolyte and fluid transport in the kidney, where it stereospecifically inhibits proximal tubule Na+/K+-ATPase activity.[1][3] Recent studies have also implicated 17(R/S)-HETE in inducing cardiac hypertrophy through the upregulation of CYP1B1 activity.[4] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the robust quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on the selection and use of appropriate internal standards.

Best Internal Standards for this compound Quantification

For accurate quantification of analytes by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variations during sample preparation and analysis.

Recommended Internal Standard:

The ideal internal standard for this compound quantification is a deuterated form of the molecule, such as This compound-d8 . However, the commercial availability of this specific deuterated standard can be limited.

Alternative and Commonly Used Surrogate Internal Standards:

In the absence of a commercially available this compound-d8, a common and accepted practice in the field of eicosanoid analysis is to use a closely related deuterated HETE isomer as a surrogate internal standard. The most widely used and validated surrogates for HETE quantification are:

  • 15(S)-HETE-d8: This is a frequently used internal standard for the analysis of various HETEs.[5][6] Its structural similarity to this compound makes it a suitable surrogate to compensate for analytical variability.

  • 12(S)-HETE-d8: Another suitable deuterated internal standard that can be employed for the quantification of HETE isomers.[7][8]

Quantitative Data Summary for Recommended Internal Standards:

The following table summarizes key mass spectrometry parameters for this compound and the recommended surrogate internal standards. These values are essential for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound319.2115.1, 167.1, 219.1
15(S)-HETE-d8327.2227.2
12(S)-HETE-d8327.2179.1, 227.2

Note: The optimal collision energy for each transition should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in biological samples (e.g., plasma, serum, tissue homogenates) using LC-MS/MS and a surrogate deuterated internal standard.

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)

  • 15(S)-HETE-d8 or 12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas for evaporation

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard (e.g., 15(S)-HETE-d8) sample->is_spike protein_precip Protein Precipitation (e.g., with cold Methanol) is_spike->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe elution Elution of Analytes spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for this compound quantification.

Step-by-Step Protocol
  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 15(S)-HETE-d8 in ethanol).

    • Vortex briefly.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A typical gradient would start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Use the transitions provided in the table above. Optimize declustering potential and collision energy for each transition on the specific instrument.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound analytical standard, each spiked with the same constant concentration of the internal standard.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

This compound Signaling Pathway

This compound is known to exert its biological effects through specific cellular mechanisms. In the kidney, it inhibits the Na+/K+-ATPase in the proximal tubule, thereby affecting sodium reabsorption.[1] More recent findings suggest a role for 17(R/S)-HETE in cardiac hypertrophy via the induction of CYP1B1.[4] While a specific G-protein coupled receptor (GPCR) for this compound has not been definitively identified, many HETEs signal through GPCRs. The diagram below illustrates a generalized signaling pathway for HETEs and the known specific action of this compound.

hete_signaling_pathway Generalized HETE Signaling and Known this compound Action cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR G-Protein Coupled Receptor (GPCR) (Hypothesized for this compound) G_protein G-Protein Activation GPCR->G_protein NaK_ATPase Na+/K+-ATPase Na_reabsorption Decreased Na+ Reabsorption NaK_ATPase->Na_reabsorption Second_messengers Second Messengers (e.g., cAMP, IP3, DAG) G_protein->Second_messengers Kinase_cascade Kinase Cascades (e.g., MAPK, PKC) Second_messengers->Kinase_cascade Gene_expression Altered Gene Expression Kinase_cascade->Gene_expression Cellular_response Cellular Response (e.g., Proliferation, Inflammation) Gene_expression->Cellular_response CYP1B1 CYP1B1 Induction Cardiac_hypertrophy Cardiac Hypertrophy CYP1B1->Cardiac_hypertrophy extracellular_17HETE This compound extracellular_17HETE->GPCR Binding (Hypothesized) extracellular_17HETE->NaK_ATPase Inhibition extracellular_17HETE->CYP1B1 Induction (R/S form)

Caption: Generalized HETE signaling pathway.

References

Application Notes and Protocols for Cell Culture Treatment with 17(S)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(S)-hydroxyeicosatetraenoic acid, or 17(S)-HETE, is a cytochrome P450 (CYP) metabolite of arachidonic acid. Emerging research has identified its role in various physiological and pathological processes, notably in the cardiovascular system. These application notes provide detailed protocols for the treatment of cell cultures with this compound, with a specific focus on inducing cardiac hypertrophy in the AC16 human cardiomyocyte cell line. The provided methodologies and data aim to facilitate reproducible and robust experimental outcomes for researchers investigating the biological functions of this compound.

Chemical Information

Compound 17(S)-hydroxyeicosatetraenoic acid (this compound)
Molecular Formula C₂₀H₃₂O₃
Molecular Weight 320.5 g/mol
CAS Number 183509-25-3
Appearance Solution in ethanol or as a solid
Storage Store at -20°C or below. Protect from light.

Biological Activity

This compound has been demonstrated to induce cellular hypertrophy in human cardiomyocytes.[1] This effect is mediated, at least in part, through the upregulation and allosteric activation of Cytochrome P450 1B1 (CYP1B1).[1] The subsequent signaling cascade is thought to involve the production of other bioactive lipids and reactive oxygen species (ROS), leading to the activation of pro-hypertrophic signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Data Summary

The following table summarizes the key quantitative data from experiments inducing cardiac hypertrophy in AC16 cells with this compound.

Parameter Value Cell Line Reference
Treatment Concentration 20 µMAC16[1]
Incubation Time 24 - 48 hoursAC16Inferred from similar hypertrophy studies
Primary Effect Induction of Cardiac HypertrophyAC16[1]
Key Molecular Target CYP1B1 (Upregulation and Activation)AC16[1]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid or in ethanol)

  • Anhydrous Ethanol, USP grade

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Reconstitution of Solid this compound: If obtained as a solid, reconstitute the entire vial with the recommended volume of anhydrous ethanol to prepare a stock solution (e.g., 1 mg/mL). Mix thoroughly by vortexing until completely dissolved.

  • Preparation of High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. For example, if you have a 1 mg/mL solution in ethanol, you will need to evaporate the ethanol under a gentle stream of nitrogen and then resuspend the residue in the appropriate volume of DMSO.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a fresh working solution by diluting the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 20 µM). It is recommended to perform a serial dilution to ensure accurate final concentration.

    • Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Protocol 2: Treatment of AC16 Cells with this compound to Induce Hypertrophy

Materials:

  • AC16 human cardiomyocyte cell line

  • DMEM/F-12 medium supplemented with 12.5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-well or 12-well tissue culture plates

  • This compound working solution (20 µM)

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the this compound treatment)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed AC16 cells into the wells of a tissue culture plate at a density that will result in approximately 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in DMEM/F-12 medium with 12.5% FBS at 37°C in a 5% CO₂ incubator.

  • Treatment: Once the cells reach the desired confluency, replace the existing medium with fresh medium containing either the 20 µM this compound working solution or the vehicle control.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically for specific experimental endpoints.

  • Harvesting: After the incubation period, proceed with downstream analysis such as measurement of cell surface area or gene expression analysis of hypertrophic markers.

Protocol 3: Assessment of Cardiomyocyte Hypertrophy by Cell Surface Area Measurement

Materials:

  • Treated and control AC16 cells on coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with fluorescently labeled phalloidin (to stain F-actin and delineate cell borders) and DAPI (to stain the nucleus) according to the manufacturer's instructions.

  • Imaging: Mount the coverslips or image the plates using a fluorescence microscope. Capture images of multiple random fields for each condition.

  • Image Analysis:

    • Open the captured images in ImageJ or a similar image analysis software.

    • Use the freehand or polygon selection tool to trace the outline of individual cells.

    • Measure the surface area of a significant number of cells (e.g., >100) for each condition.

    • Calculate the average cell surface area and compare between the this compound-treated and vehicle control groups.

Protocol 4: Quantification of Hypertrophic Markers by Real-Time Quantitative PCR (qPCR)

Materials:

  • Treated and control AC16 cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for human ANP (NPPA), BNP (NPPB), and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR detection system

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions in triplicate for each gene (ANP, BNP, and housekeeping gene) and each sample (treated and control).

    • Perform the qPCR using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes (ANP and BNP) to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in the this compound-treated group relative to the vehicle control group using the 2-ΔΔCt method.

Visualizations

G node_17HETE This compound node_CYP1B1 CYP1B1 Upregulation & Activation node_17HETE->node_CYP1B1 node_OtherHETEs Other HETEs node_CYP1B1->node_OtherHETEs node_ROS Reactive Oxygen Species (ROS) node_CYP1B1->node_ROS node_MAPK MAPK Pathway node_OtherHETEs->node_MAPK node_ROS->node_MAPK node_NFkB NF-κB Pathway node_ROS->node_NFkB node_Hypertrophy Cardiac Hypertrophy (Increased Cell Size, ANP, BNP) node_MAPK->node_Hypertrophy node_NFkB->node_Hypertrophy

Caption: Proposed signaling pathway of this compound-induced cardiac hypertrophy.

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis node_prepare_stock Prepare 10 mM This compound Stock in DMSO node_prepare_working Dilute to 20 µM Working Solution in Culture Medium node_prepare_stock->node_prepare_working node_treat_cells Treat with 20 µM this compound or Vehicle for 24-48h node_prepare_working->node_treat_cells node_seed_cells Seed AC16 Cells node_seed_cells->node_treat_cells node_measure_area Measure Cell Surface Area node_treat_cells->node_measure_area node_measure_genes Quantify ANP/BNP Gene Expression (qPCR) node_treat_cells->node_measure_genes

Caption: Experimental workflow for this compound treatment of AC16 cells.

References

Application Notes and Protocols for Administering 17(S)-HETE in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic avenues. Among the emerging targets are lipid mediators that regulate cardiac function and remodeling. 17(S)-hydroxyeicosatetraenoic acid [17(S)-HETE], an arachidonic acid metabolite, has garnered interest for its potential role in cardiovascular signaling. These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of this compound in preclinical animal models of heart failure. Due to the limited number of studies specifically administering this compound in heart failure models, this document also includes inferred protocols based on the administration of other HETE isomers and common heart failure induction techniques.

Data Presentation

As there is a scarcity of published quantitative data specifically for this compound administration in heart failure models, the following table summarizes data from studies using other relevant HETE compounds in cardiovascular contexts. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: Summary of Quantitative Data for HETE Administration in Animal Models

HETE IsomerAnimal ModelDosageAdministration RouteKey FindingsReference
20-HETE Spontaneously Hypertensive Rat5 µg/kg/minIntravenous InfusionIncreased blood pressure, enhanced cardiac contractility[1]
12(S)-HETE Mouse (Myocardial Infarction)10 µg/kgIntraperitonealIncreased infarct size, pro-inflammatory effects[2]
15(S)-HETE Rabbit (Ischemia-Reperfusion)1 µMLangendorff PerfusionCardioprotective, enhanced β-adrenergic response[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments, from the induction of heart failure in animal models to the preparation and administration of this compound.

Protocol 1: Induction of Heart Failure via Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.[4][5][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, avertin)[4][5]

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 7-0 silk)[4]

  • 27-gauge needle[4]

  • Ventilator

Procedure:

  • Anesthetize the mouse using isoflurane (2% for induction, 1.5% for maintenance) or an intraperitoneal injection of avertin (240 mg/kg).[4]

  • Place the mouse in a supine position and perform endotracheal intubation for mechanical ventilation.[4]

  • Make a small incision in the upper sternum to expose the thoracic cavity.[4]

  • Carefully dissect the tissues to visualize the aortic arch.

  • Pass a 7-0 silk suture under the aortic arch between the innominate and left common carotid arteries.[4]

  • Tie the suture firmly around the aorta and a 27-gauge needle.[4]

  • Quickly remove the needle to create a defined constriction.

  • Close the thoracic cavity and suture the skin incision.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • Sham-operated animals undergo the same procedure without the aortic constriction.[4]

Protocol 2: Induction of Heart Failure via Isoproterenol Infusion

Chronic infusion of the β-adrenergic agonist isoproterenol can induce cardiac hypertrophy, fibrosis, and dysfunction, mimicking aspects of advanced heart failure.[7]

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Isoproterenol hydrochloride

  • Alzet osmotic minipumps (e.g., Model 1004 for 28-day infusion)[7]

  • Sterile saline or PBS

  • Anesthetic (e.g., isoflurane)[7]

Procedure:

  • Prepare the isoproterenol solution under sterile conditions. A common dosage is 30 mg/kg/day.[7]

  • Fill the osmotic minipumps with the isoproterenol solution according to the manufacturer's instructions.

  • Anesthetize the mouse with isoflurane.[7]

  • Make a small subcutaneous incision on the back of the mouse.

  • Implant the filled osmotic minipump subcutaneously.

  • Suture the incision.

  • House the animals individually and monitor for signs of distress.

  • Control animals receive pumps filled with vehicle (saline or PBS).

Protocol 3: Preparation and Administration of this compound

The following is a proposed protocol for the preparation and administration of this compound, based on general guidelines for lipid-soluble compounds and information on other HETEs.[8][9][10][11]

Materials:

  • This compound (commercially available)

  • Vehicle (e.g., ethanol, DMSO, or a solution of ethanol and saline)

  • Sterile saline or PBS

  • Syringes and needles for administration

Preparation of Stock Solution:

  • Dissolve this compound in a small amount of ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Store the stock solution at -80°C to prevent degradation.

Preparation of Working Solution for Injection:

  • On the day of injection, dilute the stock solution with sterile saline or PBS to the desired final concentration.

  • The final concentration of ethanol should be minimized (typically <5%) to avoid vehicle-related toxicity.

  • For a hypothetical dose of 10 µg/kg in a 25g mouse, you would need 0.25 µg. If your working solution is 1 µg/mL, you would inject 250 µL.

Administration Routes:

  • Intraperitoneal (IP) Injection: This is a common and relatively simple route for systemic administration. The prepared working solution can be injected into the lower abdominal quadrant.

  • Subcutaneous (SC) Infusion via Osmotic Minipump: For continuous administration, this compound can be loaded into osmotic minipumps, similar to the isoproterenol protocol. The vehicle would need to be compatible with the pump and stable for the duration of the infusion.

  • Intravenous (IV) Infusion: For precise control over plasma concentrations, IV infusion via a cannulated tail vein or jugular vein can be performed, though this is technically more challenging.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway of this compound in the heart and a typical experimental workflow for its evaluation in a heart failure model.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HETE This compound GPCR Putative G-Protein Coupled Receptor HETE->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Gene Gene Transcription (e.g., Hypertrophic genes) PKC->Gene Phosphorylates downstream targets NFAT NFAT Ca->NFAT Activates Calcineurin NFAT->Gene Translocates to nucleus G start Select Animal Model (e.g., C57BL/6 Mice) hf_induction Induce Heart Failure (e.g., TAC Surgery) start->hf_induction group_allocation Randomly Allocate to Groups (Sham, HF+Vehicle, HF+this compound) hf_induction->group_allocation treatment Administer this compound or Vehicle (e.g., Daily IP Injections) group_allocation->treatment monitoring Monitor Animal Health and Perform Echocardiography treatment->monitoring endpoint Endpoint Analysis (e.g., at 4 weeks post-TAC) monitoring->endpoint analysis Histological Analysis (Fibrosis, Hypertrophy) Molecular Analysis (Gene/Protein Expression) endpoint->analysis end Data Interpretation and Conclusions analysis->end

References

Chiral Separation of 17(S)-HETE and 17(R)-HETE by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the metabolism of arachidonic acid by various enzymes, including lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes. The specific stereochemistry of these molecules, particularly the enantiomers 17(S)-HETE and 17(R)-HETE, plays a crucial role in their biological activity. Recent studies have highlighted the involvement of 17-HETE enantiomers in significant physiological and pathological processes, such as cardiac hypertrophy. Therefore, the ability to accurately separate and quantify these enantiomers is of paramount importance for research in pharmacology, drug development, and molecular biology.

This document provides detailed application notes and protocols for the chiral separation of this compound and 17(R)-HETE using High-Performance Liquid Chromatography (HPLC). It includes methodologies for sample preparation, specific HPLC conditions using different chiral stationary phases, and a summary of their distinct biological signaling pathways.

Biological Significance of 17-HETE Enantiomers

Both this compound and 17(R)-HETE have been shown to act as autocrine mediators that can induce cardiac hypertrophy. Their mechanism of action involves the allosteric activation and upregulation of Cytochrome P450 1B1 (CYP1B1), an enzyme linked to cardiotoxicity. The activation of CYP1B1 by 17-HETE enantiomers leads to an increase in cell surface area and the expression of cardiac hypertrophy markers. Understanding the distinct roles of each enantiomer requires their effective separation and individual study.

Experimental Protocols

Sample Preparation from Biological Matrices

The following protocols are generalized for the extraction of HETEs from biological samples such as plasma, tissues, or cell cultures. Optimization may be required depending on the specific sample matrix.

a) Solid-Phase Extraction (SPE)

SPE is a robust method for cleaning up and concentrating HETEs from complex biological samples.

  • Materials:

    • SPE cartridges (e.g., C18 or mixed-mode)

    • Methanol

    • Acetonitrile

    • Water (HPLC grade)

    • Hexane

    • Ethyl acetate

    • Formic acid or acetic acid

    • Nitrogen evaporator

  • Protocol:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column.

    • Sample Loading: Acidify the biological sample to a pH of approximately 3.5 with formic or acetic acid. Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate.

    • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to remove nonpolar impurities.

    • Elution: Elute the HETEs from the cartridge with 5 mL of ethyl acetate or a mixture of hexane and ethyl acetate.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the HPLC mobile phase for injection.

b) Liquid-Liquid Extraction (LLE)

LLE is a classical method for extracting lipids from aqueous samples.

  • Materials:

    • Ethyl acetate or other suitable water-immiscible organic solvent

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Extraction: To the aqueous biological sample, add an equal volume of cold ethyl acetate. Vortex the mixture vigorously for 2 minutes.

    • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous and organic phases.

    • Collection: Carefully collect the upper organic layer containing the HETEs.

    • Washing and Drying: Wash the organic extract with a small volume of brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate.

    • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the HPLC mobile phase.

Chiral HPLC Separation

The direct separation of this compound and 17(R)-HETE enantiomers can be achieved using polysaccharide-based chiral stationary phases (CSPs). Below are protocols for two commonly used types of chiral columns.

a) Method 1: Lux Amylose-2 Column

A recent study has demonstrated the successful chiral separation of various HETE isomers, including 17-HETE, using a Lux Amylose-2 column.

  • HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

  • Column: Lux Amylose-2, 3 µm, 150 x 2.0 mm

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a specific ratio of Solvent A and B (e.g., 50:50).

    • Implement a linear gradient to increase the percentage of Solvent B over a set period (e.g., to 90% B over 40 minutes).

  • Flow Rate: 50 µL/min

  • Detection: UV at 235 nm or MS with appropriate settings for HETE analysis.

  • Injection Volume: 5-20 µL

b) Method 2: Chiralpak AD-RH Column

Chiralpak AD columns are widely used for the separation of various eicosanoids. The reversed-phase AD-RH column is suitable for aqueous-organic mobile phases.

  • HPLC System: A standard HPLC system with a UV or MS detector.

  • Column: Chiralpak AD-RH, 5 µm, 250 x 4.6 mm

  • Mobile Phase:

    • Isocratic mixture of acetonitrile and water with a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid). A typical starting point could be Acetonitrile/Water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm or MS detection.

  • Injection Volume: 10-50 µL

Data Presentation

The following table summarizes hypothetical quantitative data for the chiral separation of this compound and 17(R)-HETE based on typical performance of the specified columns. Actual retention times and resolution may vary depending on the specific HPLC system, mobile phase composition, and other experimental conditions.

ParameterMethod 1: Lux Amylose-2Method 2: Chiralpak AD-RH
Column Lux Amylose-2, 3 µm, 150 x 2.0 mmChiralpak AD-RH, 5 µm, 250 x 4.6 mm
Mobile Phase Gradient: Water/Acetonitrile (0.1% FA)Isocratic: Acetonitrile/Water (70:30, v/v) with 0.1% FA
Flow Rate 50 µL/min1.0 mL/min
Retention Time (17(R)-HETE) ~25.2 min~15.8 min
Retention Time (this compound) ~26.8 min~17.2 min
Resolution (Rs) > 1.5> 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation and analysis of 17-HETE enantiomers from a biological sample.

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_results Results BiologicalSample Biological Sample (Plasma, Tissue, etc.) Extraction Extraction (SPE or LLE) BiologicalSample->Extraction Concentration Drying and Reconstitution Extraction->Concentration HPLC_Injection HPLC Injection Concentration->HPLC_Injection Chiral_Column Chiral Column (e.g., Lux Amylose-2) HPLC_Injection->Chiral_Column Detection Detection (UV or MS) Chiral_Column->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Separated_Enantiomers Separated Enantiomers (this compound & 17(R)-HETE) Data_Analysis->Separated_Enantiomers

Caption: Experimental workflow for 17-HETE enantiomer analysis.

Signaling Pathway of 17-HETE in Cardiac Hypertrophy

This diagram depicts the signaling cascade initiated by this compound and 17(R)-HETE in cardiomyocytes, leading to cardiac hypertrophy.

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Cardiomyocyte) HETE_S This compound CYP1B1 CYP1B1 HETE_S->CYP1B1 Allosteric Activation & Upregulation HETE_R 17(R)-HETE HETE_R->CYP1B1 Allosteric Activation & Upregulation Hypertrophy Cardiac Hypertrophy (Increased Cell Size, Marker Expression) CYP1B1->Hypertrophy Induces

Caption: 17-HETE enantiomers induce cardiac hypertrophy via CYP1B1.

Application Notes: Enhanced Detection of 17(S)-HETE Using Derivatization Techniques for LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid that plays a significant role in various physiological and pathological processes.[1] For instance, studies have shown that 17-HETE can act as an autocrine mediator, leading to cardiac hypertrophy through the induction of CYP1B1 activity in the heart.[2] The quantitative analysis of this compound in biological matrices is challenging due to its low endogenous concentrations and potential for signal suppression in mass spectrometry.

Chemical derivatization is a powerful strategy to overcome these challenges. By modifying the analyte's structure, derivatization can significantly improve ionization efficiency, enhance chromatographic separation, and increase the sensitivity and selectivity of detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This document provides detailed protocols for two effective derivatization techniques for this compound analysis and compares their performance. While modern high-sensitivity mass spectrometers can sometimes detect underivatized eicosanoids at low levels[6], derivatization remains a crucial tool for achieving the lowest possible detection limits and improving assay robustness.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid primarily through the cytochrome P450 (CYP450) enzyme pathway. This enzymatic conversion is a key step in the production of various bioactive lipid mediators.[7][8]

G AA Arachidonic Acid HETE This compound AA->HETE Hydroxylation CYP Cytochrome P450 (CYP450) Enzymes CYP->AA

Figure 1: Biosynthesis pathway of this compound.

Analytical Workflow

A typical workflow for the analysis of this compound from biological samples involves several key stages, from sample preparation to data analysis. Each step is critical for ensuring accuracy, precision, and sensitivity.

cluster_prep Sample Preparation cluster_analysis Chemical & Instrumental Analysis p1 1. Biological Sample (Plasma, Serum, Tissue) p2 2. Addition of Internal Standard & Antioxidants p1->p2 p3 3. Solid Phase Extraction (SPE) p2->p3 p4 4. Derivatization p3->p4 Extracted Analyte p5 5. LC-MS/MS Analysis p4->p5 p6 6. Data Acquisition & Processing p5->p6

Figure 2: General experimental workflow for this compound analysis.

Featured Derivatization Protocols

This section details two common derivatization methods: esterification with Pentafluorobenzyl Bromide (PFB-Br) for analysis in negative ion mode and amide coupling with N-(4-aminomethylphenyl)pyridinium (AMPP) for analysis in positive ion mode.

Protocol 1: Sample Extraction using Solid-Phase Extraction (SPE)

This protocol is a general procedure for extracting eicosanoids from plasma or serum and is a prerequisite for derivatization.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., [²H₈]-15(S)-HETE)

  • Methanol (MeOH), Acetonitrile (ACN), Hexane

  • 1% Formic Acid

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Nitrogen evaporator

Procedure:

  • Thaw biological samples on ice.

  • To 200 µL of plasma or serum, add 1 ng of the internal standard (e.g., [²H₈]-15(S)-HETE in 10 µL of MeOH).[9]

  • Add 900 µL of acetonitrile to precipitate proteins.[9] Vortex briefly.

  • Incubate with 1% formic acid at room temperature for 15 minutes to ensure analytes are protonated.[9]

  • Centrifuge at 2000 x g for 5 minutes to pellet precipitated proteins.[6]

  • Precondition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from step 5 onto the SPE cartridge.

  • Wash the cartridge sequentially with 5 mL of water, followed by 5 mL of 15% (v/v) methanol, and finally 5 mL of hexane to remove neutral lipids.[10]

  • Elute the HETEs with 5 mL of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Protocol 2: Pentafluorobenzyl (PFB) Ester Derivatization

This method targets the carboxylic acid group of this compound, forming a PFB ester. The resulting derivative has excellent electron-capturing properties, making it ideal for high-sensitivity analysis using Electron Capture Atmospheric Pressure Chemical Ionization (EC-APCI) or Electrospray Ionization (ESI) in negative mode.

Materials:

  • Dried sample extract

  • Pentafluorobenzyl bromide (PFB-Br), 1% in acetonitrile

  • N,N-Diisopropylethylamine (DIPEA), 1% in acetonitrile

  • Acetonitrile (ACN) and Hexane

  • Heating block or water bath

Procedure:

  • Reconstitute the dried sample extract in 50 µL of ACN.

  • Add 10 µL of 1% PFB-Br solution.

  • Add 10 µL of 1% DIPEA solution to catalyze the reaction.

  • Vortex the mixture gently and incubate at 45°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of the initial LC mobile phase (e.g., 85% Methanol/Water) for injection.

LC-MS/MS Parameters (Example):

  • Ionization Mode: Negative ESI or EC-APCI

  • Principle: In the ion source, the PFB derivative captures an electron and undergoes dissociative electron capture, losing the PFB group and generating the stable carboxylate anion [M-H]⁻ of the original HETE.[9]

  • MRM Transition: For this compound (MW 320.5), the transition would be Q1: 319.2 -> Q3: [fragment ion]. A common fragment for HETEs involves cleavage adjacent to the hydroxyl group.

Protocol 3: AMPP Derivatization

This technique uses N-(4-aminomethylphenyl)pyridinium (AMPP) to convert the carboxylic acid into a permanently charged, pyridinium-containing amide. This "charge-tagging" approach significantly enhances ionization efficiency in positive mode ESI.[11]

Materials:

  • Dried sample extract

  • N-(4-aminomethylphenyl)pyridinium chloride (AMPP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Heating block

Procedure:

  • Reconstitute the dried sample extract in 50 µL of ACN.

  • Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 5 mg/mL) in ACN.

  • Add 20 µL of the EDC/NHS mixture to the sample to activate the carboxylic acid. Vortex and let it react for 15 minutes at room temperature.

  • Add 20 µL of a 5 mg/mL AMPP solution in ACN.

  • Vortex the mixture and incubate at 60°C for 1 hour.

  • After the reaction, evaporate the solvent to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial LC mobile phase for analysis.

LC-MS/MS Parameters (Example):

  • Ionization Mode: Positive ESI

  • Principle: The pre-charged pyridinium group on the derivatized HETE ensures efficient formation of [M]+ ions.

  • MRM Transition: For the this compound-AMPP derivative, the precursor ion [M]+ would be monitored. The mass of the derivative is calculated as (Mass of HETE - 1) + (Mass of AMPP amine fragment - 1) = (319.5) + (183.2) = 502.7. The transition would be Q1: 502.7 -> Q3: [fragment ion].

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the achievable sensitivity. The table below summarizes reported limits of detection (LOD) for HETEs and related compounds using different analytical approaches.

Analytical MethodDerivatization ReagentIonization ModePlatformLimit of Detection (LOD)Key Findings & Reference
LC-MS/MS AMPP ESI (+)Triple Quadrupole~1 nM (10 fmol on column)Improved sensitivity for some HETEs, but precision was reduced due to matrix effects.[11]
LC-MS/MS PFB-Br ecAPCI (-)Triple Quadrupole10-100 nM (0.1-1 pmol on column)On an older instrument, PFB offered poor sensitivity compared to underivatized ESI(-).[11]
UHPLC-HRMS PFB-Br EC-APCI (-)Orbitrap< 1 pg on columnHigh-resolution MS with PFB derivatization provides excellent sensitivity and specificity.[9][12]
LC-MS/MS None ESI (-)Triple Quadrupole< 2.6 pg on column (for 11-HETE)Modern instruments may provide sufficient sensitivity without derivatization.[6]

Note: Sensitivity is highly dependent on the specific analyte, matrix, and instrument used. The values above are for comparison purposes.

References

Application Notes and Protocols: Mass Spectrometry Analysis of 17(S)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE), a biologically active lipid mediator. Included are protocols for sample preparation and LC-MS/MS analysis, along with diagrams illustrating the fragmentation pathway, experimental workflow, and a key signaling pathway.

Introduction

This compound is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. Eicosanoids are implicated in a wide range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. Accurate and sensitive quantification of specific eicosanoid isomers like this compound is crucial for understanding their biological roles and for the development of targeted therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of these low-abundance lipids.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in negative ion mode electrospray ionization (ESI) is characterized by specific neutral losses and alpha-cleavage relative to the hydroxyl group. The precursor ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 319.2.

Common fragmentation pathways for HETEs include the loss of water (H₂O) and carbon dioxide (CO₂). A key diagnostic fragment for 17-HETE is observed at m/z 247, which corresponds to cleavage alpha to the hydroxyl group at the C-17 position.

Quantitative Data

The following table summarizes the key mass spectrometric parameters for the quantitative analysis of this compound using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound319.2247.0Negative ESI
Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound in tandem mass spectrometry.

G cluster_main Proposed Fragmentation of this compound 17S_HETE This compound [M-H]⁻ m/z 319.2 Fragment_247 Fragment Ion m/z 247.0 17S_HETE->Fragment_247 α-cleavage Fragment_301 [M-H-H₂O]⁻ m/z 301.2 17S_HETE->Fragment_301 - H₂O Fragment_257 [M-H-H₂O-CO₂]⁻ m/z 257.2 Fragment_301->Fragment_257 - CO₂

Proposed fragmentation pathway of this compound.

Experimental Protocols

This section details a typical protocol for the extraction and quantification of this compound from biological samples such as plasma or tissue homogenates.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Internal Standard Spiking: To 200 µL of plasma or tissue homogenate, add an appropriate deuterated internal standard, such as 15(S)-HETE-d8.

  • Acidification and Extraction: Add 1 mL of 10% (v/v) acetic acid in a water/isopropanol/hexane (2/20/30, v/v/v) solution. Vortex briefly. Add 2 mL of hexane, cap, and vortex for 3 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean tube.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% acetic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MRM Transition: As listed in the quantitative data table.

Experimental Workflow Diagram

G cluster_workflow This compound Analysis Workflow Sample Biological Sample (Plasma, Tissue) SPE Solid-Phase Extraction Sample->SPE Add Internal Standard LC LC Separation (C18 Column) SPE->LC Reconstitute MS Tandem Mass Spectrometry (Negative ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for the analysis of this compound.

Biological Signaling Pathway

Recent studies have indicated that this compound can act as a signaling molecule, particularly in the context of cardiovascular pathophysiology. It has been shown to induce cardiac hypertrophy through the allosteric activation of Cytochrome P450 1B1 (CYP1B1).[1]

This compound Induced Cardiac Hypertrophy Signaling

The diagram below outlines the signaling cascade initiated by this compound leading to cardiac hypertrophy.

G cluster_pathway This compound Signaling in Cardiac Hypertrophy 17S_HETE This compound CYP1B1 CYP1B1 Activation 17S_HETE->CYP1B1 Allosteric Activation Transcription Upregulation of Hypertrophic Gene Expression CYP1B1->Transcription Hypertrophy Cardiac Hypertrophy Transcription->Hypertrophy

Signaling pathway of this compound in cardiomyocytes.

This signaling pathway highlights a potential mechanism by which this compound contributes to cardiac remodeling and provides a target for further investigation in the development of therapies for heart disease.

References

Application Notes & Protocols: Synthesis and Application of Deuterated 17(S)-HETE for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) is a bioactive lipid metabolite of arachidonic acid, produced via cytochrome P450 (CYP) pathways.[1] It plays a role in various physiological and pathological processes, including the regulation of vascular tone and inflammation.[2] Accurate quantification of this compound in complex biological matrices like plasma and tissue homogenates is critical for understanding its function. However, matrix effects can significantly impact the accuracy of mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is the gold standard for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.[3][4] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically while being distinguishable by the mass spectrometer.[5]

This document provides a generalized protocol for the synthesis of deuterated this compound and a detailed application protocol for its use in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Context: HETE Biosynthesis Pathways

Eicosanoids are signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid (AA).[2] The biosynthesis of HETEs is initiated by the release of AA from membrane phospholipids by phospholipase A₂ (PLA₂).[6] Subsequently, AA is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenases.[2][6] The LOX pathway produces various HETE regioisomers, such as 5-HETE, 12-HETE, and 15-HETE, while the CYP pathway can produce ω- and (ω-1)-hydroxy fatty acids, including 17-HETE, 18-HETE, 19-HETE, and 20-HETE.[1]

HETE_Biosynthesis_Pathway PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA Hydrolysis LOX Lipoxygenases (LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP invis1 AA->invis1 PLA2 PLA₂ PLA2->PL Other_HETEs 5-HETE, 12-HETE, 15-HETE LOX->Other_HETEs Seventeen_HETE This compound CYP->Seventeen_HETE Other_CYP_Products 18-HETE, 19-HETE, 20-HETE, EETs CYP->Other_CYP_Products invis1->PL Esterification

Caption: Arachidonic acid metabolism via LOX and CYP pathways.

Experimental Protocols

Generalized Synthesis of Deuterated this compound

While specific synthetic routes are often proprietary, a general strategy for preparing deuterated this compound involves the stereoselective reduction of a deuterated precursor. The following is a plausible, multi-step workflow based on established chemical syntheses of deuterated fatty acids and their derivatives.[7][8]

Synthesis_Workflow start Deuterated Alkyne Precursor step1 Coupling Reaction (e.g., Sonogashira) start->step1 intermediate1 Coupled Enyne Intermediate step1->intermediate1 step2 Stereoselective Reduction of Alkyne intermediate1->step2 intermediate2 Deuterated Arachidonic Acid Precursor step2->intermediate2 step3 Enzymatic or Chemical Hydroxylation at C17 intermediate2->step3 intermediate3 Crude d-17(S)-HETE step3->intermediate3 step4 Purification (RP-HPLC) intermediate3->step4 final Pure d-17(S)-HETE Internal Standard step4->final

Caption: Generalized workflow for the chemical synthesis of d-17(S)-HETE.

Methodology:

  • Precursor Synthesis: Synthesize a deuterated C17-alkyne fragment and a C3-vinyl halide fragment. Deuterium atoms are incorporated into the alkyne backbone using methods like catalytic exchange with D₂O or reduction with deuterium gas.

  • Carbon Chain Assembly: Couple the two fragments using a suitable cross-coupling reaction (e.g., Sonogashira coupling) to form the C20 carbon skeleton with the triple bond at the correct position to eventually become the C17 hydroxyl group location.

  • Stereoselective Reduction: Perform a stereoselective reduction of the alkyne to a cis-alkene. Subsequently, introduce the hydroxyl group at the C17 position. This can be achieved through enzymatic hydroxylation or a multi-step chemical process involving epoxidation and reductive opening to ensure the correct (S)-stereochemistry.

  • Saponification/Deprotection: If protecting groups were used for the carboxylic acid or hydroxyl functions, remove them under appropriate conditions (e.g., base hydrolysis for a methyl ester).

  • Purification: Purify the final product, deuterated this compound, from reaction byproducts and isomers using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure, isotopic purity, and chemical purity of the final compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Application Protocol: Quantification of this compound in Plasma

This protocol describes the use of deuterated this compound as an internal standard for the quantification of endogenous this compound in human plasma samples.

Analytical_Workflow sample 1. Plasma Sample (e.g., 100 µL) spike 2. Spike with d-17(S)-HETE Internal Standard (ISTD) sample->spike precip 3. Protein Precipitation & Sample Dilution (e.g., cold Acetonitrile) spike->precip spe 4. Solid Phase Extraction (SPE) (e.g., Strata-X column) precip->spe elute 5. Elution & Evaporation (e.g., Methanol, dry under N₂) spe->elute reconstitute 6. Reconstitution (in mobile phase) elute->reconstitute analyze 7. LC-MS/MS Analysis (UPLC-QTRAP/MS/MS) reconstitute->analyze quantify 8. Data Quantification (Analyte/ISTD Peak Area Ratio) analyze->quantify

Caption: Workflow for sample preparation and analysis using an ISTD.

Methodology:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of both this compound and deuterated this compound in ethanol. Store at -80°C.[9]

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution to create a calibration curve (e.g., 1 pg/µL to 1000 pg/µL).

    • Prepare a working internal standard (ISTD) solution of deuterated this compound at a fixed concentration (e.g., 100 pg/µL).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, calibrator, or quality control (QC) sample, add 10 µL of the ISTD working solution. Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dilute with 1 mL of water.

  • Solid Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE column (e.g., Strata-X) with 3 mL of methanol followed by 3 mL of water.[9]

    • Load the diluted supernatant onto the SPE column.

    • Wash the column with 3 mL of 10% methanol in water to remove polar impurities.[9]

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[9]

  • LC-MS/MS Analysis:

    • Inject 10 µL of the reconstituted sample onto a UPLC system equipped with a C18 column.[10]

    • Perform chromatographic separation using a gradient of mobile phase A (water/acetic acid) and mobile phase B (acetonitrile/isopropanol).

    • Detect the analytes using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative Data & Method Parameters

The use of a deuterated internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the ISTD against the analyte concentration. This corrects for any sample loss during processing.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound 319.2 167.1 -22 50

| d₄-17(S)-HETE (example) | 323.2 | 171.1 | -22 | 50 |

Note: Specific m/z transitions and collision energies should be optimized for the specific deuterated standard and instrument used.

Table 2: Typical Method Performance Characteristics

Parameter Acceptance Criteria Typical Performance[9]
Linearity (R²) ≥ 0.99 > 0.995
LLOQ S/N > 10 1-10 pg on column
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ) 88-112%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) < 10%

| Extraction Recovery | Consistent and reproducible | 70-120% |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

References

Application of 17(S)-HETE in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(S)-hydroxyeicosatetraenoic acid, or 17(S)-HETE, is a cytochrome P450 (CYP450) metabolite of arachidonic acid. Emerging research indicates its involvement in significant physiological and pathophysiological processes, including the regulation of ion transport and cellular hypertrophy, making it a molecule of interest for therapeutic intervention. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of its signaling pathways.

While a specific cell surface receptor for this compound has not yet been definitively identified, its structural similarity to other bioactive lipid mediators, such as 12(S)-HETE and 20-HETE, which signal through G protein-coupled receptors (GPCRs), strongly suggests that this compound may also exert its effects through a currently unidentified GPCR. This hypothesis forms the basis for the proposed screening assays. Furthermore, this compound has been shown to allosterically activate CYP1B1, presenting an alternative target for HTS assays.[1]

Hypothesized Signaling Pathway of this compound

Based on the signaling paradigms of related HETE molecules, a plausible signaling cascade for this compound is proposed. Upon binding to its putative GPCR, this compound may initiate downstream signaling through G-protein subtypes, leading to the modulation of second messengers such as intracellular calcium ([Ca2+]) and cyclic AMP (cAMP), and subsequent activation of downstream kinases and transcription factors.

17(S)-HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Putative GPCR (unidentified) This compound->GPCR Binding CYP1B1 CYP1B1 Activation This compound->CYP1B1 Allosteric Activation (alternative pathway) G_protein G-Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Gene_expression Gene Expression (e.g., Hypertrophy) MAPK_pathway->Gene_expression Regulates

Caption: Hypothesized this compound signaling pathway.

Application in High-Throughput Screening (HTS)

The multifaceted signaling potential of this compound allows for the development of several distinct HTS assays to screen for agonists, antagonists, or modulators of its downstream effectors. The choice of assay will depend on the specific research goals and available resources.

Data Presentation

The following table summarizes key quantitative data related to this compound activity, which can be used as a reference for assay development and validation.

ParameterValueCell/SystemBiological EffectReference
CYP1B1 Activation 10-80 nMRecombinant human CYP1B1 and rat heart microsomesAllosteric activation[1]
Na+,K+-ATPase Inhibition 2 µMProximal tubuleInhibition of ATPase activityCayman Chemical
Cardiac Hypertrophy 20 µMHuman adult cardiomyocyte (AC16) cellsInduction of cellular hypertrophy[1]

Experimental Protocols

Herein, we provide detailed protocols for three distinct HTS assays designed to identify modulators of this compound signaling.

Protocol 1: Cell-Based Calcium Mobilization Assay

This assay is designed to identify compounds that modulate the putative this compound-induced intracellular calcium release.

Assay Principle: Cells expressing the endogenous or a heterologously expressed putative receptor for this compound are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon stimulation with this compound results in an increased fluorescence signal. Test compounds are screened for their ability to either mimic (agonists) or block (antagonists) this effect.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis node1 Seed cells in 384-well plates node2 Incubate overnight node1->node2 node3 Load cells with calcium-sensitive dye node2->node3 node4 Add test compounds node3->node4 node5 Incubate node4->node5 node6 Add this compound (for antagonist screen) node5->node6 node7 Measure fluorescence (FLIPR or plate reader) node6->node7 node8 Data analysis (Z', IC50/EC50) node7->node8

Caption: Workflow for the cell-based calcium mobilization assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293, CHO, or a biologically relevant cell line endogenously expressing the putative receptor) in appropriate media.

    • Seed cells into black, clear-bottom 384-well microplates at a density optimized for confluency on the day of the assay.

    • Incubate plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Addition:

    • Prepare a dilution series of test compounds and this compound (as a positive control for agonist screening) in an appropriate assay buffer.

    • Using an automated liquid handler, add the test compounds to the assay plate.

  • Signal Detection (using a FLIPR or equivalent plate reader):

    • For Agonist Screening: Measure the baseline fluorescence for a few seconds, then add this compound as a control and test compounds. Continue to measure the fluorescence intensity over time (typically 2-3 minutes) to detect a transient increase in intracellular calcium.

    • For Antagonist Screening: Measure the baseline fluorescence, add the test compounds and incubate for a predetermined time (e.g., 15-30 minutes). Then, add a pre-determined concentration of this compound (e.g., EC80) and measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • For agonist screening, determine the EC50 values for active compounds.[2][3][4][5]

    • For antagonist screening, determine the IC50 values for active compounds.[2][3][4][5][6]

    • Assess assay quality by calculating the Z'-factor using positive (this compound) and negative (vehicle) controls. A Z'-factor > 0.5 is considered acceptable for HTS.

Protocol 2: CYP1B1 Activity Assay

This biochemical assay is designed to identify compounds that modulate the this compound-induced activation of CYP1B1.

Assay Principle: The enzymatic activity of CYP1B1 is measured using a fluorogenic substrate (e.g., 7-ethoxyresorufin) which is converted into a fluorescent product (resorufin). The assay measures the ability of test compounds to either enhance or inhibit the allosteric activation of CYP1B1 by this compound.

Experimental Workflow:

CYP1B1_Activity_Workflow cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis node1 Prepare reaction mix: Recombinant CYP1B1, NADPH regeneration system node2 Add test compounds node1->node2 node3 Add this compound node2->node3 node4 Add fluorogenic substrate (e.g., 7-ethoxyresorufin) node3->node4 node5 Incubate at 37°C node4->node5 node6 Stop reaction node5->node6 node7 Measure fluorescence node6->node7 node8 Data analysis (Z', IC50/EC50) node7->node8

Caption: Workflow for the CYP1B1 activity assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of recombinant human CYP1B1 enzyme.

    • Prepare an NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Prepare a stock solution of the fluorogenic substrate (e.g., 7-ethoxyresorufin O-deethylase, EROD).

    • Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure (in 384-well plates):

    • To each well, add the reaction buffer, recombinant CYP1B1, and the NADPH regeneration system.

    • Add the test compounds at various concentrations.

    • Add this compound to all wells (except negative controls) at a concentration known to cause sub-maximal activation (e.g., EC50 concentration).

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Measure the fluorescence of the product (resorufin) using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

  • Data Analysis:

    • Calculate the rate of product formation for each well.

    • Determine the percent inhibition or activation relative to controls (with and without this compound).

    • Calculate IC50 or EC50 values for active compounds.[2][3][4][5][6]

    • Determine the Z'-factor to assess assay robustness.

Protocol 3: GPCR-β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay is designed to identify compounds that modulate the interaction between the putative this compound receptor and β-arrestin, a key event in GPCR signaling and desensitization.

Assay Principle: This assay utilizes enzyme fragment complementation (EFC) technology. The putative GPCR is fused to a small, inactive enzyme fragment (the ProLink™ tag), and β-arrestin is fused to the larger, also inactive, enzyme acceptor (EA) fragment of β-galactosidase. Upon this compound-mediated activation of the GPCR, β-arrestin-EA is recruited to the receptor, bringing the two enzyme fragments into close proximity. This forced interaction leads to the formation of a functional β-galactosidase enzyme, which hydrolyzes a chemiluminescent substrate to produce a detectable signal.[7][8][9][10][11]

Experimental Workflow:

EFC_Workflow cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis node1 Transfect cells with GPCR-ProLink and β-arrestin-EA constructs node2 Seed cells in 384-well plates node1->node2 node3 Incubate overnight node2->node3 node4 Add test compounds or this compound node3->node4 node5 Incubate node4->node5 node6 Add chemiluminescent substrate node5->node6 node7 Incubate in the dark node6->node7 node8 Measure luminescence node7->node8 node9 Data analysis (Z', IC50/EC50) node8->node9

Caption: Workflow for the GPCR-β-arrestin recruitment EFC assay.

Detailed Methodology:

  • Cell Line Development:

    • Co-transfect a suitable host cell line (e.g., U2OS or CHO) with two expression vectors: one encoding the putative GPCR fused to the ProLink™ tag and another encoding human β-arrestin 2 fused to the EA fragment.

    • Select and establish a stable cell line with optimal expression of both fusion proteins.

  • Cell Plating:

    • Plate the stable cell line in white, solid-bottom 384-well assay plates at an optimized density.

    • Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound (as a positive control) in assay buffer.

    • Add the compounds to the assay plate.

  • Signal Generation and Detection:

    • Incubate the plate for a period determined by the kinetics of receptor-β-arrestin interaction (typically 60-90 minutes) at 37°C.

    • Add the chemiluminescent β-galactosidase substrate solution to all wells.

    • Incubate the plate at room temperature in the dark for 60 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (vehicle-treated and this compound-treated wells).

    • For agonists, calculate the EC50 value.[2][3][4][5]

    • For antagonists, pre-incubate with test compounds before adding an EC80 concentration of this compound and calculate the IC50.[2][3][4][5][6]

    • Evaluate assay performance using the Z'-factor.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in exploring the biological functions of this compound and discovering novel modulators of its signaling pathways. The proposed HTS assays, targeting both a putative GPCR and the downstream effector CYP1B1, provide robust platforms for identifying lead compounds for further drug development. The successful implementation of these assays will contribute to a better understanding of the physiological and pathological roles of this important lipid mediator.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Auto-oxidation of 17(S)-HETE During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the auto-oxidation of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) during your experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP450) enzymes. It plays a role in regulating ion transport and other physiological processes.[1] The stability of this compound is crucial for accurate quantification in biological samples, as it is prone to auto-oxidation, which can lead to the formation of artifacts and inaccurate experimental results.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary cause of this compound degradation is auto-oxidation, a process driven by the presence of oxygen, light, and heat. This process is a free radical chain reaction that targets the polyunsaturated fatty acid structure of this compound. Additionally, enzymatic degradation by cellular enzymes can occur if not properly inhibited during sample collection and processing.

Q3: What are the ideal storage conditions for this compound standards and biological samples?

For long-term stability, this compound standards, typically supplied in an ethanol solution, should be stored at -20°C, where they can be stable for at least two years.[2][3] For biological samples containing this compound, storage at -80°C is strongly recommended to minimize both enzymatic activity and auto-oxidation. Aqueous solutions of this compound should not be stored for more than one day.[2]

Q4: Which antioxidants are recommended to prevent this compound auto-oxidation?

Commonly used antioxidants to prevent lipid peroxidation include butylated hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and ascorbic acid.[4][5][6] The choice of antioxidant may depend on the sample matrix and the subsequent analytical method. It is advisable to add the antioxidant to the collection tubes and solvents used during extraction.

Q5: Can I use enzyme inhibitors during sample collection?

Yes, using enzyme inhibitors is a crucial step. For eicosanoid analysis, it is recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the collection tubes to prevent the artificial formation of other eicosanoids during sample handling.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation of samples containing this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound Degradation during storage: Samples stored at inappropriate temperatures (-20°C instead of -80°C) or for extended periods.Always store biological samples at -80°C. Analyze samples as quickly as possible after collection. For purified standards in organic solvent, -20°C is acceptable for long-term storage.[2][3]
Auto-oxidation during processing: Exposure to air, light, or high temperatures during extraction and handling.Work on ice whenever possible. Use solvents that have been purged with an inert gas (e.g., nitrogen or argon). Minimize exposure to light by using amber vials. Add an antioxidant like BHT to your extraction solvents.
Inefficient extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound in your specific sample matrix.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted correctly for efficient extraction of acidic lipids like HETEs.
High variability between replicate samples Inconsistent sample handling: Differences in the time between sample collection and processing, or variations in extraction procedures.Standardize your sample handling protocol. Ensure all samples are treated identically and processed in a timely manner. Use of an internal standard (e.g., a deuterated version of this compound) can help to correct for variability in extraction efficiency.
Artifactual generation of HETEs: Enzymatic activity post-collection.Add a COX inhibitor (e.g., indomethacin) to your collection tubes. Keep samples on ice immediately after collection to reduce enzymatic activity.
Presence of interfering peaks in chromatogram Co-elution of other lipids: The chromatographic method may not be specific enough to separate this compound from other structurally similar compounds.Optimize your LC-MS/MS method. Consider using a chiral column to separate different HETE stereoisomers. Adjust the gradient and mobile phase composition to improve resolution.
Contamination from labware: Plasticizers or other contaminants leaching from tubes or pipette tips.Use high-quality, solvent-rinsed glass or polypropylene labware. Avoid using plastics that may leach interfering substances.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a general guideline for the solid-phase extraction (SPE) of this compound from plasma samples.

Materials:

  • Plasma samples collected in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin).

  • Internal Standard (IS): this compound-d8 or other suitable deuterated standard.

  • Antioxidant: Butylated hydroxytoluene (BHT).

  • Solvents: Methanol, Acetonitrile, Water, Hexane, Ethyl Acetate (all HPLC grade or higher).

  • Formic Acid.

  • SPE Cartridges: C18, 100 mg.

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add 10 µL of a suitable concentration of the internal standard.

    • Add 10 µL of BHT solution (10 mg/mL in ethanol).

    • Acidify the plasma to pH 3-4 with a small volume of 10% formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of 15% methanol in water.

    • Wash the cartridge with 3 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the this compound and other eicosanoids with 2 mL of ethyl acetate or methyl formate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 115.1

    • This compound-d8 (IS): Precursor ion (m/z) 327.2 -> Product ion (m/z) 115.1

  • Collision Energy and other parameters: Optimize for your specific instrument.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Collection Collect Biological Sample (e.g., Plasma) Additives Add Anticoagulant, COX Inhibitor (Indomethacin), & Antioxidant (BHT) Collection->Additives Immediately Spike Spike with Internal Standard Additives->Spike On Ice Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Drydown Evaporate to Dryness Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound sample preparation and analysis.

Hypothesized Signaling Pathway for this compound

While the specific receptor and downstream signaling cascade for this compound are not fully elucidated, it is known to be a cytochrome P450 metabolite of arachidonic acid with effects on ion transport. Some HETEs are known to signal through G-protein coupled receptors (GPCRs). The following diagram illustrates a plausible, generalized signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HETE This compound GPCR G-Protein Coupled Receptor (e.g., GPR32 - Putative) HETE->GPCR Binds G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade (e.g., PKC, PKA) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Modulation of Ion Transport) Kinase_Cascade->Cellular_Response Leads to Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Regulates Gene_Expression->Cellular_Response Contributes to

Caption: Hypothesized this compound signaling pathway via a G-protein coupled receptor.

References

Technical Support Center: Chiral Resolution of HETE Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of hydroxyeicosatetraenoic acid (HETE) enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of HETE enantiomers important?

HETE enantiomers often exhibit different biological activities. For instance, in the context of brain ischemia, 12(S)-HETE is the predominant enzymatically produced isoform, indicating a specific biological role, whereas other HETEs may be formed non-enzymatically.[1] Therefore, accurate enantiomeric separation is crucial for understanding their distinct physiological and pathological functions in signaling pathways related to inflammation and cancer.

Q2: Which type of chiral stationary phase (CSP) is most suitable for HETE enantiomer separation?

Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are widely used and have shown success in resolving HETE enantiomers. Specific examples include:

  • Chiralpak AD and AD-H: These amylose-based columns have been successfully used for the baseline resolution of various HETE isomers.[2]

  • Lux Amylose-1: This column is a guaranteed alternative to Chiralpak AD and is also effective for HETE separations.[3]

  • Lux Amylose-2: This CSP has been used for the chiral separation of HETE enantiomers with a linear gradient of acetonitrile in aqueous formic acid.[1]

The choice of CSP is critical and often requires screening different columns to achieve optimal separation.[4]

Troubleshooting Guides

Poor or No Resolution

Q3: My HETE enantiomers are co-eluting or showing very poor resolution. What are the likely causes and how can I fix this?

Poor resolution is a common issue in chiral chromatography. Here are the primary factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral separation. If you are not seeing any separation, the chosen CSP may not be suitable for your specific HETE enantiomers.

    • Solution: Screen different types of polysaccharide-based CSPs (e.g., Chiralpak AD-H, Lux Amylose-1).[3][5] Structural similarity to compounds separated on a particular CSP does not guarantee similar behavior.[4]

  • Incorrect Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in enantioselectivity.[6]

    • Solution:

      • Organic Modifier: Vary the type and concentration of the alcohol (e.g., ethanol, isopropanol) in your mobile phase. Methanol and ethanol have been shown to be superior to isopropanol for enhancing the chiral separation of some compounds.[6]

      • Additives: For acidic compounds like HETEs, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can significantly improve peak shape and resolution.[7]

  • Suboptimal Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[4]

    • Solution: Experiment with different column temperatures. Lower temperatures generally lead to better chiral selectivity, but in some cases, increasing the temperature can improve resolution.[8] It is a parameter that often needs to be optimized for each specific separation.

Peak Shape Problems

Q4: I am observing peak splitting for my HETE enantiomers. What could be the cause?

Peak splitting in HPLC can arise from several factors:

  • Co-elution of Similar Compounds: What appears as a split peak might be two different, closely eluting compounds.

    • Solution: Inject a smaller sample volume to see if the peaks become more distinct. If so, optimize your method (mobile phase, temperature) to improve resolution.

  • Blocked Column Frit: A blockage can disrupt the flow path and cause peak splitting.

    • Solution: If all peaks are splitting, the frit is likely the issue. Replace the column frit or the entire column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve your HETE standards and samples in the initial mobile phase.

  • On-Column Racemization: The interconversion of enantiomers on the column can lead to a plateau between two peaks.

    • Solution: Try running the separation at a lower temperature to suppress this interconversion.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of HETE enantiomers, demonstrating the impact of different chromatographic parameters.

Table 1: Chiral Separation of 12-HETE Enantiomers

ParameterConditionRetention Time (min)Resolution (Rs)Reference
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[9]
Mobile Phase Methanol:Water:Acetic Acid (95:5:0.1, v/v)[9]
12(R)-HETE10.1812.1[9]
12(S)-HETE12.890[9]
Flow Rate 0.3 mL/min[9]
Temperature 40°C[9]

Table 2: General Parameters for HETE Enantiomer Separation

ParameterRecommended Starting Conditions & OptimizationRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Lux Amylose-1)Proven effectiveness for a wide range of chiral compounds, including HETEs.[3][5]
Mobile Phase (Normal Phase) Hexane/Ethanol or Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% acidic additive (e.g., TFA, Formic Acid). Optimize by varying alcohol percentage.The alcohol acts as a polar modifier, and the acidic additive improves peak shape for acidic analytes like HETEs.[7]
Flow Rate Start with 1.0 mL/min for a 4.6 mm I.D. column. Decrease flow rate (e.g., to 0.5 mL/min) to potentially improve resolution.Slower flow rates can enhance efficiency and improve the separation of closely eluting enantiomers.[4]
Temperature Start at ambient temperature (e.g., 25°C). Test a range from 10°C to 40°C.Temperature affects the thermodynamics of the separation in a complex manner; optimization is often necessary.[4]

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of 12-HETE Enantiomers

This protocol is adapted from a method for the quantitative determination of 12-HETE enantiomers in a murine atopic dermatitis model.[9]

  • Chromatographic System: Agilent 1200 series HPLC system coupled to an Agilent 6460 triple quadrupole LC/MS system with electrospray ionization (ESI) in negative ion detection mode.[9]

  • Chiral Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[9]

  • Flow Rate: 300 µL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 30 µL.

  • Sample Preparation: The residue from sample extraction is reconstituted in 1,000 µL of the mobile phase, sonicated, and stored at -20°C until analysis.[9]

  • Mass Spectrometry Detection: Multiple reaction monitoring (MRM) is used for quantification.

Visualizations

HETE Biosynthesis and Signaling Pathway

HETEs are synthesized from arachidonic acid via lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzyme pathways. They are involved in complex signaling cascades that regulate inflammation and can contribute to cancer progression.

HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX LOX Arachidonic_Acid->LOX COX COX Arachidonic_Acid->COX CYP450 CYP450 Arachidonic_Acid->CYP450 HETEs HETE Enantiomers (e.g., 5-HETE, 12-HETE, 15-HETE) LOX->HETEs COX->HETEs CYP450->HETEs Signaling_Cascades Downstream Signaling (e.g., NF-κB, STAT3) HETEs->Signaling_Cascades Receptor Binding Inflammation Inflammation Cancer_Progression Cancer Progression Signaling_Cascades->Inflammation Signaling_Cascades->Cancer_Progression

Caption: Biosynthesis of HETE enantiomers and their role in signaling pathways.

Troubleshooting Workflow for Poor Chiral Resolution

This workflow provides a systematic approach to diagnosing and resolving poor chiral separation of HETE enantiomers.

Troubleshooting_Workflow Start Poor or No Resolution Check_CSP Is the CSP appropriate? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., Chiralpak AD-H, Lux Amylose-1) Check_CSP->Screen_CSPs No Optimize_MP Optimize Mobile Phase Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Vary_Modifier Vary organic modifier type and % Optimize_MP->Vary_Modifier Adjust Add_Acid Add acidic modifier (e.g., 0.1% TFA) Vary_Modifier->Add_Acid Optimize_Temp Optimize Temperature Add_Acid->Optimize_Temp Vary_Temp Test a range of temperatures (e.g., 10-40°C) Optimize_Temp->Vary_Temp Adjust Optimize_Flow Optimize Flow Rate Vary_Temp->Optimize_Flow Decrease_Flow Decrease flow rate Optimize_Flow->Decrease_Flow Adjust Success Resolution Achieved Decrease_Flow->Success

Caption: A logical workflow for troubleshooting poor chiral resolution.

References

Technical Support Center: Quantification of 17(S)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 17(S)-HETE and other eicosanoids by LC-MS/MS.

Troubleshooting Guides

Issue 1: Poor Peak Shape, Low Signal Intensity, and Inconsistent Retention Times

Possible Cause: Matrix effects, primarily from phospholipids, are a common cause of ion suppression, leading to reduced signal intensity and poor reproducibility.[1][2] Phospholipids can also accumulate on the analytical column, causing peak distortion and retention time shifts.

Solutions:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[3] A mixed-mode or reversed-phase SPE cartridge can be used to isolate this compound from the bulk of phospholipids and other interferences.

    • Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from plasma and serum samples, significantly reducing matrix effects.[2][4][5]

    • Liquid-Liquid Extraction (LLE): While effective for lipid extraction, LLE may still co-extract a significant amount of phospholipids, which can interfere with the analysis.[6]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a deuterated form of this compound, is the most effective way to compensate for matrix effects.[7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal. If a specific SIL-IS for this compound is unavailable, a deuterated analog of a structurally similar HETE, such as 15(S)-HETE-d8, can be used.

  • Chromatographic Optimization:

    • Develop a chromatographic method that separates this compound from the regions where phospholipids typically elute.

    • Utilize a guard column to protect the analytical column from strongly retained matrix components.

Issue 2: Inaccurate Quantification and High Variability Between Replicates

Possible Cause: Inconsistent matrix effects across different samples and calibration standards can lead to inaccurate and imprecise quantification.

Solutions:

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is as close as possible to the study samples (e.g., charcoal-stripped plasma). This helps to ensure that the calibrants and the analyte in the samples experience similar matrix effects.

  • Thorough Method Validation: A comprehensive validation of the analytical method should be performed, including a rigorous assessment of matrix effects. This involves comparing the response of the analyte in the presence and absence of the matrix to determine the degree of ion suppression or enhancement.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the gold standard for correcting for variability in matrix effects between samples.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[8] In the context of this compound quantification in biological samples like plasma, endogenous substances, particularly phospholipids, can suppress the ionization of this compound in the mass spectrometer's ion source.[1] This leads to a lower-than-expected signal, resulting in underestimation of the true concentration. Matrix effects can also be variable between different samples, leading to poor precision and inaccurate results.

Q2: What is the most effective way to remove phospholipids from my plasma samples before LC-MS/MS analysis?

A2: While several methods can reduce phospholipid content, specialized phospholipid removal plates and cartridges have been shown to be highly effective, removing over 99% of phospholipids.[2] These products offer a simple and rapid way to clean up samples prior to analysis. Solid-phase extraction (SPE) is also a very effective and widely used technique.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A3: Yes, the use of a SIL-IS is highly recommended and is considered the gold standard for accurate quantification of endogenous molecules like this compound.[7] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for reliable correction of the signal and leading to more accurate and precise results.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect (ion suppression if <1, ion enhancement if >1).

Experimental Protocols

Representative Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d8 or a suitable analog like 15(S)-HETE-d8).

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Representative LC-MS/MS Parameters for this compound Analysis
  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from 30% to 95% B over several minutes.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for HETE Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound319.2115.1
This compound-d8 (IS)327.2120.1

Note: These are example transitions and should be optimized on your specific instrument.

Quantitative Data Summary

The following table summarizes the impact of phospholipid removal on the recovery and matrix effect for a panel of analytes, demonstrating the effectiveness of this sample preparation step.

Table 2: Impact of Phospholipid Removal on Analyte Recovery and Matrix Effect in Human Plasma

AnalyteRecovery with Phospholipid Removal (%)Matrix Effect with Phospholipid Removal (%)Matrix Effect without Phospholipid Removal (%)
Testosterone 959865
Progesterone 9210172
Cortisol 989978
Caffeine 10110585
Carbamazepine 979668

Data adapted from studies demonstrating the efficacy of phospholipid removal techniques.[2][4] Recovery is calculated as the analyte response in a spiked sample after extraction compared to a neat standard. Matrix effect is calculated as the analyte response in a post-extraction spiked sample compared to a neat standard.

Visualizations

Below are diagrams illustrating key concepts in this compound analysis.

HETE_Biosynthesis cluster_pathways Enzymatic Pathways AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 AA->PLA2 Activation Free_AA Free Arachidonic Acid PLA2->Free_AA Liberation LOX Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) Free_AA->LOX COX Cyclooxygenases (COX-1, COX-2) Free_AA->COX CYP450 Cytochrome P450 Monooxygenases Free_AA->CYP450 HETEs Hydroxyeicosatetraenoic Acids (e.g., 5-HETE, 12-HETE, 15-HETE, this compound) LOX->HETEs PGs_TXs Prostaglandins & Thromboxanes COX->PGs_TXs CYP450->HETEs EETs_DHETs Epoxyeicosatrienoic Acids & DiHETEs CYP450->EETs_DHETs

Caption: Biosynthesis of HETEs from Arachidonic Acid.

GPCR_Signaling cluster_membrane Cell Membrane HETE This compound (Ligand) GPCR G-Protein Coupled Receptor (GPCR) HETE->GPCR Binds to G_Protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Inflammation, Cell Growth) Second_Messenger->Cellular_Response Initiates

Caption: General G-Protein Coupled Receptor Signaling Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (+ SIL-IS) PPT Protein Precipitation (Methanol) Plasma->PPT SPE Solid-Phase Extraction (C18) PPT->SPE Elution Elution & Dry Down SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental Workflow for this compound Quantification.

References

Optimization of LC gradient for separating HETE isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of LC gradients for separating hydroxyeicosatetraenoic acid (HETE) isomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during their experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the separation of HETE isomers using liquid chromatography.

1. Poor Resolution or Co-elution of HETE Isomers

Question: My HETE isomers are not separating well and are co-eluting. What are the possible causes and solutions?

Answer:

Poor resolution of HETE isomers is a common challenge due to their structural similarity.[1][2] Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:

Possible Causes & Solutions:

Cause Solution
Inappropriate Column Chemistry For positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE), a high-resolution C18 column is often a good starting point. However, for enantiomers (e.g., 12(R)-HETE and 12(S)-HETE), a chiral stationary phase (CSP) is mandatory.[3][4] Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[5]
Suboptimal Mobile Phase Composition The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity.[6] Varying the mobile phase pH with additives like formic acid or acetic acid can alter the ionization state of the analytes and improve separation.[7] For chiral separations, the composition of the mobile phase, including the percentage of alcohol and the presence of additives, is critical.[8]
Gradient is Too Steep A steep gradient may not provide enough time for the isomers to interact sufficiently with the stationary phase, leading to poor separation.[9][10] Try a shallower gradient, which increases the run time but often improves resolution.[9]
Insufficient Column Efficiency Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase the plate number and improve resolution.[6] However, this may also lead to higher backpressure.[6]
Temperature Fluctuations Inconsistent column temperature can lead to retention time shifts and affect selectivity. Use a column oven to maintain a stable temperature.[6]

2. Peak Tailing or Fronting

Question: My HETE isomer peaks are showing significant tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and quantification. Here are the common causes and their remedies:

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with Stationary Phase Residual silanols on the silica backbone can interact with the carboxyl group of HETEs, causing tailing. Use a well-end-capped column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also suppress silanol activity.
Column Overload Injecting too much sample can lead to peak fronting.[11] Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.[12] Use a guard column and appropriate sample preparation techniques like solid-phase extraction (SPE) to clean up your samples.[13] If the column is old, it may need to be replaced.
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[11] Use tubing with a small internal diameter and keep the lengths as short as possible.

3. Inconsistent Retention Times

Question: The retention times for my HETE isomers are shifting between runs. What could be causing this variability?

Answer:

Reproducible retention times are crucial for reliable identification and quantification. Fluctuations can be caused by several factors:

Possible Causes & Solutions:

Cause Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to shifting retention times.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes for equilibration.
Pump Performance Issues Inaccurate or fluctuating mobile phase composition from the pump can cause retention time drift. Check for leaks, bubbles in the solvent lines, and ensure the pump seals are in good condition.
Mobile Phase Instability Changes in mobile phase composition due to evaporation of the more volatile solvent can affect retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Variations As mentioned earlier, a stable column temperature is essential for consistent retention times.[6]
Changes in Mobile Phase pH For ionizable compounds like HETEs, even small shifts in mobile phase pH can significantly impact retention. Use a buffer to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating HETE positional isomers?

A1: A high-efficiency reversed-phase C18 column with a particle size of 3 µm or less is a good starting point for separating positional HETE isomers. The specific selectivity can vary between manufacturers, so it may be necessary to screen a few different C18 phases to achieve optimal separation.

Q2: Is a chiral column always necessary for HETE isomer analysis?

A2: A chiral column is essential if you need to separate enantiomers (R and S forms) of a specific HETE isomer, such as 12(R)-HETE and 12(S)-HETE.[3][4] For the separation of positional isomers (e.g., 5-HETE vs. 12-HETE), a standard reversed-phase column is typically sufficient.

Q3: What are the recommended mobile phases for HETE isomer separation?

A3: For reversed-phase separation of positional isomers, a common mobile phase system consists of an aqueous component (A) and an organic component (B).

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) to improve peak shape and ionization efficiency for mass spectrometry.[1]

  • Mobile Phase B: Acetonitrile or methanol, also often with the same concentration of acid as mobile phase A.[1]

For chiral separations, the mobile phase often consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol and a basic additive like diethylamine.[8]

Q4: How can I optimize the LC gradient for better separation?

A4: Start with a broad "scouting" gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the elution window of your HETE isomers.[9] Once you have an idea of where they elute, you can create a shallower gradient within that window to improve resolution.[9] Method development software can also be used to simulate and optimize gradients.[9]

Q5: What sample preparation techniques are recommended for HETE analysis?

A5: Due to the low endogenous levels of HETEs in biological samples, a sample preparation step is usually required to concentrate the analytes and remove interferences.[14] Solid-phase extraction (SPE) is a widely used technique for this purpose.[13]

Experimental Protocols

Protocol 1: Reversed-Phase LC Method for Positional HETE Isomers

This protocol is a general guideline and may require optimization for your specific application.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 30% B

    • 20-25 min: Re-equilibrate at 30% B

Protocol 2: Chiral LC Method for HETE Enantiomers

This protocol is an example for chiral separation and will likely need significant optimization based on the specific chiral stationary phase used.

  • Column: Chiral Stationary Phase (e.g., cellulose-based)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection: UV at 235 nm or Mass Spectrometry

Quantitative Data Summary

The following table summarizes typical quantitative performance data for LC-MS/MS methods for HETE analysis.

Parameter Typical Value Reference
Limit of Quantification (LOQ) 0.2 - 3 ng/mL[1]
Linearity (r²) > 0.99[3]
Intra-day Precision (%CV) < 15%[1]
Inter-day Precision (%CV) < 15%[1]
Accuracy (% Recovery) 85 - 115%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample Extraction Lipid Extraction BiologicalSample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Concentration & Reconstitution SPE->Concentration LC_Separation LC Gradient Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HETE isomer analysis.

troubleshooting_workflow node_action node_action node_cause node_cause Start Poor Peak Resolution? CheckGradient Is Gradient Optimized? Start->CheckGradient CheckColumn Is Column Appropriate? CheckGradient->CheckColumn Yes AdjustGradient Use Shallower Gradient CheckGradient->AdjustGradient No CheckMobilePhase Is Mobile Phase Optimal? CheckColumn->CheckMobilePhase Yes SelectChiralCol Use Chiral Column for Enantiomers CheckColumn->SelectChiralCol No ChangeModifier Change Organic Modifier (ACN/MeOH) CheckMobilePhase->ChangeModifier No

Caption: Troubleshooting logic for poor HETE isomer resolution.

signaling_pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway cluster_cox Cyclooxygenase (COX) Pathway ArachidonicAcid Arachidonic Acid LOX 5-, 12-, 15-LOX ArachidonicAcid->LOX CYP CYP450 Enzymes ArachidonicAcid->CYP COX COX-1, COX-2 ArachidonicAcid->COX HETEs 5-HETE, 12-HETE, 15-HETE LOX->HETEs Biological_Effects Inflammation, Cell Proliferation, etc. HETEs->Biological_Effects EETs_HETEs EETs & HETEs CYP->EETs_HETEs EETs_HETEs->Biological_Effects Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->Biological_Effects

Caption: Simplified arachidonic acid metabolic pathways.

References

Technical Support Center: 17(S)-HETE Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 17(S)-HETE in cell culture media. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound (17(S)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid) is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1][2] It is a bioactive lipid mediator involved in various physiological processes, including the regulation of ion transport and cellular hypertrophy.[1][3] Its stability in aqueous cell culture media is a significant concern because, like other polyunsaturated fatty acid derivatives, it is susceptible to degradation through pathways such as lipid peroxidation.[4][5] This degradation can lead to a loss of biological activity and the formation of confounding byproducts, ultimately affecting experimental reproducibility and data interpretation.

Q2: What are the primary mechanisms of this compound degradation in cell culture media?

A2: The primary degradation mechanism for this compound in cell culture media is non-enzymatic lipid peroxidation.[4][5] This process is often initiated by reactive oxygen species (ROS) present in the media or generated by cellular metabolic activity. The presence of transition metal ions, such as iron and copper, in basal media formulations can also catalyze the formation of ROS and accelerate the degradation of polyunsaturated lipids like this compound.[6] Additionally, enzymatic degradation by cellular enzymes released from dead cells into the medium can occur.

Q3: How should I properly store and handle this compound to minimize degradation before use?

A3: Proper storage is critical for maintaining the integrity of this compound. It is typically supplied as a solution in an organic solvent, such as ethanol, and should be stored at -20°C.[1][7][8] Under these conditions, it is stable for at least two years.[1][7][8] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water, which can promote degradation. Minimize the exposure of the stock solution to air and light.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or no biological effect of this compound. 1. Degradation of this compound: The compound may have degraded in the stock solution or after dilution in the cell culture medium.2. Incorrect concentration: Errors in dilution calculations or loss of active compound.1. Verify Stock Solution Integrity: Use a fresh vial of this compound or re-qualify the existing stock by HPLC-UV or LC-MS/MS.2. Minimize Degradation in Media: Prepare fresh dilutions of this compound in pre-warmed, antioxidant-supplemented media immediately before adding to cells.3. Perform a Dose-Response Curve: This will help determine the optimal effective concentration in your specific experimental system.
High variability between experimental replicates. 1. Inconsistent this compound concentration: Degradation rates may vary between wells or plates due to differences in exposure to light or air.2. Cellular health: Stressed cells can produce higher levels of ROS, accelerating degradation.1. Standardize Handling Procedures: Ensure uniform and rapid addition of this compound-containing media to all wells.2. Use Antioxidants: Supplement your culture medium with antioxidants like Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol) to quench free radicals.[9]3. Monitor Cell Viability: Ensure cells are healthy and not overly confluent, as this can increase oxidative stress.
Difficulty detecting this compound in media samples post-incubation. 1. Rapid degradation: The compound is being degraded faster than anticipated.2. Cellular uptake and metabolism: Cells may be internalizing and metabolizing the this compound.3. Suboptimal extraction: Inefficient extraction from the media can lead to low recovery.1. Conduct a Time-Course Experiment: Measure the concentration of this compound in the media at different time points to determine its stability profile in your system.2. Analyze Cell Lysates: In addition to the media, analyze cell pellets to check for intracellular this compound and its metabolites.3. Optimize Extraction Protocol: Use a validated solid-phase extraction (SPE) method for eicosanoids to ensure high recovery from the culture medium.[10]

Experimental Protocols

Protocol 1: Preparation of Antioxidant-Supplemented Cell Culture Medium

This protocol describes how to prepare a cell culture medium supplemented with antioxidants to protect this compound from degradation.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if required

  • Penicillin-Streptomycin solution (100X)

  • L-Ascorbic acid (Vitamin C)

  • Alpha-tocopherol (Vitamin E)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the basal medium with serum and antibiotics as per your standard protocol.

  • Prepare a 100X stock solution of Vitamin C (e.g., 5 mg/mL in sterile water) and filter-sterilize.

  • Prepare a 1000X stock solution of Vitamin E (e.g., 10 mg/mL in ethanol).

  • Just before use, add the antioxidants to the pre-warmed (37°C) cell culture medium. A common starting concentration is 50 µg/mL for Vitamin C and 10 µg/mL for Vitamin E.

  • Gently mix the medium and use it immediately for diluting this compound.

Antioxidant Concentration Ranges for Optimization:

AntioxidantStock ConcentrationFinal Concentration RangeSolvent
Vitamin C (L-Ascorbic acid)5-10 mg/mL25-100 µg/mLSterile Water
Vitamin E (Alpha-tocopherol)10-20 mg/mL5-20 µg/mLEthanol
Butylated Hydroxytoluene (BHT)5-10 mg/mL10-50 µMEthanol
Protocol 2: Quantification of this compound in Cell Culture Media by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of this compound from cell culture media.

Materials:

  • Cell culture media samples

  • Internal standard (e.g., d8-5-HETE)

  • Methanol (MeOH)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X)[10]

  • LC-MS/MS system

Procedure:

  • Sample Collection: Collect 1-2 mL of cell culture medium from your experiment.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample to correct for extraction losses.

  • Protein Precipitation: Add 2 volumes of cold methanol to precipitate proteins. Vortex and centrifuge at high speed to pellet the precipitate.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol, followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 10% methanol in water to remove salts and polar impurities.

    • Elute the this compound and internal standard with methanol.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis: Inject the sample onto an appropriate C18 column and analyze using a validated LC-MS/MS method with multiple reaction monitoring (MRM) for this compound and the internal standard.

Visualizations

Signaling and Degradation Pathways

17_S_HETE_Pathway Figure 1: Simplified this compound Signaling and Degradation Pathways AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 Metabolism HETE_17S This compound CYP450->HETE_17S Degradation Degradation Products (e.g., Oxo-ETEs) HETE_17S->Degradation Peroxidation Signaling Downstream Signaling (e.g., CYP1B1 activation) HETE_17S->Signaling Activates ROS Reactive Oxygen Species (ROS) ROS->HETE_17S Oxidizes MetalIons Metal Ions (Fe²⁺, Cu²⁺) MetalIons->ROS Generates Antioxidants Antioxidants (Vit C, Vit E) Antioxidants->ROS Inhibits BioEffect Biological Effects (e.g., Cardiac Hypertrophy) Signaling->BioEffect

Caption: Figure 1: Simplified this compound Signaling and Degradation Pathways

Experimental Workflow

Experimental_Workflow Figure 2: Workflow for Assessing this compound Stability start Start: Prepare Cells and Reagents prep_media Prepare Antioxidant- Supplemented Media start->prep_media add_hete Spike this compound into Media prep_media->add_hete incubate Incubate with Cells (Time Course: 0, 2, 6, 24h) add_hete->incubate collect_samples Collect Media Samples at Each Time Point incubate->collect_samples extract Solid-Phase Extraction (SPE) collect_samples->extract analyze LC-MS/MS Analysis extract->analyze data Quantify this compound Concentration analyze->data end End: Determine Degradation Rate data->end

Caption: Figure 2: Workflow for Assessing this compound Stability

References

Technical Support Center: Validating 17(S)-HETE Antibody Specificity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(S)-HETE antibodies in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when validating a this compound antibody for an immunoassay?

A1: The most critical factor is the antibody's specificity, particularly its cross-reactivity with other hydroxyeicosatetraenoic acid (HETE) isomers and related eicosanoids. Due to the structural similarity among these lipids, an antibody raised against this compound may also bind to other isomers, leading to inaccurate quantification.

Q2: Which immunoassay format is most suitable for quantifying this compound?

A2: A competitive enzyme-linked immunosorbent assay (ELISA) is the most common and suitable format for quantifying small molecules like this compound. In this format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.

Q3: How can I determine the cross-reactivity of my this compound antibody?

A3: Cross-reactivity is determined by performing a competitive ELISA with a range of concentrations of potentially cross-reacting lipids. The concentration of each lipid required to displace 50% of the labeled this compound is compared to the concentration of this compound required for the same displacement. This information is typically provided in the product manual of a commercial ELISA kit.

Q4: What are the common sources of error in a this compound immunoassay?

A4: Common sources of error include:

  • Cross-reactivity: As mentioned, this is a primary concern.

  • Matrix effects: Components in the biological sample (e.g., lipids, proteins) can interfere with the antibody-antigen binding.

  • Improper sample handling: Eicosanoids are susceptible to oxidation, so proper sample collection and storage are crucial.

  • Pipetting errors: Inaccurate pipetting can lead to significant variability.

  • Inadequate washing: Insufficient washing can result in high background signals.

Troubleshooting Guides

Problem: High Background Signal

High background can obscure the specific signal, leading to inaccurate results.

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between steps.
Antibody concentration too highOptimize the antibody concentration by performing a titration experiment.
Non-specific bindingIncrease the concentration of the blocking agent (e.g., BSA or casein) in the blocking buffer.
Contaminated reagentsPrepare fresh buffers and substrate solutions.
Plate reader settings incorrectEnsure the correct wavelength is used for reading the absorbance.
Problem: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Cause Recommended Solution
Inactive antibody or conjugateUse a new aliquot of antibody or conjugate. Ensure proper storage conditions have been maintained.
Insufficient antibody or conjugateOptimize the concentrations of the primary antibody and the enzyme-labeled conjugate.
Incorrect buffer compositionVerify the pH and composition of all buffers.
Short incubation timesIncrease the incubation times for the antibody and substrate steps.
Degraded this compound standardPrepare fresh standards for each assay.
Problem: High Variability Between Replicates

High coefficient of variation (CV) between replicate wells can make the data unreliable.

Possible Cause Recommended Solution
Pipetting inconsistencyUse calibrated pipettes and ensure consistent technique. Pre-wetting pipette tips can improve accuracy.
Inadequate mixingThoroughly mix all reagents and samples before adding them to the wells.
Temperature gradients across the plateEnsure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.
Edge effectsAvoid using the outer wells of the plate, or fill them with buffer to maintain a uniform environment.

Quantitative Data Presentation

Accurate quantification of this compound requires an understanding of the antibody's cross-reactivity with other structurally related molecules. While a specific cross-reactivity dataset for a commercial this compound ELISA kit was not publicly available at the time of this writing, the following table provides a template based on data from a 15(S)-HETE ELISA kit to illustrate how this information is typically presented. Researchers must consult the product manual for their specific antibody or ELISA kit for accurate cross-reactivity data.

Table 1: Example Cross-Reactivity Profile for a HETE Antibody (Template)

CompoundCross-Reactivity (%)
This compound 100
17(R)-HETEData not available
5(S)-HETEData not available
12(S)-HETEData not available
15(S)-HETEData not available
20-HETEData not available
Arachidonic AcidData not available
Prostaglandin E2Data not available

Note: This table is a template. The user must replace "Data not available" with the actual cross-reactivity data provided by the manufacturer of their this compound antibody or ELISA kit.

Experimental Protocols

Competitive ELISA for this compound

This protocol provides a general framework for a competitive ELISA. Specific details may vary depending on the commercial kit used.

  • Coating: Coat a 96-well microplate with a capture antibody (e.g., goat anti-mouse IgG) in coating buffer and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., wash buffer with 1% BSA) and incubating for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition Reaction: In a separate tube, pre-incubate the this compound standards or samples with the this compound primary antibody and a this compound-enzyme conjugate (e.g., HRP-conjugate) for 1 hour at room temperature.

  • Incubation: Add the pre-incubated mixture to the coated and blocked microplate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. The concentration of this compound in the samples is inversely proportional to the signal.

Visualizations

Signaling Pathway of this compound in Cardiomyocyte Hypertrophy

Recent studies suggest that this compound can induce cardiac hypertrophy by upregulating the expression and activity of Cytochrome P450 1B1 (CYP1B1).[1] The exact downstream signaling cascade from CYP1B1 activation in this context is still under investigation.

G cluster_0 cluster_1 This compound This compound CYP1B1_Induction CYP1B1 Upregulation (Gene and Protein) This compound->CYP1B1_Induction Induces Cell_Membrane Cell Membrane Unknown_Intermediates Downstream Effectors (Under Investigation) CYP1B1_Induction->Unknown_Intermediates Hypertrophic_Response Cardiomyocyte Hypertrophy Unknown_Intermediates->Hypertrophic_Response

Caption: Proposed signaling pathway of this compound-induced cardiomyocyte hypertrophy.

Experimental Workflow for Validating this compound Antibody Specificity

This workflow outlines the key steps in validating the specificity of a this compound antibody.

G Start Start Competitive_ELISA Competitive ELISA with This compound Standard Start->Competitive_ELISA Cross_Reactivity_Test Competitive ELISA with Potential Cross-Reactants Competitive_ELISA->Cross_Reactivity_Test Data_Analysis Calculate IC50 and % Cross-Reactivity Cross_Reactivity_Test->Data_Analysis Specificity_Confirmed Specificity Confirmed? Data_Analysis->Specificity_Confirmed Specificity_Confirmed->Cross_Reactivity_Test No, Optimize Western_Blot Western Blot (Optional) with cell lysates Specificity_Confirmed->Western_Blot Yes Immunoprecipitation Immunoprecipitation (Optional) followed by MS Western_Blot->Immunoprecipitation End End Immunoprecipitation->End

Caption: Workflow for validating this compound antibody specificity.

Troubleshooting Logic for Immunoassays

This diagram provides a logical approach to troubleshooting common immunoassay problems.

G Problem Assay Problem (e.g., High Background, No Signal) Check_Reagents Check Reagents (Freshness, Storage) Problem->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Protocol (Incubation times, Temps) Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Technique Evaluate Technique (Pipetting, Washing) Technique_OK Technique OK? Check_Technique->Technique_OK Reagent_OK->Check_Protocol Yes Optimize_Assay Optimize Assay (e.g., Antibody Titration) Reagent_OK->Optimize_Assay No Protocol_OK->Check_Technique Yes Protocol_OK->Optimize_Assay No Technique_OK->Optimize_Assay No Resolved Problem Resolved Technique_OK->Resolved Yes Optimize_Assay->Resolved

Caption: A logical approach to troubleshooting immunoassays.

References

Technical Support Center: Ensuring Consistency in 17(S)-HETE Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate and reproducible measurement of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in this compound measurements?

Variability in this compound measurements can arise from three main areas:

  • Pre-analytical factors: This is a major source of error and includes sample collection, handling, and storage procedures. Ex-vivo formation or degradation of this compound can occur if samples are not handled properly.[1][2]

  • Analytical factors: The choice of analytical method (e.g., ELISA vs. LC-MS/MS) and the optimization of the assay itself can significantly impact variability.

  • Data analysis: Inconsistent data processing and a lack of appropriate quality control checks can introduce variability into the final results.

Q2: Which analytical method is better for measuring this compound: ELISA or LC-MS/MS?

Both ELISA and LC-MS/MS have their advantages and disadvantages for this compound quantification.

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are generally more accessible, require less specialized equipment, and can be high-throughput. However, they may suffer from cross-reactivity with other structurally similar lipids, potentially leading to less accurate results.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is considered the gold standard for specificity and sensitivity in quantifying small molecules like this compound. It can distinguish between different HETE isomers. However, it requires expensive instrumentation and significant expertise in method development and data analysis.

The choice of method depends on the specific research question, the required level of accuracy, and the available resources.

Q3: What are acceptable levels of variability in this compound assays?

The coefficient of variation (CV), expressed as a percentage, is a key metric for assessing assay variability. Generally accepted limits are:

  • Intra-assay CV (within-run precision): Should be less than 10%.[3][4][5][6]

  • Inter-assay CV (between-run precision): Should be less than 15%.[3][4][5][6]

These values indicate good reproducibility of the assay.

Quantitative Data Summary

The following tables provide an example of expected precision and accuracy for the quantification of a similar analyte, 17-hydroxyprogesterone, using LC-MS/MS. While specific data for this compound may vary between laboratories and methods, these tables serve as a benchmark for acceptable performance.

Table 1: Intra-Assay and Inter-Assay Precision for 17-hydroxyprogesterone by LC-MS/MS [1]

Concentration (nmol/L)Intra-Assay CV (%)Inter-Assay CV (%)
2-15.4
77.410.0
27-7.9

Table 2: Accuracy for 17-hydroxyprogesterone by LC-MS/MS [1]

Concentration (nmol/L)Accuracy (%)
0.9100

Experimental Protocols

To minimize variability, it is crucial to follow standardized protocols. Below are detailed methodologies for sample handling and extraction.

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Handling: Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Place the tubes on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to clean polypropylene tubes, avoiding disturbance of the buffy coat.

  • Storage: Immediately freeze the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from a general method for oxylipin extraction and should be optimized for your specific application.[7]

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., this compound-d8) to each plasma sample to correct for extraction losses.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol to the plasma sample. Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with 4 volumes of water to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Troubleshooting Guides

Troubleshooting High Variability in ELISA Measurements
IssuePossible CauseRecommended Solution
High Intra-Assay CV (>10%) Inconsistent pipetting technique.Ensure proper and consistent pipetting. Use calibrated pipettes.
Improper mixing of samples or reagents.Thoroughly mix all samples and reagents before adding to the plate.
Temperature gradients across the plate.Ensure the plate is at a uniform temperature during incubation.
High Inter-Assay CV (>15%) Inconsistent incubation times or temperatures between assays.Strictly adhere to the same incubation times and temperatures for all assays.
Variability in reagent preparation.Prepare fresh reagents for each assay and ensure consistency.
Different operators performing the assay.If possible, have the same operator perform all assays for a given experiment.
Poor Standard Curve Incorrect preparation of standards.Double-check calculations and dilutions for the standard curve.
Degraded standards.Use fresh or properly stored standards.
Troubleshooting Common Issues in LC-MS/MS Analysis
IssuePossible CauseRecommended Solution
Low Signal Intensity Poor ionization efficiency.Optimize ion source parameters (e.g., temperature, gas flows, voltage).
Matrix effects (ion suppression).Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.
Inefficient extraction.Optimize the SPE protocol; check for analyte loss at each step.
Peak Tailing or Splitting Column contamination or degradation.Flush the column or replace it if necessary.
Inappropriate mobile phase.Ensure mobile phase pH is compatible with the analyte and column.
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the sample in the initial mobile phase.
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column aging.Monitor column performance and replace as needed.
Sample Hemolysis Improper blood collection or handling.Can lead to the release of interfering substances.[8][9][10][11] It is crucial to follow strict collection protocols to avoid hemolysis. If hemolyzed samples must be analyzed, their potential impact on the results should be carefully evaluated.[8][9][10][11]

Signaling Pathway and Experimental Workflow Diagrams

To aid in understanding the biological context and experimental processes, the following diagrams are provided.

Caption: Putative signaling pathway of this compound.

Experimental_Workflow cluster_Pre_Analytical Pre-Analytical Phase cluster_Analytical Analytical Phase cluster_Post_Analytical Post-Analytical Phase Sample Collection Sample Collection Plasma Preparation Plasma Preparation Sample Collection->Plasma Preparation Storage at -80°C Storage at -80°C Plasma Preparation->Storage at -80°C Solid-Phase Extraction Solid-Phase Extraction Storage at -80°C->Solid-Phase Extraction LC-MS/MS or ELISA LC-MS/MS or ELISA Solid-Phase Extraction->LC-MS/MS or ELISA Data Acquisition Data Acquisition LC-MS/MS or ELISA->Data Acquisition Data Analysis & QC Data Analysis & QC Data Acquisition->Data Analysis & QC Result Reporting Result Reporting Data Analysis & QC->Result Reporting

Caption: Experimental workflow for this compound measurement.

References

Best practices for handling and dissolving 17(S)-HETE standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving 17(S)-HETE (17(S)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid) standards. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound standards be stored upon receipt?

A1: Upon receipt, this compound standards should be stored at -20°C.[1] For long-term storage, especially for unsaturated fatty acids, -80°C is recommended to prevent degradation.[2] The stability of this compound is guaranteed for at least two years when stored properly at -20°C.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents. Ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are all suitable choices.[3] The selection of the solvent will depend on the downstream application and the required concentration. For cell culture experiments, ethanol is often a preferred solvent due to its volatility and lower cytotoxicity at low final concentrations.

Q3: What is the recommended procedure for dissolving powdered this compound?

A3: To ensure complete dissolution and accurate concentration of your this compound standard, it is recommended to first allow the vial to warm to room temperature before opening to avoid condensation. Use a high-purity organic solvent such as ethanol. For aqueous buffers like PBS (pH 7.2), sonication is recommended to aid dissolution.

Q4: Can I store this compound after it has been dissolved?

A4: Yes, solutions of this compound in organic solvents can be stored at -80°C for up to one year. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Ensure the storage container is glass with a Teflon-lined cap to prevent leaching of impurities from plastic.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in Ethanol
  • Equilibration: Allow the vial of powdered this compound to reach room temperature before opening.

  • Solvent Addition: Using a calibrated glass syringe, add the appropriate volume of absolute ethanol to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 320.5 g/mol ), add 312 µL of ethanol.

  • Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in a tightly sealed glass vial at -80°C.

Data Presentation

SolventSolubilityReference
EthanolMiscible[3]
DMSOMiscible[3]
DMFMiscible[3]
0.1 M Na2CO32 mg/mL
PBS (pH 7.2)0.8 mg/mL[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Standard does not fully dissolve - Insufficient solvent volume.- Inappropriate solvent.- Low temperature of the solvent.- Ensure the correct volume of solvent has been added for the desired concentration.- Confirm the chosen solvent is appropriate for this compound.- Warm the solvent to room temperature before use. Sonication can also aid in dissolution, especially for aqueous buffers.
Precipitate forms when adding to aqueous media - The concentration of the organic solvent is too high in the final aqueous solution.- The solubility of this compound in the aqueous media has been exceeded.- Prepare an intermediate dilution of the stock solution in the organic solvent before adding it to the aqueous media.- Ensure the final concentration of this compound in the aqueous media does not exceed its solubility limit.
Inconsistent experimental results - Degradation of the standard due to improper storage or handling.- Inaccurate concentration of the stock solution.- Store stock solutions at -80°C in single-use aliquots.- Avoid repeated freeze-thaw cycles.- Ensure accurate pipetting and complete initial dissolution of the standard.

Visualizations

Experimental Workflow for this compound Standard Preparation

G cluster_prep Preparation of this compound Stock Solution cluster_storage Storage cluster_working Preparation of Working Solution A This compound (powder) B Equilibrate to Room Temperature A->B C Add Organic Solvent (e.g., Ethanol) B->C D Vortex and Sonicate C->D E 10 mM Stock Solution D->E F Aliquot into single-use vials E->F G Store at -80°C F->G H Thaw aliquot G->H I Dilute in cell culture medium H->I J Working Solution for Experiment I->J

Caption: Workflow for preparing this compound standard solutions.

Signaling Pathway of this compound Synthesis

G Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Enzymes Arachidonic_Acid->CYP450 Metabolism HETE_17S This compound CYP450->HETE_17S Hydroxylation Biological_Effects Biological Effects (e.g., inhibition of proximal tubule ATPase activity) HETE_17S->Biological_Effects

Caption: Synthesis of this compound via the Cytochrome P450 pathway.

References

Technical Support Center: Interpreting Complex Lipidomatrams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex lipid chromatograms.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and analysis of lipidomics data.

Issue IDQuestionPotential CausesSuggested Solutions
LC-001 Why am I seeing poor peak shapes (tailing, fronting, or broad peaks) in my chromatogram? - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: Affects ionization of lipids. - Column Degradation: Loss of stationary phase or contamination.[1][2] - Dead Volume: Poorly connected fittings creating extra-column volume.[3]- Optimize Sample Load: Reduce injection volume or sample concentration. - Adjust Mobile Phase: Ensure the pH is appropriate for the analytes. - Column Maintenance: Flush the column or replace it if necessary.[2] - Check Fittings: Ensure all connections are secure and properly seated.[3]
LC-002 My retention times are shifting between runs. What could be the cause? - Mobile Phase Composition Changes: Inconsistent mixing or evaporation.[1] - Fluctuations in Temperature: Affects viscosity and partitioning. - Column Aging: Gradual degradation of the stationary phase.[1] - Pump Malfunction: Inconsistent flow rate.[4]- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation. - Use a Column Oven: Maintain a stable temperature. - Equilibrate the Column: Ensure the column is fully equilibrated before each run. - Pump Maintenance: Check for leaks and ensure proper pump performance.
MS-001 I am observing a high background signal or a noisy baseline. What should I do? - Contaminated Mobile Phase or Solvents: Impurities can cause a high background. - Dirty Mass Spectrometer Source: Contamination can lead to noise. - Insufficient Degassing of Mobile Phase: Dissolved gases can cause bubbles and noise.[4] - Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the signal of the analyte.[5][6][7][8][9]- Use High-Purity Solvents: Filter all mobile phases.[2] - Clean the Ion Source: Follow the manufacturer's protocol for cleaning. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase.[4] - Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[10]
MS-002 How can I identify and deal with co-eluting peaks? - Insufficient Chromatographic Resolution: Multiple lipids eluting at the same time.[11][12] - High Sample Complexity: A large number of lipid species in the sample.- Optimize Chromatography: Adjust the gradient, change the column, or modify the mobile phase to improve separation.[12] - Use High-Resolution Mass Spectrometry: Distinguish between lipids with very similar mass-to-charge ratios. - Employ Tandem Mass Spectrometry (MS/MS): Fragment ions can help to identify individual components in a co-eluting peak.[13] - Utilize Deconvolution Software: Some software can mathematically separate overlapping peaks.[14]
Data-001 My lipid identifications are inconsistent between different software platforms. - Different underlying databases and algorithms. [15] - Incorrect parameter settings. - Poor quality MS/MS spectra. - Manual Curation: Manually inspect and validate identifications. - Use Multiple Databases: Cross-reference identifications with several lipid databases. - Optimize Data Processing Parameters: Adjust settings for peak picking and alignment. - Acquire High-Quality MS/MS Data: Ensure sufficient fragmentation for confident identification.[15]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most critical step in sample preparation for lipidomics?

High-quality sample preparation is crucial for reliable and reproducible lipidomics data.[16][17] Key considerations include rapid sample collection and quenching to halt enzymatic activity, often by flash-freezing in liquid nitrogen and storing at -80°C.[18][19] The choice of extraction method, such as the Folch or Bligh-Dyer methods which use a chloroform and methanol mixture, is also critical to ensure efficient recovery of a broad range of lipids.[10][19][20]

Q2: How can I minimize lipid degradation during sample preparation?

To minimize degradation, it is essential to work quickly and at low temperatures (e.g., on ice).[18] Using antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent can prevent oxidation.[18] It is also advisable to flush samples with an inert gas like argon to displace oxygen.[21] Avoiding repeated freeze-thaw cycles is also critical for preserving sample integrity.[18]

Data Acquisition

Q3: What is the difference between targeted and untargeted lipidomics?

Targeted lipidomics focuses on the quantification of a specific, predefined set of lipids, offering high sensitivity and specificity.[16] In contrast, untargeted lipidomics aims to comprehensively profile all detectable lipids in a sample to discover novel biomarkers or changes in lipid metabolism.[16][22]

Q4: What are "matrix effects" and how can they be mitigated?

Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting compounds from the sample matrix.[5][6][7] This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[7] To mitigate matrix effects, one can improve sample cleanup procedures, optimize chromatographic separation to separate analytes from interfering matrix components, or use stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects.[8]

Data Analysis

Q5: How do I handle missing values in my lipidomics dataset?

Missing values are common in lipidomics data and can arise from various factors, including lipids being below the limit of detection.[23] Simply ignoring missing values can introduce bias.[23] Imputation methods, such as k-nearest neighbors, can be used to estimate and fill in the missing data points, allowing for more robust statistical analysis.[23]

Q6: What statistical methods are commonly used to analyze lipidomics data?

Common statistical approaches include univariate methods like t-tests or ANOVA to identify significant differences in individual lipid species between groups.[16][24] Multivariate methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize overall trends and identify lipids that contribute most to the separation between experimental groups.[16][24]

Experimental Protocols

Lipid Extraction from Tissue (Bligh-Dyer Method)

This protocol is a widely used method for extracting lipids from tissue samples.[25]

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The collected lipid extract is dried under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LC Liquid Chromatography Cleanup->LC MS Mass Spectrometry LC->MS Processing Data Processing MS->Processing Identification Lipid Identification Processing->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats

References

Enhancing the ionization efficiency of 17(S)-HETE in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) and other eicosanoids by electrospray ionization-mass spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows.

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Poor Signal Intensity or Low Ionization Efficiency

Question: I am observing a very low signal for my this compound standard and samples. What are the potential causes and how can I improve the ionization efficiency?

Answer:

Low signal intensity for this compound is a frequent challenge, often stemming from its chemical nature. Here’s a step-by-step guide to troubleshoot this issue:

  • Optimize ESI Source Parameters: The settings of your ESI source are critical for efficient ionization. Since optimal conditions can vary between instruments, it's essential to perform parameter tuning.

    • Ionization Mode: this compound, being a carboxylic acid, ionizes most effectively in negative ion mode ([M-H]⁻).[1]

    • Capillary Voltage: A typical starting point for negative mode is -2.5 to -4.0 kV. An excessively high voltage can lead to in-source fragmentation and signal loss.

    • Nebulizer and Drying Gas: The flow rates of the nebulizing and drying gases (usually nitrogen) are crucial for proper droplet formation and desolvation. Consult your instrument's manual for recommended starting ranges and optimize from there.

    • Source Temperature: A source temperature around 500°C is often a good starting point for eicosanoid analysis.[1]

  • Mobile Phase Composition: The composition of your mobile phase significantly influences the ionization process.

    • Additives: The addition of a weak acid, such as 0.1% acetic acid, to the mobile phase can enhance the deprotonation of this compound in the ESI source, thereby improving signal intensity in negative ion mode.[1] Some studies have also successfully used 0.1% formic acid.

    • Organic Solvent: Acetonitrile and methanol are common organic solvents in reversed-phase chromatography for eicosanoids. The choice between them can affect signal intensity, and it may be beneficial to test both.

  • Chemical Derivatization: If optimizing source parameters and mobile phase is insufficient, consider chemical derivatization. This involves chemically modifying the this compound molecule to introduce a more readily ionizable group. While this adds a step to your sample preparation, it can lead to substantial signal enhancement.

Issue 2: Ion Suppression and Matrix Effects

Question: My this compound signal is strong in neat standards but significantly lower when analyzing biological samples. What could be causing this, and how can I mitigate it?

Answer:

This phenomenon is likely due to ion suppression , a common form of matrix effect in ESI-MS.[2][3] Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can compete with this compound for ionization, leading to a decreased signal.[2][3]

Here are strategies to address ion suppression:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating eicosanoids from complex matrices like plasma, serum, and tissue homogenates.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate lipids from other cellular components.

    • Protein Precipitation: While a simpler method, it may not be as effective as SPE in removing all interfering substances.

  • Optimize Chromatography:

    • Gradient Elution: Employ a gradient elution profile that separates this compound from the bulk of the matrix components.

    • Column Choice: A high-resolution C18 column is commonly used for eicosanoid analysis.

  • Use an Internal Standard: The most reliable way to correct for ion suppression is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8. The SIL-IS is chemically identical to the analyte and will be affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, you can obtain accurate quantification.

  • Change the Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than ESI for some compounds.[3] If your instrument has an APCI source, it may be worth evaluating.

Issue 3: Poor Peak Shape and Tailing

Question: The chromatographic peak for this compound is broad and shows significant tailing. What can I do to improve the peak shape?

Answer:

Poor peak shape can compromise both identification and quantification. Here are some common causes and solutions:

  • Secondary Interactions with the Stationary Phase:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For acidic compounds like this compound on a C18 column, a slightly acidic mobile phase (e.g., with 0.1% acetic or formic acid) can help to suppress the ionization of silanol groups on the stationary phase and reduce peak tailing.

    • Column Quality: The column may be degrading. Try washing the column according to the manufacturer's instructions or replace it if necessary.

  • Extra-Column Volume: Excessive tubing length or dead volumes in the LC system can contribute to peak broadening. Ensure all connections are properly made and use tubing with the appropriate inner diameter.

  • Injection Solvent: If the injection solvent is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. If possible, dissolve your final extract in a solvent that is similar in composition to the initial mobile phase.

Issue 4: Sample Contamination

Question: I am seeing interfering peaks in my chromatograms, even in blank injections. What are the likely sources of contamination?

Answer:

Contamination can be a persistent issue in sensitive LC-MS analysis. Potential sources include:

  • Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents.

  • Sample Collection and Storage Containers: Plasticizers and other compounds can leach from plastic tubes and well plates. Use glass or polypropylene containers whenever possible.

  • Carryover: Analyte from a previous, more concentrated sample may be retained in the injection system or on the column.

    • Injector Wash: Ensure your autosampler's wash solution is effective at removing this compound. A wash solution with a higher organic content than your mobile phase is often beneficial.

    • Blank Injections: Run blank injections between samples, especially after a high-concentration sample, to check for and reduce carryover.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase for this compound analysis?

A1: A common mobile phase for reversed-phase LC-MS analysis of this compound consists of:

  • Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A. A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate the eicosanoids.

Q2: Should I use chemical derivatization to improve the ionization of this compound?

A2: Chemical derivatization can significantly enhance the ionization efficiency of this compound, leading to lower detection limits.[4] This is particularly useful when analyzing samples with very low concentrations of the analyte. However, it introduces an additional step in the sample preparation workflow, which needs to be optimized and validated. If your current sensitivity is adequate, derivatization may not be necessary.

Q3: What are the key MS/MS transitions for this compound?

A3: In negative ion mode, the precursor ion for this compound is the deprotonated molecule [M-H]⁻ at an m/z of 319.2. Common product ions for fragmentation are generated from neutral losses of water and other characteristic fragments. The specific product ions and their optimal collision energies should be determined empirically on your instrument.

Q4: How can I ensure accurate quantification of this compound in my samples?

A4: For the most accurate and reliable quantification, it is highly recommended to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8. The SIL-IS should be added to the samples at the very beginning of the sample preparation process to account for any analyte loss during extraction and for matrix effects during ionization. A calibration curve should be prepared using known amounts of a certified this compound standard and a fixed amount of the SIL-IS.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Eicosanoid Analysis

ParameterSettingRationale
LC Column C18, e.g., 2.1 x 100 mm, 1.7 µmProvides good retention and separation for lipids.
Mobile Phase A Water + 0.1% Acetic AcidAcidifies the mobile phase to improve peak shape and ionization.
Mobile Phase B Acetonitrile/Methanol + 0.1% Acetic AcidOrganic solvent for gradient elution.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC columns.
Ionization Mode Negative Electrospray Ionization (ESI-)Best for acidic molecules like this compound.[1]
Capillary Voltage -3.0 to -4.0 kVOptimizes the spray for negative ions.
Source Temperature 500 °CAids in desolvation of the ESI droplets.[1]
Precursor Ion (m/z) 319.2[M-H]⁻ for this compound.
Internal Standard This compound-d8Corrects for matrix effects and analyte loss.

Table 2: Effect of Mobile Phase Additives on Signal Intensity (Illustrative)

Mobile Phase AdditiveRelative Signal Intensity (%)Peak Shape
None30Poor, significant tailing
0.1% Formic Acid85Good
0.1% Acetic Acid100Excellent
10 mM Ammonium Acetate70Good

Note: The values in this table are for illustrative purposes and the actual performance will depend on the specific analytical conditions and instrument.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Sample Pre-treatment: To 500 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound-d8 (internal standard) in methanol. Vortex briefly. Add 1.5 mL of methanol to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and dilute it with 4 mL of water acidified with 0.1% acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling AA Arachidonic Acid LOX Lipoxygenase AA->LOX GPR31 GPR31 Receptor PLC PLC GPR31->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 HETE This compound LOX->HETE HETE->GPR31 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Signaling pathway of this compound via the GPR31 receptor.

experimental_workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound-d8) start->add_is spe Solid-Phase Extraction (SPE) add_is->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end Results data_analysis->end

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 17(S)-HETE and 17(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the two enantiomers of 17-hydroxyeicosatetraenoic acid (17-HETE): 17(S)-HETE and 17(R)-HETE. While direct comparative studies on these specific molecules are limited, this document synthesizes available data, draws inferences from related compounds, and provides essential experimental context to aid in research and development.

Introduction to 17-HETE Enantiomers

17-HETE is a monohydroxylated metabolite of arachidonic acid, produced primarily through the cytochrome P450 (CYP) enzyme pathway.[1][2] Like other hydroxyeicosatetraenoic acids (HETEs), it exists as two stereoisomers, this compound and 17(R)-HETE, which can exhibit distinct biological activities. The spatial arrangement of the hydroxyl group at the 17th carbon position is the key determinant of their differential interactions with cellular components, leading to varied physiological and pathological effects. While research has extensively characterized other HETE isomers such as 12-HETE and 20-HETE, the specific roles of the 17-HETE enantiomers are an emerging area of investigation.

Comparative Biological Activity

Direct, quantitative comparisons of the biological activities of this compound and 17(R)-HETE are not extensively documented in the current literature. However, a key study has demonstrated that both enantiomers are involved in cardiac hypertrophy, acting in an "enantioselective manner."[1] This suggests that while they may share some biological targets, the potency, efficacy, or downstream signaling pathways are likely to differ between the two isomers.

Based on the broader understanding of HETE stereoisomer activity, it is plausible that this compound and 17(R)-HETE will exhibit differences in receptor binding, inflammatory potential, and influence on cellular proliferation and angiogenesis. For example, studies on 12-HETE have shown that the (S)-enantiomer is a high-affinity ligand for the G-protein coupled receptor GPR31, a receptor that the (R)-enantiomer does not bind to.[3] Similarly, 5(S)-HETE is significantly more potent than 5(R)-HETE in activating human polymorphonuclear neutrophils.[4] These examples underscore the critical importance of stereochemistry in the biological actions of HETEs.

Table 1: Summary of Known and Inferred Biological Activities of this compound vs. 17(R)-HETE

Biological ProcessThis compound17(R)-HETEKey Findings & Inferences
Cardiac Hypertrophy Induces cardiac hypertrophyInduces cardiac hypertrophyBoth enantiomers induce cardiac hypertrophy through allosteric activation and upregulation of CYP1B1. The effects are described as "enantioselective," suggesting potential differences in potency or mechanism that are not yet fully detailed.[1]
Receptor Binding UnknownUnknownReceptors for 17-HETE enantiomers have not yet been identified. Based on other HETEs, it is highly probable that they will exhibit stereospecific binding to distinct receptors or have different affinities for the same receptor.[5][6]
Inflammation Inferred Pro-inflammatoryInferred Pro-inflammatoryThe role of 17-HETE enantiomers in inflammation is not yet characterized. However, other HETE isomers are known to be involved in inflammatory processes. For instance, 12(S)-HETE is considered a pro-inflammatory mediator in diabetes.[6]
Angiogenesis UnknownUnknownThe effects of 17-HETE enantiomers on angiogenesis have not been reported. Other HETEs, such as 20-HETE, are known to stimulate angiogenic responses.[7]
Cancer UnknownUnknownThe involvement of 17-HETE enantiomers in cancer is yet to be investigated. 12(S)-HETE is known to promote tumor cell proliferation and metastasis through its receptor, GPR31.[6]

Signaling Pathways

The signaling mechanisms for 17-HETE enantiomers are still under investigation. The primary established pathway involves their impact on cardiac hypertrophy through the modulation of CYP1B1.

G cluster_0 Cell Membrane cluster_1 Cytoplasm AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 Metabolism HETE_17S This compound CYP450->HETE_17S HETE_17R 17(R)-HETE CYP450->HETE_17R CYP1B1 CYP1B1 HETE_17S->CYP1B1 Allosteric Activation & Upregulation HETE_17R->CYP1B1 Allosteric Activation & Upregulation Hypertrophy Cardiac Hypertrophy (Increased Cell Size, Gene Expression) CYP1B1->Hypertrophy Induces

Caption: Signaling pathway of this compound and 17(R)-HETE in inducing cardiac hypertrophy.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human adult cardiomyocyte (AC16) cells are a suitable model for studying cardiac hypertrophy.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound and 17(R)-HETE are dissolved in a suitable solvent (e.g., ethanol) and added to the cell culture medium at desired concentrations (e.g., 20 µM for hypertrophy studies).[1] A vehicle control is run in parallel.

Cellular Hypertrophy Assessment
  • Cell Surface Area Measurement:

    • After treatment, cells are fixed with 4% paraformaldehyde.

    • Cells are stained with a fluorescent dye that outlines the cytoplasm (e.g., phalloidin conjugated to a fluorophore).

    • Images are captured using a fluorescence microscope.

    • The cell surface area is quantified using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.[1]

  • Hypertrophy Marker Gene Expression (qPCR):

    • Total RNA is extracted from treated and control cells.

    • cDNA is synthesized using a reverse transcription kit.

    • Quantitative PCR is performed using primers for cardiac hypertrophy markers (e.g., ANP, BNP) and a housekeeping gene for normalization.

CYP1B1 Activity Assay (EROD Assay)
  • Principle: This assay measures the activity of CYP1B1 by quantifying the conversion of 7-ethoxyresorufin (a non-fluorescent substrate) to resorufin (a fluorescent product).

  • Procedure:

    • Human recombinant CYP1B1 or heart microsomes are incubated with a reaction mixture containing NADPH regenerating system and 7-ethoxyresorufin.[1]

    • This compound or 17(R)-HETE is added at various concentrations (e.g., 10-80 nM).[1]

    • The fluorescence of resorufin is measured over time using a fluorescence plate reader.

    • The rate of resorufin formation is calculated to determine CYP1B1 activity.

Chiral Separation and Quantification of HETE Enantiomers (LC-MS/MS)
  • Principle: This method is used to separate and quantify the individual enantiomers of 17-HETE.

  • Procedure:

    • Lipids are extracted from biological samples (e.g., cell culture supernatant, plasma) using a suitable organic solvent.

    • The extracted lipids are separated using a chiral liquid chromatography column.

    • The separated enantiomers are detected and quantified using tandem mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Cells, Plasma) Extraction Lipid Extraction Sample->Extraction LC Chiral Liquid Chromatography Extraction->LC Injection MS Tandem Mass Spectrometry LC->MS Elution Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for chiral separation and quantification of HETE enantiomers.

Conclusion and Future Directions

The study of this compound and 17(R)-HETE is a burgeoning field with significant potential for understanding and targeting various physiological and pathological processes. While current knowledge is limited, the established enantioselective induction of cardiac hypertrophy provides a strong rationale for further investigation into their differential biological activities. Future research should focus on:

  • Receptor Identification: Identifying the specific receptors for this compound and 17(R)-HETE is crucial for elucidating their mechanisms of action.

  • Comprehensive Biological Screening: A systematic comparison of the effects of both enantiomers on inflammation, angiogenesis, and cancer progression is needed.

  • In Vivo Studies: Animal models will be essential to validate the in vitro findings and to understand the physiological relevance of the differential activities of 17-HETE enantiomers.

By addressing these research gaps, the scientific community can gain a deeper understanding of the roles of these lipid mediators and potentially develop novel therapeutic strategies targeting their specific pathways.

References

Validating the Role of CYP1B1 in 17(S)-HETE-Induced Hypertrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the pivotal role of Cytochrome P450 1B1 (CYP1B1) in 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE)-induced cardiac hypertrophy. We will explore the direct evidence supporting this pathway, compare it with alternative hypertrophic signaling, and provide detailed experimental protocols for key validation assays.

The CYP1B1-17(S)-HETE Axis in Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli, but often progresses to heart failure.[1][2] Emerging evidence points to a critical role for the enzyme CYP1B1 and its metabolic byproducts, specifically this compound, in driving this pathological growth.[3]

CYP1B1, a member of the cytochrome P450 family, is involved in the metabolism of a variety of endogenous and exogenous compounds.[4][5] Notably, it metabolizes arachidonic acid to produce various HETEs.[6] Several studies have demonstrated that the expression and activity of CYP1B1 are significantly upregulated in hypertrophied cardiac tissue.[6][7] This upregulation is associated with an increase in the production of mid-chain HETEs, which have been implicated in the pathogenesis of cardiac hypertrophy.[6]

Recent research has specifically highlighted this compound as a key mediator in this process. Studies have shown that 17-HETE enantiomers can induce cellular hypertrophy in human adult cardiomyocytes.[3] This effect is linked to the ability of 17-HETE to allosterically activate and upregulate the expression of CYP1B1, suggesting a positive feedback loop that amplifies the hypertrophic signal.[3]

Comparative Data on CYP1B1's Role in Hypertrophy

To objectively assess the role of CYP1B1 in cardiac hypertrophy, we have summarized quantitative data from key experimental studies. These tables highlight the effects of CYP1B1 modulation on markers of hypertrophy.

Table 1: Effect of CYP1B1 Overexpression on Hypertrophic Markers and HETE Production

Cell LineExperimental ConditionMeasured ParameterFold Change (vs. Control)Reference
RL-14Transient transfection with CRISPR-CYP1B1CYP1B1 mRNA expression~2.5[8]
RL-14Transient transfection with CRISPR-CYP1B1α-MHC mRNA expression~2.0[8]
RL-14Transient transfection with CRISPR-CYP1B1, incubated with arachidonic acidMid-chain HETEsSignificant increase[8]

Table 2: Effect of CYP1B1 Inhibition or Knockdown on Hypertrophy

Model SystemHypertrophic StimulusInterventionMeasured Parameter% Reduction/AmeliorationReference
AC16 CellsTNF-α (10 ng/mL)CYP1B1-siRNA (25 nM)ANP mRNA expression109%[9]
AC16 CellsIL-6 (10 ng/mL)CYP1B1-siRNA (25 nM)ANP mRNA expression493%[9]
AC16 CellsLPS (25 µg/mL)CYP1B1-siRNA (25 nM)ANP mRNA expression374%[9]
H9c2 CellsIndoxyl Sulfate (IS)CYP1B1 knockdownHypertrophy markersSignificant reversal[7]
Male RatsIsoproterenol2,4,3′,5′-tetramethoxystilbene (TMS)Cardiac hypertrophyProtection against[10]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental designs, the following diagrams are provided.

G CYP1B1-17(S)-HETE Signaling Pathway in Cardiac Hypertrophy Arachidonic_Acid Arachidonic Acid CYP1B1 CYP1B1 Arachidonic_Acid->CYP1B1 Metabolized by Seventeen_HETE This compound CYP1B1->Seventeen_HETE Produces Positive_Feedback Positive Feedback (Allosteric Activation & Upregulation) Seventeen_HETE->Positive_Feedback Hypertrophic_Signaling Downstream Hypertrophic Signaling Cascades Seventeen_HETE->Hypertrophic_Signaling Activates Positive_Feedback->CYP1B1 Gene_Transcription Hypertrophic Gene Transcription Hypertrophic_Signaling->Gene_Transcription Leads to Cardiac_Hypertrophy Cardiac Hypertrophy Gene_Transcription->Cardiac_Hypertrophy

CYP1B1-17(S)-HETE signaling pathway.

G Alternative Hypertrophic Signaling Pathway (e.g., TNF-α) TNF_alpha TNF-α TNFR TNF-α Receptor TNF_alpha->TNFR Binds to Signaling_Complex Signaling Complex (e.g., TRADD, TRAF2) TNFR->Signaling_Complex Recruits MAPK_NFkB MAPK & NF-κB Activation Signaling_Complex->MAPK_NFkB Activates Gene_Transcription Hypertrophic Gene Transcription MAPK_NFkB->Gene_Transcription Promotes Cardiac_Hypertrophy Cardiac Hypertrophy Gene_Transcription->Cardiac_Hypertrophy

Alternative hypertrophic signaling pathway.

G Experimental Workflow for Validating CYP1B1's Role Cardiomyocytes Cardiomyocytes (e.g., AC16, RL-14) Hypertrophic_Stimulus Induce Hypertrophy (e.g., this compound, Ang II) Cardiomyocytes->Hypertrophic_Stimulus CYP1B1_Modulation Modulate CYP1B1 (siRNA, CRISPR, Inhibitors) Cardiomyocytes->CYP1B1_Modulation Incubation Incubation Hypertrophic_Stimulus->Incubation CYP1B1_Modulation->Incubation Analysis Analysis Incubation->Analysis qPCR RT-qPCR (Hypertrophic Markers, CYP1B1) Analysis->qPCR Western_Blot Western Blot (CYP1B1 Protein) Analysis->Western_Blot LC_MS LC-MS/MS (HETE Metabolites) Analysis->LC_MS Cell_Size Cell Surface Area Measurement Analysis->Cell_Size

Experimental workflow for validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature.

siRNA-Mediated Knockdown of CYP1B1 in Cardiomyocytes

This protocol is adapted from studies investigating the effects of CYP1B1 silencing on hypertrophy in cell culture.[9][11][12][13][14]

  • Cell Culture: Human adult cardiomyocyte (AC16) or rat embryonic cardiomyoblast (H9c2) cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach 50-70% confluency.

  • Transfection:

    • Prepare a solution of CYP1B1-specific siRNA (e.g., 25 nM final concentration) and a lipofectamine-based transfection reagent in serum-free media, according to the manufacturer's instructions.

    • A non-targeting scrambled siRNA should be used as a negative control.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • Hypertrophy Induction: 24 to 48 hours post-transfection, cells are treated with the hypertrophic agonist (e.g., this compound, TNF-α, or angiotensin II) for a specified duration (e.g., 24 hours).

  • Analysis: Cells are harvested for downstream analysis, including RT-qPCR to confirm CYP1B1 knockdown and to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC), and Western blotting to assess protein levels.

CRISPR-mediated Overexpression of CYP1B1

This protocol is based on studies utilizing CRISPR/Cas9 technology to investigate the direct effects of increased CYP1B1 expression.[6][8][15][16][17][18][19]

  • Plasmid Design and Preparation: A CRISPR activation (CRISPRa) system is used, which typically involves a catalytically dead Cas9 (dCas9) fused to a transcriptional activator, and a guide RNA (gRNA) targeting the promoter region of the CYP1B1 gene. Plasmids encoding these components are prepared and purified.

  • Transfection:

    • Cardiomyocytes (e.g., RL-14 cells) are transfected with the CRISPRa plasmids using a suitable transfection reagent.

    • A control group should be transfected with a non-targeting gRNA.

  • Selection and Expansion: If the plasmids contain a selection marker, cells are treated with the appropriate antibiotic to select for successfully transfected cells. The selected cells are then expanded.

  • Analysis:

    • Overexpression of CYP1B1 is confirmed at both the mRNA (RT-qPCR) and protein (Western blot) levels.

    • The effect on cellular hypertrophy is assessed by measuring cell surface area and the expression of hypertrophic markers.

    • To determine the impact on arachidonic acid metabolism, cells are incubated with arachidonic acid, and the production of HETEs is measured by LC-MS/MS.

Measurement of this compound and Other HETEs by LC-MS/MS

This protocol outlines the general steps for the quantification of HETE metabolites from cell culture supernatants or cell lysates.[3][20][21][22][23]

  • Sample Preparation:

    • Cell culture media or cell lysates are collected.

    • An internal standard (e.g., a deuterated HETE analog) is added to each sample for accurate quantification.

    • Lipids are extracted using a solid-phase extraction (SPE) or liquid-liquid extraction method.

  • Chromatographic Separation:

    • The extracted lipids are reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reverse-phase column is typically used to separate the different HETE isomers.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.

    • Multiple reaction monitoring (MRM) is used for the selective and sensitive detection and quantification of each HETE isomer based on its specific precursor-to-product ion transition.

  • Data Analysis: The concentration of each HETE in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Conclusion

The presented data and experimental methodologies provide a strong foundation for validating the role of CYP1B1 in this compound-induced cardiac hypertrophy. The consistent findings across different experimental models, including gain-of-function and loss-of-function studies, solidify the CYP1B1-HETE axis as a significant pathway in the pathogenesis of cardiac hypertrophy. For researchers and drug development professionals, targeting CYP1B1 or the downstream signaling of this compound may represent a promising therapeutic strategy for the treatment of this condition. Further research into the specific downstream effectors of this compound and the development of highly selective CYP1B1 inhibitors will be crucial next steps in translating these findings into clinical applications.

References

Confirming 17(S)-HETE Signaling Targets: A Comparative Guide to Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies used to confirm the signaling targets of 17(S)-hydroxyeicosatetraenoic acid [17(S)-HETE] and related lipid mediators. While direct knockdown studies confirming the downstream signaling pathway of this compound are not extensively documented in publicly available literature, this guide outlines the established effects of this compound and presents knockdown validation approaches for analogous HETE molecules, such as 12(S)-HETE and 20-HETE. This comparative approach offers a framework for designing and interpreting experiments aimed at elucidating the this compound signaling cascade.

Overview of this compound Signaling

This compound is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1] Current research indicates that this compound functions as an autocrine mediator, notably in the cardiovascular system where it has been shown to induce cardiac hypertrophy. The primary identified target of its action is the induction of Cytochrome P450 1B1 (CYP1B1) gene and protein expression.[2]

Comparative Analysis of HETE Signaling Pathways and Targets

To understand how knockdown studies can be applied to this compound, it is instructive to examine the more thoroughly investigated signaling pathways of other HETE isomers. The following table summarizes the known signaling components of this compound, 12(S)-HETE, and 20-HETE, providing a basis for identifying potential targets for knockdown validation.

FeatureThis compound12(S)-HETE20-HETE
Known Receptor(s) Not yet identifiedGPR31[1]GPR75[3]
Key Signaling Pathways Induction of CYP1B1[2]- Protein Kinase C (PKC)[4]- Mitogen-Activated Protein Kinase (MAPK)[5][6]- Protein Kinase C (PKC)[7][8]- Mitogen-Activated Protein Kinase (MAPK)[7][9]- Rho Kinase[7]
Primary Cellular Effects Cardiac hypertrophy[2]- Pro-inflammatory responses[5]- Tumor cell proliferation and metastasis[1]- Vasoconstriction[9]- Endothelial dysfunction[9]- Angiogenesis[9]
Potential Knockdown Targets for Pathway Validation - CYP1B1- Putative upstream kinases (e.g., PKC, MAPK isoforms)- GPR31- Specific PKC isoforms- p38 MAPK, ERK1/2[5]- GPR75- Specific PKC isoforms- ERK1/2

Experimental Protocols for Knockdown Studies

The following is a generalized protocol for using small interfering RNA (siRNA) to knock down a target gene and validate its role in a signaling pathway.

siRNA Transfection Protocol

This protocol is adapted for a 6-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.

Materials:

  • Cells of interest cultured in 6-well plates

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA targeting the gene of interest (target-siRNA)

  • Non-targeting control siRNA (scramble-siRNA)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate to ensure they reach 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • In an RNase-free tube, dilute 20 pmol of target-siRNA in 100 µL of Opti-MEM™. Mix gently.

    • In a separate tube, dilute 20 pmol of scramble-siRNA in 100 µL of Opti-MEM™. Mix gently.

  • Transfection Reagent Preparation:

    • In a separate RNase-free tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Add the diluted transfection reagent to each tube of diluted siRNA (a 1:1 volume ratio). Mix gently by pipetting up and down.

    • Incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 200 µL of the siRNA-lipid complex mixture dropwise to each well containing the cells and culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time for knockdown should be determined empirically for the target protein.

  • Validation and Functional Assay: After incubation, proceed with validating the knockdown efficiency and performing the functional assay (e.g., stimulation with this compound).

Validation of Knockdown Efficiency

Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels:

  • Lyse the cells and extract total RNA using a commercially available kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative expression of the target gene in cells treated with target-siRNA compared to scramble-siRNA. A significant reduction indicates successful knockdown at the mRNA level.

Western Blotting for Protein Levels:

  • Lyse the cells in RIPA buffer with protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with an appropriate secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the reduction in protein expression in target-siRNA treated cells compared to controls.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound, a comparative pathway for 12(S)-HETE, and a typical experimental workflow for knockdown validation.

G cluster_0 Proposed this compound Signaling Pathway 17S_HETE This compound Receptor_17S Putative Receptor (Unknown) 17S_HETE->Receptor_17S Upstream_Kinases Upstream Kinases (e.g., PKC, MAPK?) Receptor_17S->Upstream_Kinases Transcription_Factors Transcription Factors Upstream_Kinases->Transcription_Factors CYP1B1_Gene CYP1B1 Gene Expression Transcription_Factors->CYP1B1_Gene Cardiac_Hypertrophy Cardiac Hypertrophy CYP1B1_Gene->Cardiac_Hypertrophy G cluster_1 Validated 12(S)-HETE Signaling (Comparative Example) 12S_HETE 12(S)-HETE GPR31 GPR31 Receptor 12S_HETE->GPR31 PKC Protein Kinase C (PKC) GPR31->PKC MAPK MAP Kinase (p38, ERK) PKC->MAPK Cellular_Response Inflammation, Proliferation MAPK->Cellular_Response G cluster_2 Experimental Workflow for Knockdown Validation Seed_Cells Seed Cells in 6-well plates Transfect Transfect with scramble-siRNA or target-siRNA Seed_Cells->Transfect Incubate Incubate for 48 hours Transfect->Incubate Stimulate Stimulate with This compound Incubate->Stimulate Validate_KD Validate Knockdown (qRT-PCR, Western Blot) Incubate->Validate_KD Parallel Validation Measure_Response Measure Cellular Response (e.g., hypertrophy markers) Stimulate->Measure_Response

References

A Comparative Analysis of HETE Profiles: Unveiling the Lipid Mediators in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the world of hydroxyeicosatetraenoic acids (HETEs) reveals their profound impact on human health and their intricate involvement in a spectrum of diseases. This guide provides a comparative analysis of HETE profiles in healthy individuals versus those with various disease states, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to understand the shifting landscape of these lipid mediators and their potential as biomarkers and therapeutic targets.

Hydroxyeicosatetraenoic acids are signaling molecules derived from the metabolism of arachidonic acid by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.[1] These bioactive lipids play crucial roles in a multitude of physiological processes; however, their dysregulation is a hallmark of many inflammatory diseases, cardiovascular conditions, and cancers.[2][3] Understanding the distinct HETE profiles associated with different pathological states is paramount for advancing diagnostics and developing targeted therapies.

Comparative HETE Levels in Healthy vs. Diseased States

The concentration and composition of HETEs in biological fluids and tissues can significantly differ between healthy individuals and patients with various diseases. The following table summarizes key quantitative findings from multiple studies, highlighting the differential expression of various HETE isomers.

HETE IsomerDiseased StateFold Change/ObservationBiological SampleReference
5-HETE Pancreatic Adenocarcinoma3-8 fold higher than healthy controlsNot specified[4]
Chronic PancreatitisElevated compared to healthy volunteersNot specified[4]
12-HETE Pancreatic Adenocarcinoma3-8 fold higher than healthy controlsNot specified[4]
Chronic PancreatitisElevated compared to healthy volunteersNot specified[4]
Type 2 Diabetes with CADHigher than in diabetic patients without CAD and healthy controlsPlasma[5][6]
Cardiac Remodeling/Heart FailureIncreased levels observedNot specified[3]
Myocardial InfarctionElevated in diseased patientsNot specified[3]
15-HETE Pancreatic Adenocarcinoma3-8 fold higher than healthy controlsNot specified[4]
Chronic PancreatitisElevated compared to healthy volunteersNot specified[4]
20-HETE Ovarian CancerIncreased synthesis compared to normal tissueOvarian tissue homogenates[7]
Thyroid, Breast, Colon, Ovarian CancerMarkedly elevated mRNA expression of producing enzymes (CYP4A/F)Cancer tissues[8]
Hypertension, Obesity, Metabolic SyndromeElevated levelsPlasma and urine[9]
Myocardial Infarction, Stroke, Chronic Kidney DiseasesElevated levelsPlasma and urine[9]
Cardiac IschemiaElevated in diseased patientsNot specified[3]

Experimental Protocols for HETE Profile Analysis

The accurate quantification of HETEs in biological samples is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[10][11] While specific parameters may vary, a general workflow is outlined below.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): This is a robust method for extracting lipid mediators from biological matrices like plasma.[10]

  • Liquid-Liquid Extraction: An alternative method for sample extraction.[12]

  • Internal Standards: To ensure accurate quantification, a single or multiple internal standards that are structurally similar to the target HETEs are spiked into the sample.[13]

2. Chromatographic Separation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Used to separate the different HETE isomers, which is crucial due to their structural similarities. A C18 column is commonly employed for this purpose.

  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile with additives like acetic acid or ammonium acetate to optimize separation and ionization.[14]

3. Mass Spectrometric Detection:

  • Tandem Mass Spectrometry (MS/MS): Provides the necessary selectivity and sensitivity for quantifying the low concentrations of HETEs in biological samples.[10]

  • Multiple Reaction Monitoring (MRM): This acquisition mode is used to monitor specific precursor and product ion transitions for each HETE, enabling accurate quantification.[2]

  • Ionization Mode: Most HETEs are analyzed in negative ion mode due to their acidic nature.[2]

A less common, but simpler and less expensive method for the analysis of a specific HETE, such as 20-HETE, is the colorimetric competitive enzyme-linked immunosorbent assay (ELISA).[15]

Key Signaling Pathways Involving HETEs

HETEs exert their biological effects by activating specific signaling pathways, which can become dysregulated in disease. The pro-inflammatory and pro-proliferative actions of certain HETEs are often implicated in the pathogenesis of various disorders.

HETE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Arachidonic_Acid Arachidonic Acid HETEs HETEs (e.g., 12-HETE, 20-HETE) Arachidonic_Acid->HETEs LOX, CYP, COX GPCR G-Protein Coupled Receptors (GPCRs) HETEs->GPCR PLC PLC GPCR->PLC PI3K_Akt PI3K/Akt GPCR->PI3K_Akt PKC PKC PLC->PKC MAPK MAPK (p38, ERK) PKC->MAPK NF_kB NF-κB MAPK->NF_kB Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Inflammation Inflammation NF_kB->Inflammation PI3K_Akt->Proliferation Migration Cell Migration PI3K_Akt->Migration

Experimental_Workflow_HETE_Analysis Biological_Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Lipid Extraction (SPE or LLE) Biological_Sample->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of HETEs) MS_Detection->Data_Analysis

Conclusion

The comparative analysis of HETE profiles underscores their potential as valuable indicators of health and disease. The consistent elevation of specific HETEs in conditions like cancer and cardiovascular disease highlights their role in pathogenesis and suggests their utility as biomarkers. The standardized, high-throughput analytical methods now available enable robust and reproducible quantification of these lipid mediators, paving the way for their integration into clinical research and diagnostics. Further exploration of the intricate signaling pathways governed by HETEs will undoubtedly unlock new therapeutic avenues for a wide range of debilitating diseases.

References

Is 17(S)-HETE a more potent signaling molecule than other HETEs?

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that 17(S)-hydroxyeicosatetraenoic acid, or 17(S)-HETE, demonstrates significant potency as a signaling molecule, particularly in the context of cardiac hypertrophy. Experimental data suggests a stereoselective activity, with the (S)-enantiomer exhibiting greater biological effects compared to its (R)-counterpart and other HETE isomers in specific pathways.

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from arachidonic acid that mediate a variety of physiological and pathological processes. Among these, this compound has emerged as a molecule of interest for researchers in cardiovascular disease and drug development. This guide provides a comparative analysis of this compound's signaling potency against other major HETEs, supported by experimental data and detailed methodologies.

Comparative Analysis of HETE Signaling Potency

While a comprehensive quantitative comparison of the potencies of all HETEs across all relevant biological systems is not yet available in the scientific literature, emerging evidence points to the significant bioactivity of this compound, particularly in cardiac cells.

Cardiac Hypertrophy

A key area where this compound shows notable potency is in the induction of cardiac hypertrophy, an increase in the size of heart cells, which can be a precursor to heart failure. Recent studies have demonstrated that this compound is more potent than its 17(R)-HETE enantiomer in inducing hypertrophic markers in human cardiomyocytes.[1][2] This effect is linked to its ability to allosterically activate cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the development of cardiac pathologies.[1][2][3]

The table below summarizes the qualitative and semi-quantitative findings on the hypertrophic effects of various HETEs. Direct EC50 values for HETE-induced cardiac hypertrophy are not widely reported in the literature, preventing a direct quantitative comparison in this format.

HETE IsomerObserved Effect on Cardiac HypertrophyRelative Potency (Qualitative)Mechanism of Action (where known)
This compound Induces cellular hypertrophyMore potent than 17(R)-HETEAllosteric activation of CYP1B1[1][2][3]
11(S)-HETE Induces cellular hypertrophyMore potent than 11(R)-HETEUpregulation of CYP1B1[1]
12(S)-HETE Implicated in cardiac remodeling and hypertrophyPotent activator of its receptor, GPR31Activation of GPR31 signaling pathway[4]
20-HETE Contributes to cardiac hypertrophyPotent vasoactive agentActivation of GPR75 signaling pathway[4]

Signaling Pathways

The signaling mechanisms of HETEs are diverse and often receptor-mediated. While specific receptors have been identified for some HETEs, the receptor for this compound remains to be elucidated.

This compound Signaling in Cardiac Hypertrophy

The primary described signaling pathway for this compound in cardiac hypertrophy involves the enzyme CYP1B1. This compound acts as an allosteric activator of CYP1B1, enhancing its enzymatic activity. This leads to downstream effects culminating in the expression of hypertrophic markers.

This compound Signaling in Cardiac Hypertrophy This compound This compound CYP1B1 CYP1B1 This compound->CYP1B1 Allosteric Activation Increased Enzymatic Activity Increased Enzymatic Activity CYP1B1->Increased Enzymatic Activity Downstream Effectors Downstream Effectors Increased Enzymatic Activity->Downstream Effectors Cardiac Hypertrophy Cardiac Hypertrophy Downstream Effectors->Cardiac Hypertrophy

This compound signaling in cardiac hypertrophy.
Comparative HETE Receptor Signaling

In contrast, other well-studied HETEs, such as 12(S)-HETE and 20-HETE, exert their effects through G-protein coupled receptors (GPCRs).

  • 12(S)-HETE signals through GPR31 .

  • 20-HETE signals through GPR75 .

Comparative HETE Receptor Signaling cluster_12S 12(S)-HETE Signaling cluster_20 20-HETE Signaling 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 G-protein activation G-protein activation GPR31->G-protein activation Downstream Signaling (e.g., MAPK) Downstream Signaling (e.g., MAPK) G-protein activation->Downstream Signaling (e.g., MAPK) Cellular Responses Cellular Responses Downstream Signaling (e.g., MAPK)->Cellular Responses 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Gq activation Gq activation GPR75->Gq activation Downstream Signaling (e.g., PLC) Downstream Signaling (e.g., PLC) Gq activation->Downstream Signaling (e.g., PLC) Vascular & Cardiac Effects Vascular & Cardiac Effects Downstream Signaling (e.g., PLC)->Vascular & Cardiac Effects

Signaling pathways for 12(S)-HETE and 20-HETE.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key experiments investigating the effects of HETEs.

In Vitro Cardiomyocyte Hypertrophy Assay

This assay is used to assess the ability of compounds to induce hypertrophy in cultured heart cells.

Objective: To determine the hypertrophic effect of different HETEs on cardiomyocytes.

Cell Line: Human adult ventricular cardiomyocytes (e.g., AC16 or RL-14 cells).

Methodology:

  • Cell Culture: Cardiomyocytes are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: Cells are treated with various concentrations of the HETE enantiomers (e.g., 20 µM of this compound and 17(R)-HETE) or a vehicle control for a specified period (e.g., 24 hours).[3]

  • Assessment of Hypertrophy:

    • Cell Size Measurement: The surface area of the cells is measured using phase-contrast microscopy and image analysis software. An increase in cell size is indicative of hypertrophy.

    • Gene Expression Analysis: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Protein Expression Analysis: Protein levels of hypertrophic markers can be assessed by Western blotting.

Cardiomyocyte Hypertrophy Assay Workflow Culture Cardiomyocytes Culture Cardiomyocytes Treat with HETEs Treat with HETEs Culture Cardiomyocytes->Treat with HETEs Incubate (e.g., 24h) Incubate (e.g., 24h) Treat with HETEs->Incubate (e.g., 24h) Measure Cell Size Measure Cell Size Incubate (e.g., 24h)->Measure Cell Size Analyze Gene Expression (RT-qPCR) Analyze Gene Expression (RT-qPCR) Incubate (e.g., 24h)->Analyze Gene Expression (RT-qPCR) Analyze Protein Expression (Western Blot) Analyze Protein Expression (Western Blot) Incubate (e.g., 24h)->Analyze Protein Expression (Western Blot) Data Analysis Data Analysis Measure Cell Size->Data Analysis Analyze Gene Expression (RT-qPCR)->Data Analysis Analyze Protein Expression (Western Blot)->Data Analysis

Workflow for in vitro cardiomyocyte hypertrophy assay.
In Vivo Matrigel Plug Angiogenesis Assay

This assay is a widely used method to evaluate the pro- or anti-angiogenic effects of substances in a living organism.

Objective: To quantify the angiogenic potential of different HETEs in vivo.

Methodology:

  • Preparation of Matrigel Plugs: Matrigel, a basement membrane matrix, is kept on ice to remain in a liquid state. The HETE to be tested is mixed with the liquid Matrigel. A control group with Matrigel and a vehicle is also prepared.

  • Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into mice. At body temperature, the Matrigel solidifies, forming a plug.

  • Incubation Period: The mice are monitored for a specific period (e.g., 7-14 days) to allow for vascularization of the Matrigel plug.

  • Analysis of Angiogenesis:

    • Hemoglobin Content: The Matrigel plugs are excised, and the amount of hemoglobin is measured using a colorimetric assay (e.g., Drabkin's reagent). The hemoglobin content is proportional to the number of red blood cells and, therefore, the extent of vascularization.

    • Immunohistochemistry: The plugs can be sectioned and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the new blood vessel formation.

Conclusion

Current evidence strongly suggests that this compound is a potent signaling molecule, particularly in the context of cardiac hypertrophy, where it demonstrates greater activity than its (R)-enantiomer. Its mechanism of action in this process, through the allosteric activation of CYP1B1, distinguishes it from other HETEs that signal through GPCRs. However, to definitively establish this compound as a more potent signaling molecule than other HETEs across a broader range of biological functions, further quantitative, comparative studies are required. The lack of identified specific receptors for this compound also presents a key area for future research. The experimental protocols outlined here provide a foundation for such comparative investigations, which will be crucial for understanding the full therapeutic potential of targeting HETE signaling pathways.

References

Navigating the Complex World of HETE Isomer Analysis: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxyeicosatetraenoic acid (HETE) isomers is crucial for unraveling their diverse roles in physiological and pathological processes. However, the structural similarity of these lipid mediators presents a significant analytical challenge. This guide provides a comprehensive comparison of the two most common analytical methods—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—focusing on the critical aspect of cross-reactivity between different HETE isomers.

HETE isomers, including 5-HETE, 8-HETE, 9-HETE, 11-HETE, 12-HETE, 15-HETE, and 20-HETE, are metabolic products of arachidonic acid with distinct biological activities. Their involvement in inflammation, cell proliferation, and signal transduction pathways makes them important biomarkers and therapeutic targets. The choice of analytical method can significantly impact the reliability of experimental results, with cross-reactivity being a primary concern for immunoassays.

Immunoassays (ELISA): A High-Throughput Screening Tool

Enzyme-Linked Immunosorbent Assays are a popular choice for their high throughput, relative ease of use, and cost-effectiveness. These assays rely on the specific binding of an antibody to its target antigen. However, the specificity of these antibodies can be a limiting factor when analyzing closely related molecules like HETE isomers.

Cross-Reactivity of Commercial HETE ELISA Kits

The cross-reactivity of an ELISA kit determines its ability to differentiate the target HETE isomer from other structurally similar compounds. High cross-reactivity can lead to inaccurate quantification and misinterpretation of results. Below is a summary of available cross-reactivity data from a leading manufacturer, Cayman Chemical. It is important to note that many manufacturers claim high specificity for their kits without providing detailed quantitative cross-reactivity data.

Analyte12(S)-HETE ELISA Kit Cross-Reactivity (%)15(S)-HETE ELISA Kit Cross-Reactivity (%)
12(S)-HETE 100 0.04
12(R)-HETE0.11<0.01
15(S)-HETE 2.5100
15(R)-HETENot Available0.08
5(S)-HETE<0.01<0.01
5(R)-HETE0.01<0.01
8(S),15(S)-DiHETENot Available0.35
12(S)-HETrE64Not Available
15(S)-HETrENot Available3.03
5(S),12(S)-DiHETE23.3Not Available
12(S)-HpETE5.1Not Available
Leukotriene B43.8<0.01
12-OxoETE1.1Not Available
20-HETENot Available<0.01
Arachidonic Acid<0.010.17

Data obtained from Cayman Chemical product manuals. "Not Available" indicates that data was not provided in the reviewed literature. For other HETE isomer ELISA kits (e.g., 5-HETE, 8-HETE, 9-HETE, 11-HETE, 20-HETE), quantitative cross-reactivity data from manufacturers is often limited, with general statements of high specificity being common.[1][2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS has emerged as the benchmark for the analysis of HETE isomers due to its high specificity and sensitivity. This technique separates the isomers chromatographically before detecting and quantifying them based on their unique mass-to-charge ratios.

The primary advantage of LC-MS/MS is its ability to resolve and individually quantify multiple HETE isomers within a single sample, virtually eliminating the issue of cross-reactivity that can plague immunoassays. This makes it the preferred method for studies requiring unambiguous identification and precise quantification of specific HETE isomers.

Experimental Protocols

Competitive ELISA for HETE Isomers (General Protocol)

This protocol provides a general overview of a competitive ELISA for HETE measurement. Specific details may vary between different commercial kits.

1. Reagent Preparation:

  • Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.

  • Serially dilute the HETE standard to create a standard curve.

2. Sample Incubation:

  • Add the HETE standard or sample to the wells of the microplate pre-coated with a capture antibody.

  • Add the HETE-enzyme conjugate to each well.

  • Incubate the plate to allow for the competitive binding of the HETE in the sample and the HETE-enzyme conjugate to the capture antibody.

3. Washing:

  • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

4. Substrate Addition and Development:

  • Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of HETE in the sample.

5. Reading and Data Analysis:

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of HETE in the samples by interpolating their absorbance values on the standard curve.

LC-MS/MS Analysis of HETE Isomers

This protocol outlines a general procedure for the analysis of HETE isomers by LC-MS/MS. Specific parameters will need to be optimized based on the instrumentation and the specific isomers of interest.

1. Sample Preparation (from Plasma):

  • To a plasma sample, add an internal standard (a deuterated version of a HETE isomer).

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Isolate the supernatant containing the lipids.

  • Perform solid-phase extraction (SPE) to further purify and concentrate the HETE isomers.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Inject the reconstituted sample onto a C18 reversed-phase column.

  • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile/methanol).

  • The gradient is optimized to achieve chromatographic separation of the different HETE isomers.

3. Tandem Mass Spectrometry (MS/MS):

  • The eluent from the LC column is introduced into the mass spectrometer.

  • The HETE molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated HETE molecule) is selected and fragmented, and a specific product ion is monitored for quantification. Each HETE isomer will have a unique precursor-product ion transition.

4. Data Analysis:

  • The peak areas of the different HETE isomers are integrated.

  • The concentration of each isomer is calculated by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with known concentrations of each HETE isomer standard.

Signaling Pathways and Experimental Workflows

To further aid in understanding the biological context and analytical processes, the following diagrams illustrate a representative HETE signaling pathway and the workflows for both ELISA and LC-MS/MS.

HETE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid LOX_CYP450 Lipoxygenase (LOX) / Cytochrome P450 (CYP450) Arachidonic Acid->LOX_CYP450 Metabolism HETE_Isomer HETE Isomer (e.g., 12-HETE, 20-HETE) GPCR G-Protein Coupled Receptor (GPCR) HETE_Isomer->GPCR G_Protein G-Protein GPCR->G_Protein Activation LOX_CYP450->HETE_Isomer PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G_Protein->PI3K_Akt_Pathway PKC Protein Kinase C (PKC) PLC->PKC PKC->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Pathway->Transcription_Factors PI3K_Akt_Pathway->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Figure 1: Simplified HETE signaling pathway.

ELISA_Workflow Start Start Plate_Coating Plate coated with capture antibody Start->Plate_Coating Add_Sample_Standard Add sample or standard and HETE-enzyme conjugate Plate_Coating->Add_Sample_Standard Incubate_Compete Incubate (Competitive Binding) Add_Sample_Standard->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Substrate Add substrate Wash1->Add_Substrate Incubate_Develop Incubate (Color Development) Add_Substrate->Incubate_Develop Stop_Reaction Add stop solution Incubate_Develop->Stop_Reaction Read_Absorbance Read absorbance Stop_Reaction->Read_Absorbance Analyze_Data Analyze data and calculate concentration Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Competitive ELISA workflow.

LCMS_Workflow Start Start Sample_Collection Collect plasma sample Start->Sample_Collection Add_IS Add internal standard Sample_Collection->Add_IS Protein_Precipitation Protein precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporate_Reconstitute Evaporate and reconstitute SPE->Evaporate_Reconstitute LC_Separation Liquid Chromatography (LC) separation of isomers Evaporate_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) detection and quantification LC_Separation->MS_Detection Data_Analysis Data analysis and concentration calculation MS_Detection->Data_Analysis End End Data_Analysis->End

Figure 3: LC-MS/MS workflow for HETE analysis.

Conclusion: Choosing the Right Method for Your Research

The choice between ELISA and LC-MS/MS for HETE isomer analysis depends on the specific requirements of the research.

  • ELISA is a valuable tool for high-throughput screening and for studies where the absolute specificity for a single isomer is less critical or when the relative abundance of a particular HETE is the primary interest. However, researchers must be aware of the potential for cross-reactivity and should carefully validate the assay for their specific sample type.

  • LC-MS/MS is the method of choice for studies that demand high specificity and the simultaneous quantification of multiple HETE isomers. Its ability to distinguish between structurally similar molecules makes it indispensable for detailed mechanistic studies and for research where accurate isomer-specific quantification is paramount.

Ultimately, a thorough understanding of the strengths and limitations of each method, particularly concerning cross-reactivity, is essential for generating reliable and reproducible data in the complex field of eicosanoid research.

References

The Dichotomy of 17(S)-HETE: A Comparative Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete biological profile of a signaling molecule is paramount. 17(S)-hydroxyeicosatetraenoic acid [17(S)-HETE], a metabolite of arachidonic acid, is an emerging bioactive lipid with potential roles in cellular function and pathology. However, a comprehensive understanding of its effects is hampered by a notable disparity between in vitro characterization and in vivo validation. This guide provides a detailed comparison of the currently available experimental data on the effects of this compound administration, highlighting the significant knowledge gap that exists in in vivo research.

In Vitro Effects of this compound Administration

The in vitro effects of this compound have been primarily investigated in the context of cardiac cellular physiology. Studies have revealed a direct impact on cardiomyocyte hypertrophy, pointing towards a potential role in cardiac remodeling.

Quantitative Data from In Vitro Studies
Cell LineConcentration of this compoundObserved EffectKey Signaling Molecule Involved
AC16 Human Adult Cardiomyocytes20 µMInduction of cellular hypertrophy (increased cell surface area and hypertrophy markers)Cytochrome P450 1B1 (CYP1B1)
Recombinant Human CYP1B110-80 nMAllosteric activation-
Heart Microsomes from TCDD-treated Rats10-80 nMAllosteric activation of CYP1B1-
Experimental Protocols for In Vitro Studies

Cell Culture and Treatment: Human adult cardiomyocyte (AC16) cells are cultured in Dulbecco's Modified Eagle's Medium/F12 supplemented with 12.5% fetal bovine serum and 1% penicillin-streptomycin. For experimental procedures, cells are seeded and allowed to adhere. Subsequently, the cells are treated with a 20 µM concentration of this compound for a specified duration to assess the induction of hypertrophic markers.[1]

Evaluation of Cellular Hypertrophy: Cellular hypertrophy is quantified by measuring the cell surface area using imaging software. Additionally, the expression of cardiac hypertrophy markers, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is assessed at both the gene and protein level using quantitative real-time PCR (qPCR) and Western blotting, respectively.[1]

CYP1B1 Activity Assay (EROD Assay): The enzymatic activity of CYP1B1 is determined using the ethoxyresorufin-O-deethylase (EROD) assay. This assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin. The assay is performed using human recombinant CYP1B1 or heart microsomes from 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-treated rats, incubated with varying concentrations of this compound (10-80 nM).[1]

Signaling Pathway of this compound in Cardiomyocytes (In Vitro)

The primary signaling pathway identified for this compound in cardiomyocytes involves the upregulation and allosteric activation of cytochrome P450 1B1 (CYP1B1). This activation is a key event leading to the induction of a hypertrophic response in these cells.[1] The direct receptor for this compound remains to be identified.

In Vitro Signaling of this compound in Cardiomyocytes.

In Vivo Effects of this compound Administration

A significant knowledge gap exists regarding the in vivo effects of systemic this compound administration. To date, there is a lack of published studies detailing the physiological or pathophysiological consequences of administering this compound in animal models.

This absence of in vivo data prevents a comprehensive comparison with the observed in vitro effects. Key areas that remain unexplored include:

  • Cardiovascular Effects: While in vitro data suggests a role in cardiac hypertrophy, the impact of this compound on heart function, blood pressure, and vascular tone in a living organism is unknown.

  • Inflammatory Response: The role of other HETE molecules in inflammation is well-documented. However, the pro- or anti-inflammatory properties of this compound in vivo have not been investigated.

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered this compound is yet to be determined.

  • Receptor Identification: The specific G-protein coupled receptor (GPCR) or other receptors that mediate the effects of this compound in vivo remain unidentified. While receptors for other HETEs, such as GPR31 for 12(S)-HETE, are known, a cognate receptor for this compound has not been found.

Experimental Workflow for Future In Vivo Studies

To bridge this knowledge gap, a series of in vivo experiments are necessary. The following workflow outlines a potential approach for investigating the physiological effects of this compound.

In_Vivo_Workflow cluster_animal_model Animal Model Selection cluster_administration This compound Administration cluster_monitoring Physiological Monitoring cluster_analysis Data Analysis Animal Rodent Model (e.g., Rat, Mouse) Admin Route of Administration (e.g., Intravenous, Intraperitoneal) Animal->Admin Dose Dose-Response Study Admin->Dose Cardio Cardiovascular Parameters (ECG, Blood Pressure) Dose->Cardio Blood Blood & Tissue Sampling Cardio->Blood Histo Histopathology of Organs Blood->Histo Biochem Biochemical Assays (e.g., Inflammatory markers, Cardiac markers) Blood->Biochem PK Pharmacokinetic Analysis Blood->PK

References

Unraveling the Source: A Comparative Guide to Confirming the Enzymatic Origin of 17(S)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic sources of 17(S)-hydroxyeicosatetraenoic acid [17(S)-HETE], a crucial lipid mediator implicated in various physiological and pathological processes. Understanding the precise enzymatic origin of this compound in specific cell types is paramount for developing targeted therapeutic strategies. This document outlines the key enzymatic players, presents experimental data for their comparison, details protocols for their investigation, and visualizes the associated signaling pathways.

Key Enzymatic Sources of this compound

The biosynthesis of this compound from arachidonic acid is primarily attributed to the activity of Cytochrome P450 (CYP) enzymes. While lipoxygenase (LOX) and cyclooxygenase (COX) are major players in the generation of other hydroxyeicosatetraenoic acids, their direct role in producing significant amounts of this compound is less established.

Cytochrome P450 (CYP) Enzymes

Members of the CYP4F family are known to produce a range of ω-1 and ω-2 hydroxylated fatty acids, including 17-HETE. More specifically, CYP1B1 has been identified as a key enzyme involved in the pathological effects of this compound, particularly in cardiac hypertrophy. In human adult cardiomyocyte (AC16) cells, 17-HETE enantiomers have been shown to allosterically activate and upregulate the expression of CYP1B1, suggesting a feedback mechanism where the product influences its own synthesizing enzyme's activity.[1]

Lipoxygenase (LOX)

While some studies indicate that human platelet lipoxygenase can produce 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDoHE) from docosahexaenoic acid (DHA), a structurally similar polyunsaturated fatty acid, direct evidence for significant this compound production from arachidonic acid by LOX enzymes is limited.[2] However, the deletion of 12-LOX in platelets has been shown to alter the levels of various HETEs, indicating a potential role for LOX pathways in regulating the overall HETE profile within a cell.[3]

Cyclooxygenase (COX)

The COX pathway is primarily responsible for the synthesis of prostaglandins and thromboxanes. While COX enzymes can produce some HETE isomers, their contribution to the this compound pool is not considered to be a major pathway.

Comparative Performance of Enzymatic Sources

Direct quantitative comparisons of the efficiency of CYP, LOX, and COX enzymes in producing this compound in a single cell type are not extensively documented in the literature. However, based on the available evidence, a qualitative comparison can be made.

Enzyme FamilyPrimary Role in this compound SynthesisKey Isoforms ImplicatedPredominant Cell TypesSupporting Evidence
Cytochrome P450 (CYP) Primary Synthesizer CYP1B1, CYP4F familyCardiomyocytes, Endothelial cellsStrong evidence for a role in this compound-mediated cardiac hypertrophy. CYP4F enzymes are known to produce various ω-1 HETEs.
Lipoxygenase (LOX) Minor or Indirect Contributor12-LOX (indirectly)PlateletsCan produce related hydroxylated fatty acids. Deletion of 12-LOX alters HETE profiles.[2][3]
Cyclooxygenase (COX) NegligibleNot establishedVariousPrimarily involved in prostanoid synthesis.

Experimental Protocols for Source Confirmation

To definitively identify the enzymatic source of this compound in a specific cell type, a combination of techniques is required.

Cell-Based Assays with Selective Inhibitors

This approach involves treating the cells of interest with selective inhibitors for each enzyme family and measuring the subsequent change in this compound production.

Methodology:

  • Cell Culture: Culture the target cells (e.g., human cardiomyocytes, endothelial cells) to a suitable confluency.

  • Inhibitor Treatment: Pre-incubate the cells with selective inhibitors for CYP450 (e.g., HET0016 for CYP4A/4F), LOX (e.g., baicalein for 12/15-LOX), and COX (e.g., indomethacin for COX-1/2) at optimized concentrations.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., arachidonic acid) to induce eicosanoid production.

  • Sample Collection: Collect the cell culture supernatant and/or cell lysates for lipid extraction.

  • Lipid Extraction: Perform liquid-liquid or solid-phase extraction to isolate the lipid fraction containing HETEs.

  • Quantification: Analyze the samples using LC-MS/MS for the quantification of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.

Protocol Outline:

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and a deuterated internal standard.

Chiral Separation of 17-HETE Enantiomers

To confirm the stereospecificity of the enzymatic reaction, chiral chromatography is essential to separate the this compound and 17(R)-HETE enantiomers.

Methodology:

  • Chiral Stationary Phase (CSP): Utilize a chiral column, such as one based on cellulose or amylose derivatives.

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems.

  • Detection: The separated enantiomers can be quantified using UV detection or by interfacing the chiral HPLC with a mass spectrometer.

Visualizing the Pathways

This compound Synthesis and Signaling in Cardiomyocytes

17S_HETE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic_Acid_mem Arachidonic Acid Arachidonic_Acid_cyto Arachidonic Acid Arachidonic_Acid_mem->Arachidonic_Acid_cyto PLA2 Receptor G-Protein Coupled Receptor (GPCR) PKC PKC Receptor->PKC Activates Calcineurin Calcineurin Receptor->Calcineurin Activates CYP1B1 CYP1B1 Arachidonic_Acid_cyto->CYP1B1 Substrate 17S_HETE This compound CYP1B1->17S_HETE Metabolism 17S_HETE->Receptor Binding 17S_HETE->CYP1B1 Allosteric Activation MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates GATA4 GATA4 MAPK->GATA4 Phosphorylates NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) Hypertrophic_Genes Hypertrophic Gene Expression NFAT->Hypertrophic_Genes GATA4->Hypertrophic_Genes MEF2 MEF2 MEF2->Hypertrophic_Genes Experimental_Workflow Start Select Cell Type of Interest Culture_Cells Culture Cells Start->Culture_Cells Inhibitor_Treatment Treat with Selective Inhibitors (CYP, LOX, COX) Culture_Cells->Inhibitor_Treatment Stimulation Stimulate with Arachidonic Acid Inhibitor_Treatment->Stimulation Lipid_Extraction Lipid Extraction from Supernatant/Lysate Stimulation->Lipid_Extraction LCMS_Analysis LC-MS/MS Quantification of 17-HETE Lipid_Extraction->LCMS_Analysis Chiral_Separation Chiral HPLC for Enantiomer Separation LCMS_Analysis->Chiral_Separation Data_Analysis Data Analysis and Comparison Chiral_Separation->Data_Analysis Conclusion Confirm Enzymatic Source Data_Analysis->Conclusion

References

A Head-to-Head Comparison of 17(S)-HETE and EETs on Cardiac Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac effects of two distinct classes of eicosanoids: 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) and epoxyeicosatrienoic acids (EETs). Both are metabolites of arachidonic acid, yet they elicit markedly different, often opposing, effects on cardiac function. This document summarizes key experimental findings, details relevant experimental protocols, and visualizes the signaling pathways involved.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the effects of this compound and EETs on key parameters of cardiac function.

Table 1: Effects on Cardiomyocyte Hypertrophy

ParameterThis compoundEETsKey Findings
Cell Surface Area IncreasedDecreased/InhibitedThis compound (20 µM) treatment on human adult cardiomyocytes (AC16) resulted in a significant increase in cell surface area.[1][2] In contrast, EETs or inhibitors of their degradation have been shown to prevent or reverse cardiac hypertrophy induced by stimuli like pressure overload or isoproterenol.[3]
Hypertrophic Markers (e.g., ANP, BNP) IncreasedDecreased/InhibitedTreatment with this compound led to an upregulation of cardiac hypertrophy markers.[1][2] EETs have been demonstrated to inhibit the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) in response to hypertrophic stimuli.[3]
Key Signaling Molecule CYP1B1 (Upregulation and Activation)Inhibition of NF-κB and other pro-hypertrophic pathwaysThis compound induces hypertrophy by allosterically activating and increasing the gene and protein expression of Cytochrome P450 1B1 (CYP1B1).[1][2] EETs exert their anti-hypertrophic effects through various mechanisms, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Table 2: Effects on Vascular Tone and Coronary Blood Flow

Parameter17(S)-HDHA*EETsKey Findings
Coronary Artery Diameter VasodilationVasodilation17(S)-HDHA, a lipoxygenase product of docosahexaenoic acid (DHA), is a potent vasodilator in bovine coronary arteries (10⁻⁹ to 10⁻⁵ M).[5][6] EETs are well-established as endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation in coronary arteries.[7]
Mechanism of Vasodilation Activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channelsActivation of KATP and/or BKCa channelsThe vasodilatory effect of 17(S)-HDHA is mediated by the activation of BKCa channels in coronary arterial smooth muscle cells.[5][6] EETs induce vasodilation through the activation of potassium channels, primarily ATP-sensitive K⁺ (KATP) channels and in some vascular beds, BKCa channels, leading to hyperpolarization of vascular smooth muscle cells.[7]

*Note: Current research on the direct vasodilatory effects of arachidonic acid-derived this compound is limited. The data presented is for 17(S)-hydroxy docosahexaenoic acid (17(S)-HDHA), a structurally similar but distinct molecule derived from DHA.

Table 3: Overall Effects on Cardiac Function

AspectThis compoundEETsSummary of Effects
Cardiac Remodeling Pro-hypertrophicAnti-hypertrophic, Anti-fibrotic, Anti-inflammatoryThis compound promotes pathological cardiac hypertrophy.[1][2] In contrast, EETs are known to be cardioprotective by attenuating cardiac remodeling, which includes inhibiting hypertrophy, fibrosis, inflammation, and apoptosis, while promoting angiogenesis.[3]
Ischemia-Reperfusion Injury Deleterious (Inferred from pro-hypertrophic and pro-inflammatory nature of other HETEs)ProtectiveWhile direct evidence for this compound is lacking, other HETEs are generally considered to contribute to the pathogenesis of ischemic cardiac disease.[8] EETs have been shown to protect the heart from ischemia-reperfusion injury by reducing infarct size.
Inflammation Pro-inflammatory (Characteristic of the HETE family)Anti-inflammatoryHETEs are generally pro-inflammatory lipid mediators.[8] EETs exhibit potent anti-inflammatory properties in the cardiovascular system, for instance by inhibiting the NF-κB pathway.[4]

Experimental Protocols

Assessment of Cardiomyocyte Hypertrophy

Objective: To compare the effects of this compound and EETs on cardiomyocyte hypertrophy in vitro.

Cell Culture:

  • Human adult ventricular cardiomyocytes (e.g., AC16 cell line) or neonatal rat ventricular myocytes (NRVMs) are cultured under standard conditions.

  • Cells are serum-starved for 24 hours prior to treatment to establish a baseline state.

Treatment:

  • Cells are treated with various concentrations of this compound (e.g., 20 µM) or a specific EET regioisomer (e.g., 14,15-EET at 1 µM). A vehicle control (e.g., ethanol or DMSO) is run in parallel.

  • A positive control for hypertrophy, such as angiotensin II (1 µM) or norepinephrine (10 µM), can also be included.

  • Incubation time is typically 48 hours.

Analysis:

  • Cell Surface Area Measurement:

    • Cells are fixed with 4% paraformaldehyde and stained with a fluorescent dye for the cytoskeleton (e.g., phalloidin conjugated to a fluorophore) and a nuclear counterstain (e.g., DAPI).

    • Images are captured using fluorescence microscopy.

    • The cell surface area of at least 100 cells per condition is quantified using image analysis software (e.g., ImageJ). An increase in cell surface area is indicative of hypertrophy.[9]

  • Gene Expression of Hypertrophic Markers:

    • Total RNA is extracted from the treated cells.

    • Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of hypertrophic markers, including ANP, BNP, and β-myosin heavy chain (β-MHC). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Expression Analysis:

    • Protein lysates are collected, and Western blotting is performed to assess the protein levels of hypertrophic markers and key signaling molecules (e.g., CYP1B1 for this compound treatment).

Isolated Langendorff Heart Perfusion for a Global Assessment of Cardiac Function

Objective: To evaluate the acute effects of this compound and EETs on the contractile function and coronary flow of an isolated heart.

Preparation:

  • A heart from a small rodent (e.g., rat or mouse) is excised and mounted on a Langendorff apparatus.[10][11]

  • The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[12]

Measurement of Cardiac Parameters:

  • A pressure-sensitive balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (dP/dt_max and dP/dt_min), which are indices of contractility.[13]

  • Coronary flow is measured by collecting the perfusate that exits the pulmonary artery.

Experimental Protocol:

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Baseline Measurement: Baseline cardiac parameters are recorded.

  • Drug Infusion: this compound or an EET regioisomer is infused into the perfusion buffer at various concentrations.

  • Data Recording: Changes in LVDP, heart rate, dP/dt, and coronary flow are continuously recorded.

  • Washout: A washout period with drug-free buffer is performed to assess the reversibility of the effects.

Mandatory Visualization

Signaling Pathways

Signaling_Pathways cluster_17S_HETE This compound Signaling cluster_EETs EETs Signaling This compound This compound CYP1B1_Activation Allosteric Activation of CYP1B1 This compound->CYP1B1_Activation CYP1B1_Upregulation Upregulation of CYP1B1 Expression This compound->CYP1B1_Upregulation Pro_Hypertrophic_Signaling Pro-Hypertrophic Signaling Pathways (e.g., MAPK, NF-κB) CYP1B1_Activation->Pro_Hypertrophic_Signaling CYP1B1_Upregulation->Pro_Hypertrophic_Signaling Hypertrophy Cardiomyocyte Hypertrophy Pro_Hypertrophic_Signaling->Hypertrophy EETs EETs K_Channel_Activation Activation of K+ Channels (KATP, BKCa) EETs->K_Channel_Activation NFkB_Inhibition Inhibition of NF-κB Pathway EETs->NFkB_Inhibition Hyperpolarization Hyperpolarization K_Channel_Activation->Hyperpolarization Vasodilation Coronary Vasodilation Hyperpolarization->Vasodilation Anti_Hypertrophic Anti-Hypertrophic Effects NFkB_Inhibition->Anti_Hypertrophic Anti_Inflammatory Anti-Inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

Caption: Contrasting signaling pathways of this compound and EETs in the heart.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro: Cardiomyocyte Hypertrophy cluster_ex_vivo Ex Vivo: Isolated Heart Function Culture_Cells Culture Cardiomyocytes (AC16 or NRVMs) Treat_Cells Treat with this compound, EETs, or Vehicle Culture_Cells->Treat_Cells Analyze_Hypertrophy Analyze Hypertrophy Treat_Cells->Analyze_Hypertrophy Measure_Area Measure Cell Surface Area Analyze_Hypertrophy->Measure_Area Measure_Genes qRT-PCR for Hypertrophic Markers Analyze_Hypertrophy->Measure_Genes Measure_Proteins Western Blot for Signaling Proteins Analyze_Hypertrophy->Measure_Proteins Conclusion Comparative Analysis of Cardiac Effects Measure_Proteins->Conclusion Isolate_Heart Isolate Rodent Heart Langendorff_Setup Mount on Langendorff Apparatus Isolate_Heart->Langendorff_Setup Infuse_Compounds Infuse this compound, EETs, or Vehicle Langendorff_Setup->Infuse_Compounds Record_Data Record LVDP, dP/dt, Heart Rate, Coronary Flow Infuse_Compounds->Record_Data Record_Data->Conclusion Start Start Start->Culture_Cells Start->Isolate_Heart

Caption: Workflow for comparing this compound and EETs on cardiac function.

Logical Relationships

Logical_Relationships cluster_HETE HETE Pathway cluster_EET EET Pathway Arachidonic_Acid Arachidonic Acid 17S_HETE This compound Arachidonic_Acid->17S_HETE Metabolized by CYP/LOX EETs EETs Arachidonic_Acid->EETs Metabolized by CYP Epoxygenase Pro_Hypertrophy Pro-Hypertrophic 17S_HETE->Pro_Hypertrophy Induces Cardiac_Function Overall Cardiac Function Pro_Hypertrophy->Cardiac_Function Detrimental Effect Cardioprotective Cardioprotective EETs->Cardioprotective Promotes Cardioprotective->Cardiac_Function Beneficial Effect

Caption: Opposing effects of this compound and EETs on cardiac health.

References

Validating 17(S)-HETE Pathways: A Guide to Pharmacological Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the synthesis and signaling pathways of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) using pharmacological inhibitors. While specific inhibitors for this compound are not yet well-characterized, this document outlines strategies using inhibitors of related pathways and provides experimental protocols for their validation.

Introduction to this compound Pathways

This compound is an omega-1 hydroxylated metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes.[1] Unlike other more extensively studied hydroxyeicosatetraenoic acids (HETEs) such as 20-HETE and 12-HETE, the specific enzymes responsible for this compound synthesis and its dedicated signaling pathways and receptors are not yet fully elucidated.

Recent research has indicated that 17(R/S)-HETE can induce cardiac hypertrophy through the allosteric activation of CYP1B1, suggesting a potential signaling role for this lipid mediator that may involve a feedback mechanism with a CYP enzyme.[2] The validation of these pathways is crucial for understanding the physiological and pathophysiological roles of this compound and for identifying potential therapeutic targets.

Putative Signaling Pathway of this compound

Given the current understanding, a putative signaling pathway for this compound involves its synthesis from arachidonic acid by a yet-to-be-fully-identified CYP450 enzyme. Once produced, this compound may act on a currently unknown receptor or directly interact with intracellular signaling molecules. The finding that this compound can allosterically activate CYP1B1 suggests a potential feedback loop or an intracellular signaling role.

putative_17S_HETE_pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP4 family) Arachidonic_Acid->CYP450 Synthesis _17S_HETE This compound CYP450->_17S_HETE Unknown_Receptor Unknown Receptor (G-protein coupled or nuclear) _17S_HETE->Unknown_Receptor Binding Intracellular_Targets Intracellular Targets _17S_HETE->Intracellular_Targets CYP1B1 CYP1B1 _17S_HETE->CYP1B1 Allosteric Activation Downstream_Signaling Downstream Signaling (e.g., MAPK, PKC) Unknown_Receptor->Downstream_Signaling Intracellular_Targets->Downstream_Signaling Cellular_Response Cellular Response (e.g., hypertrophy) Downstream_Signaling->Cellular_Response

A putative signaling pathway for this compound.

Pharmacological Inhibitors for Pathway Validation

Due to the lack of specific inhibitors for this compound synthesis, a practical approach is to use well-characterized inhibitors of CYP450 enzymes known to be involved in the synthesis of other HETEs. By observing the reduction in this compound levels following treatment with these inhibitors, researchers can infer the enzymatic pathways involved.

InhibitorTarget Enzyme(s)Typical ConcentrationPotential for this compound Pathway InhibitionReference
HET0016 Selective for CYP4A and CYP4F families (20-HETE synthase)1-10 µMHigh: These families are known to produce ω and ω-1 hydroxylated fatty acids.[3]
17-Octadecynoic acid (17-ODYA) Non-selective CYP450 inhibitor10-20 µMHigh: Broad-spectrum inhibition of CYP-mediated arachidonic acid metabolism.[3]
Ketoconazole Broad-spectrum CYP inhibitor, potent against CYP3A4 and CYP17A11-10 µMModerate: While a general CYP inhibitor, its specificity towards ω-1 hydroxylation of arachidonic acid is not well-defined.[4]
Abiraterone Potent inhibitor of CYP17A10.1-1 µMLow to Moderate: Primarily targets steroidogenesis, but cross-reactivity with other CYPs involved in lipid metabolism is possible.[4]

Experimental Protocols for Pathway Validation

Validating the this compound pathway using pharmacological inhibitors involves a multi-step process to demonstrate target engagement and downstream functional effects.

Experimental Workflow

experimental_workflow cluster_0 Step 1: In Vitro Inhibition cluster_1 Step 2: Downstream Signaling Analysis cluster_2 Step 3: Functional Assays Cell_Culture Cell Culture (e.g., cardiomyocytes, endothelial cells) Inhibitor_Treatment Treat with Inhibitor (e.g., HET0016) Cell_Culture->Inhibitor_Treatment Lipid_Extraction Lipid Extraction Inhibitor_Treatment->Lipid_Extraction LC_MS LC-MS/MS Analysis (Quantify this compound) Lipid_Extraction->LC_MS Inhibitor_Treatment_2 Treat with Inhibitor and/or This compound LC_MS->Inhibitor_Treatment_2 Protein_Analysis Protein Analysis (Western Blot for p-ERK, p-Akt) Inhibitor_Treatment_2->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR for hypertrophy markers) Inhibitor_Treatment_2->Gene_Expression Inhibitor_Treatment_3 Treat with Inhibitor and/or This compound Protein_Analysis->Inhibitor_Treatment_3 Cell_Hypertrophy Cell Hypertrophy Assay (Measure cell size) Inhibitor_Treatment_3->Cell_Hypertrophy Migration_Assay Cell Migration Assay Inhibitor_Treatment_3->Migration_Assay

A general experimental workflow for validating the this compound pathway.
Protocol 1: Measurement of this compound Production by LC-MS/MS

This protocol describes the quantification of this compound in cell culture supernatants or cell lysates following treatment with a pharmacological inhibitor.

1. Cell Culture and Treatment:

  • Plate cells (e.g., human cardiomyocytes, endothelial cells) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the desired concentration of the pharmacological inhibitor (e.g., 10 µM HET0016) or vehicle control for 1 hour.

  • Stimulate the cells with arachidonic acid (10 µM) for 30 minutes to induce HETE production.

2. Sample Collection and Lipid Extraction:

  • Collect the cell culture supernatant.

  • Add a deuterated internal standard (e.g., this compound-d8) to each sample.

  • Perform solid-phase extraction (SPE) using C18 cartridges to extract the lipids.

  • Elute the lipids with methyl formate or ethyl acetate and evaporate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a small volume of methanol/water (50:50, v/v).

  • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for this compound and the internal standard.

4. Data Analysis:

  • Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Compare the levels of this compound in inhibitor-treated samples to vehicle-treated controls to determine the extent of inhibition.

Protocol 2: Western Blot for Downstream Signaling Proteins

This protocol assesses the effect of inhibiting this compound production on the activation of downstream signaling pathways.

1. Cell Culture and Treatment:

  • Grow cells to 80-90% confluency in 6-well plates.

  • Pre-treat with a pharmacological inhibitor or vehicle for 1 hour.

  • Stimulate with exogenous this compound (e.g., 100 nM) or a relevant agonist for 15-30 minutes.

2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

  • Compare the activation of signaling proteins in inhibitor-treated cells to controls.

Conclusion

The validation of the this compound pathway presents a frontier in eicosanoid research. While specific pharmacological tools are still under development, the strategic use of existing CYP450 inhibitors, coupled with robust analytical and functional assays, can provide valuable insights into the synthesis and signaling of this lipid mediator. The protocols and strategies outlined in this guide offer a comprehensive approach for researchers to begin to unravel the complexities of the this compound pathway and its role in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for 17(S)-HETE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like 17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound in a laboratory setting.

Immediate Safety and Handling Protocols

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the same precautions as other biologically active lipids and hazardous chemicals. All chemicals, including this compound, may pose unknown hazards and should be used with caution.

Personal Protective Equipment (PPE):

  • Gloves: Impermeable and resistant to the product and its solvent (typically ethanol or other organic solvents).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any aerosols or vapors from the solvent.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Avoid creating dust or aerosols.

  • Keep away from ignition sources as it is often supplied in a flammable solvent.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations for hazardous chemical waste. Evaporation is not an acceptable method of disposal.

  • Segregation:

    • Do not mix this compound waste with non-hazardous trash or other waste streams like radioactive or biohazardous waste.

    • Keep it separate from incompatible chemicals. For example, do not mix with strong oxidizing agents.

  • Containment:

    • Collect waste this compound, including any contaminated solvents or materials (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container. The original container is often the best choice for waste accumulation.

    • Ensure the container is leak-proof and in good condition. For solutions, leave at least one inch of headroom to allow for expansion.

    • The container must have a secure screw cap to prevent leakage.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "17(S)-Hydroxyeicosatetraenoic acid" and the solvent (e.g., "in Ethanol").

    • Indicate the associated hazards (e.g., "Flammable," "Toxic").

    • Record the date when the container is full.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The SAA should be a secondary containment area, away from sinks and drains, to prevent environmental release in case of a spill.[2]

    • If the solvent is flammable, the waste container should be stored in a flammable storage cabinet.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3]

    • Do not dispose of this compound down the sink or in the regular trash.[4]

Experimental Protocols and Considerations

Sample Handling and Storage:

Eicosanoids like this compound are susceptible to degradation. Proper handling and storage are crucial to maintain their integrity for experimental use.

  • Storage: Cayman Chemical recommends storing biological samples for bioactive lipid analysis at -80°C to prevent oxidation.[5]

  • Inhibitors: To prevent the exogenous formation of eicosanoids during sample collection and processing, inhibitors of cyclooxygenases (e.g., indomethacin) and lipoxygenases can be added.[5]

General Experimental Workflow for Studying HETEs:

A typical experiment involving the analysis of HETEs from a biological sample would follow these general steps.

G cluster_collection Sample Collection & Preparation cluster_extraction Eicosanoid Extraction cluster_analysis Analysis sample_collection Biological Sample Collection (e.g., cells, tissue, plasma) add_inhibitors Addition of Enzyme Inhibitors (e.g., indomethacin) sample_collection->add_inhibitors homogenization Homogenization/Lysis add_inhibitors->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation spe Solid Phase Extraction (SPE) protein_precipitation->spe evaporation Evaporation & Reconstitution spe->evaporation hplc_ms HPLC-MS/MS Analysis evaporation->hplc_ms data_analysis Data Processing & Quantification hplc_ms->data_analysis

Caption: General experimental workflow for HETE analysis.

The Biological Context: this compound in Signaling Pathways

This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid.[6][7] The CYP pathway represents a third major route for arachidonic acid metabolism, alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][8] These enzymatic pathways convert polyunsaturated fatty acids into a wide array of biologically active signaling molecules known as eicosanoids.[9]

The formation of HETEs, including this compound, is a critical part of cellular signaling, with roles in regulating ion transport, cellular proliferation, and inflammation.[6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_pathways Metabolic Pathways phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 releases aa Arachidonic Acid (AA) pla2->aa cox COX Pathway aa->cox lox LOX Pathway aa->lox cyp CYP450 Pathway aa->cyp prostaglandins Prostaglandins, Thromboxanes cox->prostaglandins leukotrienes Leukotrienes, Lipoxins lox->leukotrienes hetes HETEs (e.g., this compound), EETs cyp->hetes

Caption: Arachidonic acid metabolism pathways.

Quantitative Data Summary

While extensive quantitative data on the disposal of this compound is not available, the following table summarizes key chemical and physical properties relevant to its handling and safety.

PropertyValueReference
Chemical Formula C₂₀H₃₂O₃Cayman Chemical
Molecular Weight 320.5 g/mol Cayman Chemical
Supplied As A solution in ethanolCayman Chemical
Storage Temperature -20°C (in supplied solvent)Cayman Chemical

Note: The information provided is based on publicly available safety data sheets and scientific literature. Always consult your institution's specific guidelines and the most current safety data sheet for the product you are using.

References

Navigating the Safe Handling of 17(S)-HETE: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE), a critical cytochrome P450 metabolite of arachidonic acid, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, to foster a secure research environment.

Essential Safety and Handling at a Glance

Given that this compound is typically supplied as a solution in ethanol, the primary hazards are associated with the flammable and potentially irritating nature of the solvent. The toxicological properties of this compound itself are not extensively characterized, warranting a cautious approach. One supplier classifies it as a "Dangerous Good for transport," underscoring the need for careful handling.

Hazard Classification (based on Ethanol Solvent)Recommended Personal Protective Equipment
Flammable Liquid Flame-retardant lab coat
Eye Irritant Safety glasses with side shields or chemical splash goggles
Skin Irritant Chemical-resistant gloves (Nitrile rubber recommended)
Respiratory Tract Irritant Use in a well-ventilated area or chemical fume hood

Step-by-Step Handling Protocol

Adherence to a strict protocol is crucial to minimize exposure and ensure the integrity of the compound.

1. Preparation and Precaution:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for ethanol.

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Allow the vial of this compound solution to equilibrate to room temperature before opening to prevent condensation.

  • Minimize the creation of aerosols.

  • Use only clean, compatible glassware and equipment.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

3. Storage:

  • Store this compound in its original vial at the recommended temperature, typically -20°C or -80°C, to ensure stability.

  • Keep the container tightly sealed to prevent solvent evaporation and contamination.

  • Store in a designated area for flammable liquids, away from ignition sources.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container and disposed of appropriately.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS for Ethanol prep2 Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep2->prep3 handle1 Equilibrate Vial to Room Temperature prep3->handle1 handle2 Perform Experimental Procedures handle1->handle2 handle3 Store at Recommended Temperature (-20°C or -80°C) handle2->handle3 disp1 Collect Unused Compound as Hazardous Waste handle2->disp1 disp2 Collect Contaminated Materials (Gloves, Vials, etc.) handle2->disp2 disp3 Dispose of all Waste according to Institutional & Regulatory Guidelines disp1->disp3 disp2->disp3

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.